molecular formula C24H38N7O18P3S B15546582 Malonylsemialdehyde-CoA CAS No. 6244-93-5

Malonylsemialdehyde-CoA

Cat. No.: B15546582
CAS No.: 6244-93-5
M. Wt: 837.6 g/mol
InChI Key: NMEYBPUHJHMRHU-UXYNFSPESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonyl-CoA semialdehyde is an acyl-CoA.

Properties

CAS No.

6244-93-5

Molecular Formula

C24H38N7O18P3S

Molecular Weight

837.6 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxopropanethioate

InChI

InChI=1S/C24H38N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h7,11-13,17-19,23,35-36H,3-6,8-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19?,23-/m1/s1

InChI Key

NMEYBPUHJHMRHU-UXYNFSPESA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Core of Malonylsemialdehyde-CoA Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA, also known as malonate semialdehyde-CoA or S-(3-oxopropanoate)CoA, is a key intermediate in specialized metabolic pathways, most notably the 3-hydroxypropionate (3-HP) bi-cycle for autotrophic CO2 fixation in some bacteria and archaea. The biosynthesis of this reactive aldehyde is a critical step, catalyzed by the enzyme Malonyl-CoA Reductase (MCR). Understanding the intricacies of this pathway, the enzyme responsible, and the methods to study it is paramount for researchers in metabolic engineering, synthetic biology, and drug development. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, focusing on the core enzymatic reaction, quantitative data, and detailed experimental protocols.

The Central Biosynthetic Pathway

The formation of this compound is a reductive process that converts the thioester malonyl-CoA into an aldehyde. This reaction is central to pathways that produce valuable platform chemicals like 3-hydroxypropionate.

The primary enzyme responsible for this conversion is Malonyl-CoA Reductase (MCR) , a NADPH-dependent enzyme. In many organisms, MCR is a bifunctional enzyme with two distinct catalytic domains. The C-terminal domain catalyzes the reduction of malonyl-CoA to this compound, while the N-terminal domain further reduces the aldehyde to 3-hydroxypropionate.[1][2] For the purpose of this guide, we will focus on the initial, rate-limiting step: the biosynthesis of this compound.

The reaction can be summarized as follows:

Malonyl-CoA + NADPH + H+ → this compound + NADP+ + CoA

Visualizing the Pathway

Malonylsemialdehyde_CoA_Biosynthesis cluster_products Malonyl_CoA Malonyl-CoA Malonylsemialdehyde_CoA This compound Malonyl_CoA->Malonylsemialdehyde_CoA Malonyl-CoA Reductase (MCR) (C-terminal domain) NADPH NADPH + H+ NADPH->Malonylsemialdehyde_CoA NADP NADP+ CoA CoA Enzyme_Characterization_Workflow start Start gene_synthesis Gene Synthesis & Codon Optimization start->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning expression Heterologous Expression (e.g., E. coli) cloning->expression purification Protein Purification (e.g., Affinity Chromatography) expression->purification sds_page Purity Verification (SDS-PAGE) purification->sds_page activity_assay Spectrophotometric Activity Assay sds_page->activity_assay kinetic_studies Kinetic Parameter Determination (Km, kcat) activity_assay->kinetic_studies product_analysis Product Identification (HPLC/LC-MS) activity_assay->product_analysis end End kinetic_studies->end product_analysis->end

References

An In-depth Technical Guide to the Enzymatic Synthesis of Malonate Semialdehyde from Malonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the enzymatic conversion of Malonyl-CoA to Malonate Semialdehyde, a critical reaction in specialized carbon fixation pathways. It details the core enzyme, reaction mechanisms, quantitative data, and relevant experimental protocols for professionals engaged in biochemical and pharmaceutical research.

Introduction: The Malonyl-CoA Reductase Reaction

The synthesis of Malonate Semialdehyde from Malonyl-CoA is a key enzymatic step primarily associated with the 3-hydroxypropionate (3-HP) bi-cycle, an autotrophic carbon dioxide fixation pathway found in certain bacteria and archaea.[1][2][3] This conversion is catalyzed by the enzyme Malonyl-CoA Reductase (MCR) , which utilizes NADPH as a reductant.[4][5]

The overall reaction is as follows: Malonyl-CoA + NADPH + H⁺ → Malonate Semialdehyde + NADP⁺ + CoA [4][5][6][7]

This reaction is significant as it introduces a key intermediate into a central metabolic pathway for carbon assimilation. The enzyme responsible, MCR, exhibits notable diversity across different organisms. In the green nonsulfur bacterium Chloroflexus aurantiacus, MCR is a large, bifunctional enzyme that proceeds to catalyze a second reduction, converting malonate semialdehyde to 3-hydroxypropionate.[4][5][8][9] In contrast, MCR found in archaea such as Metallosphaera sedula and Sulfolobus tokodaii is monofunctional, exclusively producing malonate semialdehyde.[6]

The Core Enzyme: Malonyl-CoA Reductase (MCR)

Malonyl-CoA Reductase is the central catalyst in this process. Its structure and function have been primarily characterized from organisms that utilize the 3-HP cycle.

  • Chloroflexus aurantiacus MCR: This is a well-studied bifunctional enzyme with a native molecular mass of approximately 300 kDa, existing as a homodimer (α₂) of large 145 kDa subunits.[4][5] Functional analyses reveal that the enzyme is composed of distinct domains: the C-terminal region (amino acids 550-1219) possesses the aldehyde dehydrogenase activity responsible for converting Malonyl-CoA to malonate semialdehyde, while the N-terminal region (amino acids 1-549) contains the alcohol dehydrogenase activity for the subsequent reduction to 3-hydroxypropionate.[8][9][10]

  • Metallosphaera sedula and Sulfolobus tokodaii MCR: In these crenarchaeota, MCR is a monofunctional enzyme.[6] The enzyme from S. tokodaii has a subunit molecular mass of around 39-45 kDa and is homologous to aspartate-semialdehyde dehydrogenase, suggesting a convergent evolution of the 3-HP pathway, where different genes were recruited to perform similar metabolic functions.[6]

Catalytic Mechanism and Metabolic Pathway

Proposed Reaction Mechanism

The conversion of Malonyl-CoA to malonate semialdehyde by the C-terminal domain of MCR is a two-step process. The kinetic mechanism is ordered, with NADPH binding to the enzyme first, followed by Malonyl-CoA.[11]

  • Reduction to Hemithioacetal: The thioester of Malonyl-CoA is reduced by a hydride transfer from NADPH. Key catalytic residues, such as Arginine (e.g., Arg734 in C. aurantiacus MCR), donate a proton to the carbonyl oxygen of the thioester, facilitating the formation of a hemithioacetal intermediate.[12][13]

  • Intermediate Decomposition: The unstable hemithioacetal intermediate then decomposes. This step is facilitated by another conserved residue (e.g., Arg773) acting as a general acid to protonate the Coenzyme A thiol, leading to its release and the formation of malonate semialdehyde.[12][13]

Reaction_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme-Bound cluster_products Products MalonylCoA Malonyl-CoA Hemithioacetal Hemithioacetal Intermediate MalonylCoA->Hemithioacetal  MCR (Reduction) NADPH NADPH NADPH->Hemithioacetal MalonateSA Malonate Semialdehyde Hemithioacetal->MalonateSA  Decomposition CoA CoA Hemithioacetal->CoA NADP NADP+ Hemithioacetal->NADP

Figure 1: Proposed reaction mechanism for MCR.
Role in the 3-Hydroxypropionate Bi-Cycle

The MCR-catalyzed reaction is an integral part of the 3-Hydroxypropionate (3-HP) Bi-Cycle, a carbon fixation pathway distinct from the Calvin Cycle.[1][14][15] This cycle begins with the carboxylation of Acetyl-CoA to Malonyl-CoA. MCR then reduces Malonyl-CoA, initiating a series of reactions that ultimately regenerate Acetyl-CoA and produce glyoxylate as a net fixation product.[1][2]

Three_HP_BiCycle AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (CO2 Fixation) MalonateSA Malonate Semialdehyde MalonylCoA->MalonateSA Malonyl-CoA Reductase (MCR) ThreeHP 3-Hydroxypropionate MalonateSA->ThreeHP Malonate Semialdehyde Reductase PropionylCoA Propionyl-CoA ThreeHP->PropionylCoA ...multiple steps... PropionylCoA->AcetylCoA ...multiple steps... (Regeneration) Glyoxylate Glyoxylate (Product) PropionylCoA->Glyoxylate

Figure 2: Simplified 3-Hydroxypropionate Bi-Cycle.

Quantitative Data

The catalytic properties of Malonyl-CoA Reductase have been determined for enzymes from various organisms.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase
Enzyme SourceSubstrateKmkcat (s⁻¹)Specific ActivityReference(s)
Chloroflexus aurantiacus (Full Enzyme)Malonyl-CoA30 µM250.08 µmol/min/mg[4][5][16]
NADPH25 µM--[4][5][16]
Sulfolobus tokodaii (Recombinant)Malonyl-CoA40 µM--[6]
NADPH25 µM--[6]
Roseiflexus castenholzii (Full Enzyme)Malonyl-CoA380 ± 80 µM5.65 ± 0.57-[17]
C. aurantiacus (C-terminal Domain)Malonyl-CoAHigher affinity than full MCR-4x higher kcat/Km than full MCR[8][18]

Note: Specific activity for C. aurantiacus was measured in extracts of autotrophically grown cells.

Table 2: Optimal Reaction Conditions and Properties
Enzyme SourceOptimal pHOptimal TemperatureActivatorsInhibitorsReference(s)
Chloroflexus aurantiacus7.855 °CMg²⁺, Fe²⁺EDTA[4][5][16]
Metallosphaera sedula--Mg²⁺, Thiols (e.g., DTE)Thiol-blocking agents (e.g., iodoacetamide)[6][19]

Experimental Protocols

The following sections provide detailed methodologies for the study of Malonyl-CoA Reductase.

General Experimental Workflow

The study of MCR typically involves enzyme production, purification, activity measurement, and product confirmation.

Experimental_Workflow start Gene Cloning & Expression Vector Construction expression Recombinant Protein Expression (e.g., in E. coli) start->expression purification Protein Purification (e.g., Ni-NTA Chromatography, Gel Filtration) expression->purification assay Enzyme Activity Assay (Spectrophotometry) purification->assay analysis Product Analysis (HPLC / LC-MS) assay->analysis end Data Analysis & Kinetic Characterization analysis->end

Figure 3: General workflow for MCR characterization.
Protocol: Malonyl-CoA Reductase Activity Assay (Spectrophotometric)

This protocol measures MCR activity by monitoring the decrease in NADPH concentration.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.8.

    • Cofactor Solution: 10 mM NADPH in Assay Buffer.

    • Substrate Solution: 10 mM Malonyl-CoA in Assay Buffer.

    • Additive Solution: 50 mM MgCl₂.

  • Assay Mixture Preparation:

    • In a 0.5 mL quartz cuvette, prepare the following reaction mixture (final volume may be adjusted):

      • 440 µL Assay Buffer (100 mM Tris-HCl, pH 7.8)

      • 10 µL Additive Solution (to a final concentration of ~1-2 mM MgCl₂)

      • 15 µL Cofactor Solution (to a final concentration of 0.3 mM NADPH)

      • Purified MCR enzyme (add a suitable amount, e.g., 5-20 µg of protein).

  • Reaction Initiation and Measurement:

    • Incubate the mixture at the optimal temperature (e.g., 55°C for C. aurantiacus MCR) for 5 minutes to pre-warm.

    • Initiate the reaction by adding 15 µL of the Substrate Solution (to a final concentration of 0.3 mM Malonyl-CoA).[4]

    • Immediately begin monitoring the decrease in absorbance at 340 nm or 365 nm (ε₃₆₅ₙₘ = 3.4 x 10³ M⁻¹cm⁻¹) using a spectrophotometer.[8]

  • Calculation of Activity:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot.

    • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.[20]

Protocol: Recombinant MCR Purification (His-tag)

This protocol describes the purification of His-tagged MCR expressed in E. coli.

  • Cell Lysis:

    • Harvest E. coli cells expressing the recombinant MCR by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 mM MgCl₂, 10 mM imidazole).[20]

    • Lyse the cells using a high-pressure homogenizer or sonication on ice.[20]

    • Clarify the lysate by centrifugation (e.g., 22,000 x g for 40 minutes at 4°C) to remove cell debris.[20]

  • Affinity Chromatography:

    • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with several volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged MCR protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer by dialyzing the eluted protein fraction overnight against a storage buffer (e.g., PBS or 50 mM Tris-HCl, pH 7.8).[9]

  • Purity Analysis:

    • Assess the purity of the final protein sample using SDS-PAGE.

    • Determine the protein concentration using a standard method, such as the Bradford assay.[20]

Protocol: Product Analysis by HPLC-MS

This method is for the identification of the reaction product, malonate semialdehyde.

  • Enzymatic Reaction:

    • Perform a scaled-up version of the enzyme activity assay (e.g., 300 µL) with 0.15 mM Malonyl-CoA and incubate at the optimal temperature for a set time (e.g., 2 minutes).[9]

  • Reaction Quenching:

    • Stop the reaction by adding a four-fold volume of a quenching solvent, such as acetonitrile (1.2 mL).[9] Alternatively, 6 M HCl can be used to acidify and stop the reaction.[4]

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for analysis.

  • HPLC-MS Analysis:

    • Inject the supernatant into an HPLC-MS system (e.g., Agilent 1290/6430).[9]

    • Separate the compounds using a suitable column (e.g., a C18 reverse-phase column).

    • Detect the product using mass spectrometry, typically in negative-ion mode, monitoring for the expected mass-to-charge ratio of malonate semialdehyde.[9]

References

The Central Role of Malonylsemialdehyde-CoA in the 3-Hydroxypropionate Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypropionate (3-HP) cycle and its variations represent key carbon fixation pathways in various autotrophic organisms. Central to these cycles is the intermediate, malonylsemialdehyde-CoA, the product of malonyl-CoA reduction. This technical guide provides an in-depth exploration of the formation and conversion of this compound, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study. We present a comprehensive summary of quantitative data and provide standardized methodologies to facilitate further research and potential applications in biotechnology and drug development.

Introduction: The 3-Hydroxypropionate Cycle and the Significance of this compound

The 3-hydroxypropionate cycle is a metabolic pathway for carbon dioxide fixation utilized by certain photoautotrophic and chemoautotrophic bacteria and archaea.[1][2] Unlike the more widely known Calvin-Benson-Bassham cycle, the 3-HP cycle does not rely on RuBisCO. Instead, it employs acetyl-CoA and propionyl-CoA carboxylases for CO2 incorporation.[2] A critical step in this pathway is the two-step reduction of malonyl-CoA to 3-hydroxypropionate, with this compound (often referred to as malonate semialdehyde) as the key intermediate.[3][4]

The enzymatic strategies for the conversion of malonyl-CoA to 3-hydroxypropionate via this compound diverge among different organisms, primarily categorized into two systems:

  • Bifunctional Enzyme System: Found in organisms like the green nonsulfur bacterium Chloroflexus aurantiacus, a single, large, bifunctional enzyme, malonyl-CoA reductase, catalyzes both the reduction of malonyl-CoA to this compound and the subsequent reduction of this compound to 3-hydroxypropionate.[3][4]

  • Monofunctional Enzyme System: In contrast, members of the archaeal order Sulfolobales, such as Metallosphaera sedula and Sulfolobus tokodaii, utilize two distinct enzymes: a malonyl-CoA reductase that produces this compound, and a separate malonic semialdehyde reductase that catalyzes the final reduction to 3-hydroxypropionate.[5]

This divergence in enzymatic machinery highlights different evolutionary solutions to the same metabolic challenge and presents distinct targets for study and manipulation.

Quantitative Data

The kinetic parameters of the enzymes responsible for the synthesis and conversion of this compound are crucial for understanding the efficiency and regulation of the 3-hydroxypropionate cycle. The following tables summarize the key quantitative data reported for these enzymes from different organisms.

Table 1: Kinetic Properties of Malonyl-CoA Reductase (Bifunctional)

OrganismSubstrateK_m (µM)V_max (U/mg)Specific Activity (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Chloroflexus aurantiacusMalonyl-CoA30100.08 (autotrophic cells)7.855[4]
NADPH250.03 (heterotrophic cells)[4]
Roseiflexus castenholziiMalonyl-CoA380-k_cat = 5.65 s⁻¹8.050[6]

Table 2: Kinetic Properties of Malonyl-CoA Reductase (Monofunctional)

OrganismSubstrateK_m (µM)V_max (U/mg)Specific Activity (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Sulfolobus tokodaiiMalonyl-CoA4044447.285[5]
NADPH25[5]
Metallosphaera sedulaMalonyl-CoA4044---

Table 3: Kinetic Properties of Malonic Semialdehyde Reductase

OrganismSubstrateK_m (µM)V_max (U/mg)Specific Activity (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Metallosphaera sedulaMalonic semialdehyde70200---
NADPH30

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in this compound metabolism, as well as protocols for the quantification of relevant metabolites.

Recombinant Expression and Purification of Malonyl-CoA Reductase and Malonic Semialdehyde Reductase

Objective: To obtain purified enzymes for kinetic characterization.

Protocol:

  • Gene Cloning and Expression Vector Construction:

    • Amplify the gene(s) encoding malonyl-CoA reductase and/or malonic semialdehyde reductase from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

    • Ligate the amplified gene into a suitable expression vector (e.g., pT7-7, pET series) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His6-tag) for purification.

  • Transformation and Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

  • Cell Lysis and Crude Extract Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification of Thermostable Enzymes (from thermophiles):

    • Heat Precipitation: Incubate the crude extract at a high temperature (e.g., 70-80°C) for 15-30 minutes to denature and precipitate most of the mesophilic E. coli proteins.

    • Centrifuge to remove the precipitated proteins.

  • Affinity Chromatography (for tagged proteins):

    • Load the soluble fraction (or the supernatant after heat precipitation) onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • For higher purity, subject the eluted fraction to further chromatographic steps such as ion exchange or size-exclusion chromatography.

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.8, 10% glycerol) using dialysis or a desalting column.

    • Store the purified enzyme at -80°C.

Spectrophotometric Enzyme Activity Assays

Objective: To determine the kinetic parameters of malonyl-CoA reductase and malonic semialdehyde reductase.

Principle: The activity of these NADPH-dependent reductases is monitored by following the decrease in absorbance at 340 or 365 nm corresponding to the oxidation of NADPH.

3.2.1. Malonyl-CoA Reductase Assay

  • Reaction Mixture (final volume 0.5 - 1.0 mL):

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 5 mM MgCl2

    • 2 mM Dithiothreitol (DTT)

    • 0.2-0.5 mM NADPH

    • Purified malonyl-CoA reductase

  • Procedure:

    • Pre-incubate the reaction mixture without the substrate at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus, 65°C for M. sedula).

    • Initiate the reaction by adding malonyl-CoA to a final concentration of 0.2 mM.

    • Monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹ cm⁻¹).

    • Calculate the specific activity based on the rate of NADPH oxidation.

3.2.2. Malonic Semialdehyde Reductase Assay (Coupled Assay)

  • In situ Generation of Malonic Semialdehyde: Due to the instability of malonic semialdehyde, it is typically generated in situ from malonyl-CoA using a monofunctional malonyl-CoA reductase.

  • Reaction Mixture (final volume 0.5 - 1.0 mL):

    • 100 mM MOPS-KOH buffer (pH 7.4)

    • 5 mM MgCl2

    • 5 mM DTT

    • 0.5 mM NADPH

    • 0.2 mM Malonyl-CoA

    • Excess purified monofunctional malonyl-CoA reductase (from S. tokodaii or similar)

  • Procedure:

    • Incubate the above mixture for 5-10 minutes to allow for the complete conversion of malonyl-CoA to malonic semialdehyde. This can be monitored by the stabilization of the absorbance at 340/365 nm.

    • Initiate the second reaction by adding the purified malonic semialdehyde reductase.

    • Monitor the further decrease in absorbance at 340/365 nm.

    • Calculate the specific activity of malonic semialdehyde reductase.

Quantification of Malonyl-CoA and this compound

Objective: To determine the intracellular concentrations of key intermediates.

3.3.1. Quantification of Malonyl-CoA by LC-MS/MS

  • Principle: This method offers high sensitivity and specificity for the quantification of acyl-CoA species.

  • Protocol Outline:

    • Extraction: Rapidly quench metabolic activity and extract metabolites from cell pellets or tissues using a cold acidic solution (e.g., 10% trichloroacetic acid or 0.3 M perchloric acid).[7][8]

    • Internal Standard: Spike the sample with a stable isotope-labeled internal standard (e.g., [¹³C₃]malonyl-CoA) for accurate quantification.[7]

    • Solid-Phase Extraction (SPE): Isolate and concentrate the acyl-CoAs using a reversed-phase SPE column.

    • LC-MS/MS Analysis:

      • Separate the acyl-CoAs using reversed-phase high-performance liquid chromatography (HPLC) with an ion-pairing agent.

      • Detect and quantify the analytes using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

3.3.2. Quantification of this compound

Direct quantification of the highly reactive and unstable this compound is challenging. Current approaches primarily rely on:

  • In situ Generation and Trapping: As described in the coupled enzyme assay, generate this compound in a controlled manner and immediately react it with a trapping agent (e.g., a fluorescent derivatizing agent for aldehydes) for subsequent quantification by HPLC.

  • Indirect Quantification: Measure the consumption of malonyl-CoA and NADPH in the presence of a monofunctional malonyl-CoA reductase to infer the amount of this compound produced.

Visualizations

The Central Role of this compound in the 3-Hydroxypropionate Cycle

3_Hydroxypropionate_Cycle AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylsemialdehydeCoA This compound MalonylCoA->MalonylsemialdehydeCoA Malonyl-CoA Reductase (Step 1) ThreeHP 3-Hydroxypropionate MalonylsemialdehydeCoA->ThreeHP Malonyl-CoA Reductase (Step 2) or Malonic Semialdehyde Reductase PropionylCoA Propionyl-CoA ThreeHP->PropionylCoA Cycle Rest of 3-HP Cycle PropionylCoA->Cycle Cycle->AcetylCoA Regeneration CO2 CO2 CO2->MalonylCoA Acetyl-CoA Carboxylase

Caption: The conversion of Malonyl-CoA to 3-Hydroxypropionate.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Gene Target Gene (e.g., malonyl-CoA reductase) Cloning Cloning into Expression Vector Gene->Cloning Expression Recombinant Expression in E. coli Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay (Spectrophotometric) Purification->Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Assay->Kinetics

Caption: A typical workflow for recombinant enzyme characterization.

Regulation of this compound Production

The synthesis of this compound is a critical control point in the 3-hydroxypropionate cycle. While detailed allosteric regulatory mechanisms for malonyl-CoA reductase are not yet fully elucidated, evidence points to transcriptional regulation as a key control strategy. In autotrophically grown cells, the specific activity of malonyl-CoA reductase is significantly upregulated compared to cells grown under heterotrophic conditions.[4][5] For instance, in Metallosphaera sedula, malonyl-CoA reductase activity is 10-fold higher during autotrophic growth.[5] This suggests the presence of regulatory networks that sense the carbon source and modulate the expression of the 3-HP cycle enzymes accordingly. Further research is needed to identify the specific transcription factors and signaling pathways involved in this regulation.

Conclusion

This compound stands as a pivotal, albeit transient, intermediate in the 3-hydroxypropionate cycle. The elucidation of the enzymatic mechanisms of its formation and conversion, along with the characterization of the involved enzymes, has been instrumental in our understanding of this unique carbon fixation pathway. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate the 3-HP cycle, explore its potential for biotechnological applications such as the production of valuable chemicals, or identify novel targets for antimicrobial drug development. Future studies focusing on the regulatory networks governing this pathway will undoubtedly reveal new layers of complexity and provide further opportunities for metabolic engineering and synthetic biology.

References

An In-depth Technical Guide on the Discovery and Characterization of Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonylsemialdehyde-Coenzyme A (CoA) is a pivotal, yet transient, intermediate in specialized metabolic pathways, most notably the 3-hydroxypropionate cycle for autotrophic carbon fixation in certain bacteria and archaea. Its discovery and characterization have been instrumental in elucidating novel mechanisms of microbial metabolism. This technical guide provides a comprehensive overview of Malonylsemialdehyde-CoA, detailing its discovery, enzymatic synthesis and degradation, and the analytical techniques pivotal for its characterization. The document includes detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and experimental workflows to serve as a vital resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

The discovery of this compound has been intrinsically linked to the elucidation of alternative carbon fixation pathways beyond the well-known Calvin-Benson-Bassham cycle. This reactive thioester serves as a key intermediate in the 3-hydroxypropionate bi-cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, metabolic routes employed by certain microorganisms to assimilate carbon dioxide. The central enzyme responsible for its formation is Malonyl-CoA reductase, which catalyzes the NADPH-dependent reduction of Malonyl-CoA. The subsequent fate of this compound involves its further reduction to 3-hydroxypropionate by malonate semialdehyde reductase. Understanding the enzymology and kinetics of these transformations is crucial for metabolic engineering efforts aimed at producing valuable chemicals and for potential applications in drug discovery.

Discovery and Metabolic Significance

This compound was first identified as a transient intermediate in the 3-hydroxypropionate cycle of the green non-sulfur bacterium Chloroflexus aurantiacus.[1] Its existence was confirmed through isotopic labeling studies and the characterization of the bifunctional enzyme, Malonyl-CoA reductase, which catalyzes the two-step reduction of Malonyl-CoA to 3-hydroxypropionate via the this compound intermediate.[1] This pathway is a significant mode of carbon fixation in certain thermophilic and phototrophic bacteria and archaea.

The 3-Hydroxypropionate Cycle

The 3-hydroxypropionate cycle is a carbon fixation pathway that begins with the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is then reduced to this compound, a critical step in the cycle. This intermediate is subsequently converted to 3-hydroxypropionate, which undergoes a series of transformations to regenerate the initial acetyl-CoA molecule, with a net fixation of carbon dioxide.

3-Hydroxypropionate_Cycle Malonyl_CoA Malonyl-CoA Malonylsemialdehyde_CoA This compound Malonyl_CoA->Malonylsemialdehyde_CoA Malonyl-CoA Reductase 3_Hydroxypropionate 3-Hydroxypropionate Malonylsemialdehyde_CoA->3_Hydroxypropionate Malonate Semialdehyde Reductase Propionyl_CoA Propionyl-CoA 3_Hydroxypropionate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase Glyoxylate_Cycle_Intermediates Glyoxylate Cycle Intermediates Succinyl_CoA->Glyoxylate_Cycle_Intermediates Pyruvate Pyruvate Glyoxylate_Cycle_Intermediates->Pyruvate Acetyl_CoA Acetyl_CoA Glyoxylate_Cycle_Intermediates->Acetyl_CoA CO2_1 CO2 CO2_2 CO2 CO2_2->Succinyl_CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase

The 3-Hydroxypropionate Cycle

Physicochemical Properties of this compound

The inherent instability of this compound has made its direct characterization challenging. However, its properties can be inferred from computational data and its chemical structure.

PropertyValueSource
Molecular Formula C24H38N7O18P3S[2]
Molecular Weight 837.58 g/mol [2]
Physical Description Solid (predicted)[2]
CAS Number 6244-93-5[2]

Enzymology of this compound Metabolism

The synthesis and degradation of this compound are catalyzed by specific enzymes, with Malonyl-CoA reductase being the most extensively studied.

Malonyl-CoA Reductase

Malonyl-CoA reductase (EC 1.2.1.75) catalyzes the NADPH-dependent reduction of Malonyl-CoA to this compound. This enzyme exists in both bifunctional and monofunctional forms across different organisms.[3]

  • Bifunctional Malonyl-CoA Reductase: Found in organisms like Chloroflexus aurantiacus, this enzyme possesses two catalytic domains. The C-terminal domain catalyzes the reduction of Malonyl-CoA to this compound, and the N-terminal domain catalyzes the subsequent reduction of this compound to 3-hydroxypropionate.[4][5]

  • Monofunctional Malonyl-CoA Reductase: In archaea such as Sulfolobus tokodaii and Metallosphaera sedula, the reduction of Malonyl-CoA to this compound is carried out by a monofunctional enzyme. A separate enzyme, malonate semialdehyde reductase, is then required for the subsequent reduction step.[6]

Enzyme_Function cluster_bifunctional Bifunctional Malonyl-CoA Reductase (e.g., C. aurantiacus) cluster_monofunctional Monofunctional Enzymes (e.g., S. tokodaii) Malonyl_CoA_bi Malonyl-CoA Enzyme_bi Bifunctional Malonyl-CoA Reductase Malonyl_CoA_bi->Enzyme_bi NADPH MSA_CoA_bi This compound MSA_CoA_bi->Enzyme_bi NADPH 3HP_bi 3-Hydroxypropionate Enzyme_bi->MSA_CoA_bi Enzyme_bi->3HP_bi Malonyl_CoA_mono Malonyl-CoA MCR_mono Malonyl-CoA Reductase Malonyl_CoA_mono->MCR_mono NADPH MSA_CoA_mono This compound MSR_mono Malonate Semialdehyde Reductase MSA_CoA_mono->MSR_mono NADPH 3HP_mono 3-Hydroxypropionate MCR_mono->MSA_CoA_mono MSR_mono->3HP_mono

Bifunctional vs. Monofunctional Pathways
Kinetic Parameters of Malonyl-CoA Reductase

The kinetic properties of Malonyl-CoA reductase have been characterized in several organisms, providing insights into its catalytic efficiency.

OrganismEnzyme TypeSubstrateKm (µM)Specific Activity (µmol/min/mg)kcat (s-1)Optimal pHOptimal Temp. (°C)
Chloroflexus aurantiacusBifunctionalMalonyl-CoA300.08 (crude extract)257.855
Chloroflexus aurantiacus (C-terminal domain)Monofunctional (recombinant)Malonyl-CoA18--7.257
Sulfolobus tokodaiiMonofunctionalMalonyl-CoA4044 (purified)287.285
Metallosphaera sedulaMonofunctionalMalonyl-CoA1004.6 (partially purified)-7.865
Roseiflexus castenholziiBifunctionalMalonyl-CoA210--8.050
Substrate Specificity of Malonyl-CoA Reductase

Malonyl-CoA reductase exhibits high specificity for its substrates, Malonyl-CoA and NADPH.

OrganismSubstrate TestedRelative Activity (%)
Sulfolobus tokodaiiMalonyl-CoA100
Succinyl-CoA25
NADPH100
NADH< 1
Chloroflexus aurantiacusMalonyl-CoA100
NADPH100
NADHNot a substrate

Experimental Protocols

Purification of Recombinant Malonyl-CoA Reductase (C-terminal domain) from Chloroflexus aurantiacus

This protocol describes the purification of the His6-tagged C-terminal domain of Malonyl-CoA reductase from E. coli.[4]

  • Gene Cloning and Expression: The gene fragment encoding the C-terminal domain (amino acids 550-1219) of C. aurantiacus Malonyl-CoA reductase is cloned into a pET expression vector with an N-terminal His6-tag. The construct is transformed into E. coli BL21(DE3).

  • Cell Culture and Induction: Transformed E. coli cells are grown in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.1 mM IPTG, and the culture is incubated for an additional 16 hours at 16°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing and Elution: The column is washed with wash buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 20 mM imidazole). The His6-tagged protein is eluted with elution buffer (50 mM Tris-HCl, pH 7.8, 300 mM NaCl, 250 mM imidazole).

  • Dialysis and Storage: The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., PBS) overnight at 4°C. The purified protein concentration is determined, and the protein is stored at -80°C.

Spectrophotometric Assay of Malonyl-CoA Reductase Activity

The activity of Malonyl-CoA reductase is determined by monitoring the oxidation of NADPH at 340 nm or 365 nm.[1]

  • Reaction Mixture: Prepare a reaction mixture (final volume 1 mL) containing:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 2 mM MgCl2

    • 0.4 mM NADPH

    • Purified Malonyl-CoA reductase

  • Initiation: Start the reaction by adding 0.15 mM Malonyl-CoA.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹ cm⁻¹) at the optimal temperature for the enzyme using a spectrophotometer.

  • Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

HPLC-MS/MS Method for Detection and Quantification of this compound

This method is adapted from established protocols for short-chain acyl-CoA analysis and can be optimized for this compound.[7][8]

  • Sample Preparation:

    • Quench enzymatic reactions or extract metabolites from cell cultures with a cold solvent mixture (e.g., acetonitrile/methanol/water).

    • Perform protein precipitation using an appropriate agent (e.g., trichloroacetic acid or sulfosalicylic acid).[7]

    • Centrifuge to remove precipitated proteins and collect the supernatant.

  • Solid Phase Extraction (SPE) (Optional but Recommended):

    • Use a reversed-phase SPE cartridge to concentrate and purify the acyl-CoAs from the extract.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution program.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound (m/z 838.1). The product ions can be determined by fragmentation analysis, with characteristic fragments for the CoA moiety often observed (e.g., m/z 428 and a fragment corresponding to the loss of 507 Da).[9]

  • Quantification: Use a stable isotope-labeled internal standard or a structurally similar acyl-CoA for accurate quantification. A calibration curve should be prepared using a synthesized this compound standard if available.

Experimental and Logical Workflows

Workflow for Discovery and Characterization of this compound

The following workflow outlines the key steps in the discovery and characterization of this compound as a metabolic intermediate.

Experimental_Workflow Isotopic_Labeling Isotopic Labeling Studies (e.g., 13C or 14C) Metabolite_Extraction Metabolite Extraction and Separation (HPLC) Isotopic_Labeling->Metabolite_Extraction Detection_of_Labeled_Intermediate Detection of a transient labeled intermediate Metabolite_Extraction->Detection_of_Labeled_Intermediate Enzyme_Purification Purification of the responsible enzyme (Malonyl-CoA Reductase) Detection_of_Labeled_Intermediate->Enzyme_Purification Enzyme_Assay In vitro enzyme assay with purified enzyme and Malonyl-CoA Enzyme_Purification->Enzyme_Assay Kinetic_Characterization Kinetic Characterization (Km, Vmax, kcat) Enzyme_Purification->Kinetic_Characterization Structural_Analysis Structural Analysis (X-ray crystallography) Enzyme_Purification->Structural_Analysis Product_Identification Product Identification (HPLC-MS/MS) Enzyme_Assay->Product_Identification Confirmation Confirmation of This compound as the intermediate Product_Identification->Confirmation Kinetic_Characterization->Confirmation Structural_Analysis->Confirmation

Workflow for Characterization

Conclusion and Future Perspectives

The discovery and characterization of this compound have significantly advanced our understanding of microbial carbon metabolism. The detailed knowledge of the enzymes involved, particularly Malonyl-CoA reductase, opens avenues for metabolic engineering to produce valuable chemicals like 3-hydroxypropionate, a platform chemical for bioplastics. Furthermore, the unique enzymes of these pathways could be potential targets for the development of novel antimicrobial agents. Future research should focus on the discovery of novel enzymes with improved catalytic efficiencies, the elucidation of the regulatory mechanisms governing these pathways, and the development of robust in vivo systems for the production of bio-based chemicals. The technical guide presented here provides a solid foundation for researchers to build upon in these exciting areas of study.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Malonyl-Semialdehyde, a Key Metabolic Intermediate

Executive Summary

Malonyl-CoA is a critical metabolic node, primarily recognized for its role in fatty acid synthesis and as a key regulator of fatty acid oxidation.[1][2][3] The reduction of malonyl-CoA gives rise to a lesser-known but equally significant intermediate: malonate-semialdehyde . This document serves as a comprehensive technical guide on the synthesis, metabolic fate, and enzymatic regulation of malonate-semialdehyde. It details its crucial position in unique carbon fixation pathways, presents quantitative data on relevant enzymes, and provides detailed experimental protocols for its study. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to explore this intermediate as a potential target in metabolic engineering and therapeutic intervention.

The Metabolic Context of Malonate-Semialdehyde

Malonate-semialdehyde is not a ubiquitous metabolite in central carbon metabolism but is a cornerstone of specific, vital pathways, most notably the 3-hydroxypropionate (3-HP) cycle for autotrophic CO₂ fixation found in certain archaea and bacteria.[4][5][6]

Synthesis from Malonyl-CoA

The primary route for malonate-semialdehyde synthesis is the NADPH-dependent reduction of malonyl-CoA. This reaction is catalyzed by the enzyme Malonyl-CoA Reductase .[4][7] The reaction proceeds as follows:

  • Malonyl-CoA + NADPH + H⁺ → Malonate-semialdehyde + CoA + NADP⁺ [4][7]

This step is a critical entry point into the 3-HP cycle. In some organisms, such as Chloroflexus aurantiacus, a bifunctional enzyme further reduces malonate-semialdehyde to 3-hydroxypropionate.[4][6] However, in other organisms like Metallosphaera sedula, this reduction is carried out by a separate, specific enzyme, Malonic Semialdehyde Reductase.[5]

The 3-Hydroxypropionate/4-Hydroxybutyrate Cycle

In Crenarchaeota like Metallosphaera sedula, malonate-semialdehyde is a key intermediate in the 3-hydroxypropionate/4-hydroxybutyrate cycle, a pathway for autotrophic CO₂ fixation.[5] The pathway begins with the carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced to malonate-semialdehyde.[5]

The following diagram illustrates the initial steps of this pathway, highlighting the formation of malonate-semialdehyde.

Hydroxypropionate_Cycle cluster_0 Carbon Fixation & Reduction AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (+ CO₂) MSA Malonate-semialdehyde MalonylCoA->MSA Malonyl-CoA Reductase (NADPH -> NADP⁺) HP 3-Hydroxypropionate MSA->HP Malonic Semialdehyde Reductase (NADPH -> NADP⁺)

Formation of Malonate-semialdehyde in the 3-HP Cycle.
Other Metabolic Roles

Malonate-semialdehyde is also implicated in the catabolism of β-alanine and as an intermediate in an alternative pathway of propionate metabolism.[8] In humans, it is suggested that malonate-semialdehyde is converted directly into acetyl-CoA, linking it back to central carbon metabolism.[8]

Enzymology of Malonate-Semialdehyde Metabolism

The synthesis and conversion of malonate-semialdehyde are governed by specific oxidoreductases. Understanding the kinetics and properties of these enzymes is fundamental for any research or drug development application.

Malonyl-CoA Reductase

This is the key enzyme responsible for producing malonate-semialdehyde from malonyl-CoA.[4] Studies in various organisms have revealed different properties.

  • In Metallosphaera sedula and Sulfolobus tokodaii, Malonyl-CoA Reductase is a monofunctional enzyme that specifically produces malonate-semialdehyde.[4][7] It is homologous to aspartate-semialdehyde dehydrogenase.[4]

  • In Chloroflexus aurantiacus, the enzyme is a large, bifunctional protein that catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionate, with malonate-semialdehyde as an intermediate.[4][6]

Malonic Semialdehyde Reductase

This enzyme catalyzes the subsequent reduction of malonate-semialdehyde to 3-hydroxypropionate. In M. sedula, this enzyme is a member of the 3-hydroxyacyl-CoA dehydrogenase family and utilizes NADPH.[5]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in malonate-semialdehyde metabolism and the concentration of its precursor, malonyl-CoA, in various tissues.

Table 1: Kinetic Properties of Malonyl-CoA Reductase
OrganismSubstrateKm (μM)NotesSource
Sulfolobus tokodaiiNADPH25Enzyme is specific for NADPH.[7]
Malonyl-CoA40[7]
Chloroflexus aurantiacusNADPH10Apparent Km for the bifunctional enzyme.[9]
Malonyl-CoA1.3Apparent Km for the bifunctional enzyme.[9]
Table 2: Tissue Concentrations of Malonyl-CoA (Precursor)
TissueSpeciesConcentration (nmol/g wet weight)Experimental MethodSource
LiverRat1.9 ± 0.6HPLC/MS[10]
HeartRat1.3 ± 0.4HPLC/MS[10]
Skeletal MuscleRat0.7 ± 0.2HPLC/MS[10]
HepatocytesRat1 to 6Varied with metabolic state (fed vs. glucagon-treated).[11]

Experimental Protocols

Accurate study of malonate-semialdehyde and its related pathways requires robust experimental methodologies. The instability of CoA derivatives presents a significant analytical challenge.[12]

Protocol: Quantification of Malonyl-CoA by HPLC/MS

This protocol is adapted from validated methods for quantifying short-chain acyl-CoAs in tissue samples.[10][13]

1. Tissue Homogenization and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen immediately upon collection to halt metabolic activity.
  • Homogenize the frozen tissue (approx. 50-100 mg) in 1 mL of ice-cold 10% trichloroacetic acid (TCA).
  • Add an internal standard, such as [¹³C₃]malonyl-CoA, to the homogenate for accurate quantification.[10]
  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

2. Solid-Phase Extraction (SPE) for Isolation:

  • Condition a reversed-phase SPE column (e.g., C18) with methanol followed by water.
  • Load the supernatant from the extraction step onto the SPE column.
  • Wash the column with an aqueous buffer (e.g., 50 mM ammonium acetate) to remove salts and polar contaminants.
  • Elute the acyl-CoAs with a methanol-based solvent.
  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis. Using glass vials is recommended to minimize signal loss.[12]

3. HPLC Separation:

  • Employ an ion-pairing reversed-phase HPLC method.[13]
  • Column: C18 column (e.g., 50 x 2 mm).
  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tributylamine and 15 mM acetic acid).
  • Mobile Phase B: Methanol with the same ion-pairing agent.
  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 5-10 minutes to separate different acyl-CoA species.

4. Mass Spectrometry Detection:

  • Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
  • Monitor the specific parent-to-daughter ion transitions for malonyl-CoA and the internal standard using Multiple Reaction Monitoring (MRM).
  • Quantify by comparing the peak area ratio of the analyte to the internal standard against a multi-point standard curve.[10]

The following diagram illustrates this experimental workflow.

HPLC_MS_Workflow cluster_workflow Quantification Workflow A 1. Tissue Sample Collection (Flash Freeze) B 2. Homogenization in TCA (+ Internal Standard) A->B C 3. Centrifugation B->C D 4. Solid-Phase Extraction (SPE) (Isolate Acyl-CoAs) C->D E 5. Elution & Reconstitution D->E F 6. Ion-Pairing RP-HPLC (Separation) E->F G 7. ESI-MS/MS Detection (MRM) F->G H 8. Data Analysis (Quantification) G->H

Workflow for Malonyl-CoA Quantification.
Protocol: Recombinant Expression and Purification of Malonyl-CoA Reductase

This protocol is based on the successful expression of the Sulfolobus tokodaii enzyme in E. coli.[4][7]

1. Gene Cloning and Expression Vector Construction:

  • Identify the gene sequence for malonyl-CoA reductase from the organism of interest via database searches (e.g., NCBI).
  • Amplify the gene using PCR with primers that add appropriate restriction sites and an optional N- or C-terminal purification tag (e.g., His₆-tag).
  • Ligate the PCR product into a suitable E. coli expression vector (e.g., pET series).

2. Heterologous Expression:

  • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
  • Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
  • Continue incubation at a lower temperature (e.g., 16-25°C) for 4-16 hours to improve protein solubility.

3. Cell Lysis and Protein Purification:

  • Harvest cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
  • Lyse cells using sonication or a French press.
  • Clarify the lysate by ultracentrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column (if using a His-tag).
  • Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM).
  • Elute the tagged protein with a high concentration of imidazole (e.g., 250-500 mM).
  • Assess purity using SDS-PAGE. If necessary, perform further purification steps like ion-exchange or size-exclusion chromatography.

Logical Relationships and Regulatory Network

The production of malonate-semialdehyde is directly dependent on the availability of its precursor, malonyl-CoA. Therefore, understanding the regulation of malonyl-CoA is crucial. Malonyl-CoA itself is a key signaling molecule that balances fatty acid synthesis and oxidation.[1][2][3]

  • Synthesis: Malonyl-CoA is synthesized from acetyl-CoA by Acetyl-CoA Carboxylase (ACC) , a highly regulated enzyme.[1][14]

  • Inhibition of Oxidation: Malonyl-CoA allosterically inhibits Carnitine Palmitoyltransferase 1 (CPT1) , preventing fatty acids from entering the mitochondria for β-oxidation.[1][2] This ensures that fatty acid synthesis and degradation do not occur simultaneously.

  • Degradation: Malonyl-CoA is decarboxylated back to acetyl-CoA by Malonyl-CoA Decarboxylase (MCD) .[3][15]

The interplay between ACC and MCD activities determines the cellular concentration of malonyl-CoA, and thus the potential flux towards malonate-semialdehyde.[3]

Malonyl_CoA_Hub cluster_reg Malonyl-CoA Regulatory Hub AcetylCoA Acetyl-CoA ACC ACC AcetylCoA->ACC MalonylCoA Malonyl-CoA FAS Fatty Acid Synthesis MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 - MCR Malonyl-CoA Reductase MalonylCoA->MCR FAO Fatty Acid Oxidation (Mitochondria) MSA_path Malonate-semialdehyde (3-HP Cycle) ACC->MalonylCoA + CPT1->FAO MCR->MSA_path

Regulatory role of Malonyl-CoA.

Relevance for Drug Development and Research

  • Metabolic Engineering: The pathways involving malonate-semialdehyde are targets for metabolic engineering to produce valuable chemicals like 3-hydroxypropionate, a precursor to acrylic acid and other polymers.[16] Enhancing the flux towards malonate-semialdehyde by engineering Malonyl-CoA Reductase is a key strategy.

  • Antimicrobial Targets: As the 3-HP cycle is essential for autotrophic growth in certain extremophiles, its unique enzymes, including Malonyl-CoA Reductase, could serve as targets for novel antimicrobial agents.

  • Disease Research: While the direct role of malonate-semialdehyde in human disease is not well-defined, the metabolism of its precursor, malonyl-CoA, is heavily implicated in obesity, diabetes, and heart disease.[3][17][18] Dysregulation of malonyl-CoA levels affects fatty acid oxidation and can lead to lipotoxicity.[17] Understanding all metabolic fates of malonyl-CoA, including its reduction, is therefore relevant to these conditions.

References

The Pivotal Role of Malonylsemialdehyde-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonylsemialdehyde-CoA is a critical, short-lived intermediate in specialized microbial metabolic pathways, playing a central role in carbon fixation and the catabolism of certain amino acids. Its metabolism is primarily governed by the interplay of two key enzymes: malonyl-CoA reductase and malonate-semialdehyde dehydrogenase. Understanding the function and regulation of these enzymes is paramount for advancements in metabolic engineering, biofuel production, and the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the function of this compound in microbial metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this field.

Core Metabolic Functions of this compound

This compound sits at the crossroads of distinct metabolic routes in different microbial clades. Its primary functions are intrinsically linked to the enzymes that produce and consume it.

Role in Autotrophic Carbon Fixation: The 3-Hydroxypropionate Bi-Cycle

In certain photoautotrophic and chemoautotrophic microbes, particularly green non-sulfur bacteria and some archaea, this compound is a key intermediate in the 3-hydroxypropionate bi-cycle, a pathway for carbon dioxide fixation.[1][2] In this cycle, acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to malonate semialdehyde by the enzyme malonyl-CoA reductase .[3][4][5]

This reduction is a critical step, and the enzyme responsible, malonyl-CoA reductase, exhibits interesting variations across different species. In organisms like Chloroflexus aurantiacus, the enzyme is a large, bifunctional protein that not only reduces malonyl-CoA to malonate semialdehyde but also catalyzes the subsequent reduction of malonate semialdehyde to 3-hydroxypropionate.[3][6][7] In contrast, in archaea such as Sulfolobus tokodaii and Metallosphaera sedula, malonyl-CoA reductase is a monofunctional enzyme, requiring a separate enzyme, 3-hydroxypropionate dehydrogenase, to complete the conversion to 3-hydroxypropionate.[8][9]

Role in Catabolic Pathways: β-Alanine and Propanoate Metabolism

In other microbial metabolic contexts, this compound is an intermediate in the degradation of β-alanine and propanoate.[10] In these pathways, the enzyme malonate-semialdehyde dehydrogenase (acetylating) catalyzes the oxidative decarboxylation of malonate semialdehyde to acetyl-CoA and CO2.[10][11][12] This reaction effectively channels carbon from these substrates into the central carbon metabolism.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Malonyl-CoA Reductase
MicroorganismEnzyme TypeSubstrateKm (µM)kcat (s-1)Optimal Temperature (°C)Optimal pH
Chloroflexus aurantiacusBifunctionalMalonyl-CoA30[3]25 (per subunit)[13]57[4]7.8[3]
NADPH25[3]
Chloroflexus aurantiacus (MCR-C fragment)Monofunctional (engineered)Malonyl-CoA17.4[14]-57[4]7.2[4]
Sulfolobus tokodaiiMonofunctionalMalonyl-CoA40[5][8]-85[5]7.2[8]
NADPH25[5][8]
Roseiflexus castenholziiBifunctionalMalonyl-CoA380[15]5.65[15]50[15]8.0[15]
Malonate-Semialdehyde Dehydrogenase

Quantitative kinetic data for microbial malonate-semialdehyde dehydrogenase is less readily available in recent literature. The foundational work was conducted in the mid-20th century, and detailed kinetic parameters from those studies are not always reported in modern standardized units.

Experimental Protocols

Assay for Malonyl-CoA Reductase Activity

This protocol is adapted from studies on Chloroflexus aurantiacus and Sulfolobus tokodaii.[1][3][8]

Principle: The activity of malonyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm or 365 nm due to the oxidation of NADPH.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 5 mM 1,4-dithioerythritol (DTE) or dithiothreitol (DTT).

  • NADPH solution: 0.5 mM NADPH in assay buffer.

  • Malonyl-CoA solution: 0.2 mM malonyl-CoA in assay buffer.

  • Purified enzyme or cell-free extract.

Procedure:

  • Prepare the assay mixture in a 1 cm path-length cuvette by combining the assay buffer, NADPH solution, and the enzyme sample.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for C. aurantiacus, 65°C for M. sedula).[1][3]

  • Initiate the reaction by adding the malonyl-CoA solution.

  • Immediately monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹ cm⁻¹).[1][16]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute. For the bifunctional enzyme, 2 µmol of NADPH are oxidized per µmol of malonyl-CoA converted to 3-hydroxypropionate.[3]

Purification of Malonyl-CoA Reductase from Chloroflexus aurantiacus

This protocol is a summary of the method described by Hügler et al. (2002).[3]

  • Cell Lysis: Resuspend cell paste in buffer and lyse by sonication or French press.

  • Heat Precipitation: Incubate the cell-free extract at 65°C for 30 minutes to precipitate thermolabile proteins. Centrifuge to clarify the supernatant.

  • Anion Exchange Chromatography: Apply the supernatant to a DEAE-Sepharose column. Elute with a linear gradient of NaCl.

  • Hydrophobic Interaction Chromatography: Apply the active fractions to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.

  • Gel Filtration Chromatography: Further purify the active fractions on a Superdex 200 column to separate proteins by size.

  • Affinity Chromatography: As a final step, use a Blue-Sepharose column, eluting with a gradient of NADP⁺ or by a salt gradient.

Assay for Malonate-Semialdehyde Dehydrogenase (Acetylating) Activity

This protocol is based on the principles described by Yamada and Jakoby (1960).[10]

Principle: The enzyme activity is measured by monitoring the increase in absorbance at 340 nm due to the reduction of NAD(P)⁺.

Reagents:

  • Assay Buffer: 30 mM sodium pyrophosphate, pH 8.0.

  • Dithiothreitol (DTT) solution: 2 mM.

  • NAD⁺ or NADP⁺ solution: 2 mM.

  • Coenzyme A (CoA) solution: 0.5 mM.

  • Malonate semialdehyde solution: 0.5 mM.

  • Purified enzyme or cell-free extract.

Procedure:

  • Combine the assay buffer, DTT, NAD(P)⁺, and CoA in a cuvette.

  • Add the enzyme sample and incubate at the desired temperature.

  • Initiate the reaction by adding malonate semialdehyde.

  • Monitor the increase in absorbance at 340 nm.

Extraction and Quantification of Intracellular Acyl-CoAs

This protocol is a generalized method based on established procedures for microbial cells.[9][17]

  • Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold solution (e.g., 60% methanol at -50°C). Harvest cells by centrifugation at low temperature.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 0.6 N sulfuric acid or a mixture of acetonitrile, methanol, and water).[17] Lyse the cells by sonication or bead beating while keeping the sample on ice.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Neutralization: Neutralize the acidic supernatant.

  • Quantification: Analyze the concentration of malonyl-CoA and other acyl-CoAs using methods such as HPLC-MS/MS or enzymatic cycling assays.[17][18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow for studying this compound metabolism.

Malonylsemialdehyde_CoA_Metabolism cluster_0 3-Hydroxypropionate Bi-Cycle cluster_1 Catabolic Pathways AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase MalonylsemialdehydeCoA This compound MalonylCoA->MalonylsemialdehydeCoA Malonyl-CoA Reductase MalonylsemialdehydeCoA->AcetylCoA Malonate-Semialdehyde Dehydrogenase ThreeHP 3-Hydroxypropionate MalonylsemialdehydeCoA->ThreeHP 3-Hydroxypropionate Dehydrogenase (or bifunctional MCR) CO2_2 CO2 BetaAlanine β-Alanine BetaAlanine->MalonylsemialdehydeCoA Metabolism Propanoate Propanoate Propanoate->MalonylsemialdehydeCoA Metabolism CO2_1 CO2 Experimental_Workflow Culture Microbial Culture Harvest Cell Harvesting & Quenching Culture->Harvest Extraction Metabolite & Protein Extraction Harvest->Extraction MetaboliteAnalysis Acyl-CoA Quantification (HPLC-MS/MS) Extraction->MetaboliteAnalysis ProteinPurification Enzyme Purification Extraction->ProteinPurification DataAnalysis Data Analysis & Modeling MetaboliteAnalysis->DataAnalysis EnzymeAssay Enzyme Kinetic Assays ProteinPurification->EnzymeAssay EnzymeAssay->DataAnalysis

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malonylsemialdehyde-CoA is a critical intermediate in the catabolism of the branched-chain amino acid valine and the pyrimidine base thymine. Its metabolic fate is intrinsically linked to the proper functioning of several enzymatic pathways, and disruptions in its metabolism can lead to rare but severe inherited metabolic disorders. This technical guide provides a comprehensive overview of the metabolic roles of this compound, its association with metabolic diseases, detailed experimental protocols for its study, and quantitative data to aid researchers and drug development professionals in understanding and targeting this key metabolic node.

Introduction

This compound sits at the crossroads of amino acid and fatty acid metabolism. It is primarily generated from the degradation of valine and thymine and is subsequently converted to propionyl-CoA, which can then enter the citric acid cycle.[1][2][3] The enzymes responsible for the synthesis and degradation of this compound are crucial for maintaining metabolic homeostasis. Deficiencies in these enzymes lead to the accumulation of upstream metabolites, resulting in a group of rare genetic disorders with heterogeneous clinical presentations. This guide will delve into the intricacies of this compound metabolism and its pathological implications, with a focus on Methylmalonate Semialdehyde Dehydrogenase Deficiency (MMSDHD) and its indirect connection to Malonyl-CoA Decarboxylase Deficiency.

Metabolic Pathways Involving this compound

This compound is a key intermediate in the mitochondrial catabolic pathway of L-valine.[2][4] The pathway involves a series of enzymatic reactions that ultimately convert valine into succinyl-CoA, an intermediate of the citric acid cycle. This compound is also a product of thymine degradation.

Valine Catabolism Pathway

The breakdown of the branched-chain amino acid valine involves several enzymatic steps, with the final steps occurring within the mitochondria.[3] A simplified representation of the pathway leading to and from this compound is depicted below.

G Valine L-Valine alpha_Keto α-Ketoisovalerate Valine->alpha_Keto Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Keto->Isobutyryl_CoA BCKDH complex Methacrylyl_CoA Methacrylyl-CoA Isobutyryl_CoA->Methacrylyl_CoA Isobutyryl-CoA dehydrogenase Hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA Methacrylyl_CoA->Hydroxyisobutyryl_CoA Enoyl-CoA hydratase Hydroxyisobutyrate 3-Hydroxyisobutyrate Hydroxyisobutyryl_CoA->Hydroxyisobutyrate 3-Hydroxyisobutyryl-CoA hydrolase Malonylsemialdehyde Methylmalonate Semialdehyde Hydroxyisobutyrate->Malonylsemialdehyde 3-Hydroxyisobutyrate dehydrogenase Propionyl_CoA Propionyl-CoA Malonylsemialdehyde->Propionyl_CoA Methylmalonate Semialdehyde Dehydrogenase (ALDH6A1) Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase & Methylmalonyl-CoA mutase TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Simplified valine catabolism pathway.
Propionate Metabolism

Propionyl-CoA, the product of this compound degradation, can also be derived from the beta-oxidation of odd-chain fatty acids and the catabolism of other amino acids like isoleucine, methionine, and threonine.[5][6] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the citric acid cycle.[5]

Link to Metabolic Disorders

Defects in the enzymatic machinery responsible for this compound metabolism are associated with specific inborn errors of metabolism.

Methylmalonate Semialdehyde Dehydrogenase Deficiency (MMSDHD)

MMSDHD is a rare autosomal recessive disorder caused by mutations in the ALDH6A1 gene, which encodes the enzyme methylmalonate semialdehyde dehydrogenase.[7][8] This enzyme is responsible for the conversion of methylmalonate semialdehyde to propionyl-CoA.[7] A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-hydroxyisobutyric acid, 3-aminoisobutyric acid, and β-alanine in urine.[9][10] The clinical presentation of MMSDHD is highly variable, ranging from asymptomatic individuals to patients with severe developmental delay, neurological problems, and dysmorphic features.[7][8]

Malonyl-CoA Decarboxylase Deficiency (MCDD)

While not directly in the this compound pathway, Malonyl-CoA decarboxylase deficiency is another rare autosomal recessive metabolic disorder that impacts fatty acid metabolism. It is caused by mutations in the MLYCD gene.[11] The enzyme Malonyl-CoA decarboxylase converts malonyl-CoA to acetyl-CoA.[12] A deficiency leads to the accumulation of malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase I (CPT1), a key enzyme in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[11] This leads to impaired fatty acid oxidation and an accumulation of fatty acids. While the primary accumulating metabolite is malonyl-CoA, the metabolic disturbances can have broader effects on cellular energy metabolism.

Quantitative Data in Metabolic Disorders

The diagnosis of metabolic disorders linked to this compound relies on the quantification of specific metabolites in biological fluids.

Urinary Organic Acid Concentrations
MetaboliteDisorderPatient ConcentrationNormal RangeCitation
3-Hydroxyisobutyric AcidMMSDHD197.4% and 574% of total organic acids<13% of total organic acids[8]
3-Hydroxypropionic AcidMMSDHD42% and 49.5% of total organic acids<1.95% of total organic acids[8]
Methylmalonic AcidMMSDHD20-55 µmol/kg/24hNot specified[13]
Enzyme Kinetics
EnzymeSubstrateKm (µM)Vmax (units/mg protein)Source OrganismCitation
Methylmalonate-Semialdehyde DehydrogenaseMalonate semialdehyde4.59.4Rat Liver[14]
Methylmalonate-Semialdehyde DehydrogenaseMethylmalonate semialdehyde5.32.5Rat Liver[14]

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for diagnosing inborn errors of metabolism, including MMSDHD.[15]

Objective: To extract, derivatize, and quantify organic acids from urine samples.

Procedure:

  • Sample Preparation: A volume of urine equivalent to 1 µmole of creatinine is used. Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added.[15]

  • Oxime Derivatization: Samples are treated with hydroxylamine to form oxime derivatives of ketoacids.[15]

  • Extraction: The mixture is acidified, and organic acids are extracted using an organic solvent like ethyl acetate.[15]

  • Drying: The organic extract is evaporated to dryness under a stream of nitrogen.[16]

  • Silyl Derivatization: The dried residue is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine to form trimethylsilyl (TMS) derivatives.[15]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer for separation and quantification of the organic acids.[15]

G Urine_Sample Urine Sample (normalized to creatinine) Internal_Standard Add Internal Standards Urine_Sample->Internal_Standard Oxime_Formation Hydroxylamine Treatment (Oxime formation) Internal_Standard->Oxime_Formation Acidification Acidification Oxime_Formation->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization TMS Derivatization (BSTFA/TMCS) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Figure 2: Workflow for urinary organic acid analysis.
Methylmalonate Semialdehyde Dehydrogenase (ALDH6A1) Enzyme Activity Assay

A definitive diagnosis of MMSDHD can be confirmed by measuring the enzyme activity in patient-derived cells, such as fibroblasts.

Objective: To determine the catalytic activity of methylmalonate semialdehyde dehydrogenase.

Principle: The assay measures the rate of NAD⁺ reduction to NADH, which can be monitored spectrophotometrically at 340 nm.

Procedure (general approach):

  • Cell Lysate Preparation: Patient and control fibroblasts are cultured and harvested. The cells are lysed to release intracellular proteins, including ALDH6A1.

  • Reaction Mixture: A reaction buffer is prepared containing a suitable pH (e.g., pH 8.0), NAD⁺, and Coenzyme A.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, methylmalonate semialdehyde, to the reaction mixture containing the cell lysate.

  • Spectrophotometric Measurement: The increase in absorbance at 340 nm, corresponding to the production of NADH, is measured over time using a spectrophotometer.

  • Calculation of Activity: The enzyme activity is calculated based on the rate of NADH formation and normalized to the total protein concentration in the cell lysate.

Diagnostic Workflow for Inborn Errors of Metabolism

The diagnosis of rare metabolic disorders like MMSDHD often follows a multi-tiered approach, starting with clinical suspicion and progressing to sophisticated laboratory analyses.

G Clinical_Suspicion Clinical Suspicion (e.g., developmental delay, neurological symptoms) Metabolic_Screening Initial Metabolic Screening (Urine organic acids, plasma acylcarnitines) Clinical_Suspicion->Metabolic_Screening Abnormal_Metabolites Identification of Abnormal Metabolites (e.g., 3-hydroxyisobutyric acid) Metabolic_Screening->Abnormal_Metabolites Targeted_Testing Targeted Biochemical and Genetic Testing Abnormal_Metabolites->Targeted_Testing Enzyme_Assay Enzyme Activity Assay (e.g., in fibroblasts) Targeted_Testing->Enzyme_Assay Gene_Sequencing Gene Sequencing (e.g., ALDH6A1) Targeted_Testing->Gene_Sequencing Diagnosis Definitive Diagnosis Enzyme_Assay->Diagnosis Gene_Sequencing->Diagnosis

Figure 3: Diagnostic workflow for inborn errors of metabolism.

Conclusion and Future Directions

This compound is a pivotal metabolite whose proper metabolism is essential for health. The study of its associated metabolic disorders, such as Methylmalonate Semialdehyde Dehydrogenase Deficiency, has provided valuable insights into the intricate network of metabolic pathways. The continued development of advanced analytical techniques, such as untargeted metabolomics and next-generation sequencing, will further enhance our ability to diagnose and understand these complex conditions. For drug development professionals, a deeper understanding of the enzymatic steps and regulatory mechanisms in the this compound pathway may reveal novel therapeutic targets for managing the clinical consequences of these devastating metabolic diseases. Further research is warranted to elucidate the full spectrum of clinical phenotypes associated with defects in this compound metabolism and to develop targeted therapies that can improve patient outcomes.

References

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA is a highly reactive and transient metabolic intermediate that plays a pivotal role in specialized carbon fixation pathways in select microorganisms. Its natural occurrence is primarily restricted to organisms that utilize the 3-hydroxypropionate bi-cycle or the 3-hydroxypropionate/4-hydroxybutyrate cycle for autotrophic or mixotrophic growth. Due to its inherent instability as a semialdehyde thioester, direct quantification of its intracellular concentration has proven challenging and, to date, has not been reported in the scientific literature. This guide provides a comprehensive overview of the biological context of this compound, the enzymatic reactions governing its formation and conversion, and detailed experimental protocols for its study. We also present a proposed methodology for its quantification, addressing a significant knowledge gap in the field.

Natural Occurrence and Metabolic Significance

This compound has been identified as a key intermediate in the 3-hydroxypropionate bi-cycle , a carbon fixation pathway operative in some green non-sulfur bacteria, most notably the thermophilic phototroph Chloroflexus aurantiacus.[1][2] This cycle enables these organisms to convert inorganic carbon (CO₂) into essential cellular building blocks.

Furthermore, a variation of this pathway, the 3-hydroxypropionate/4-hydroxybutyrate cycle , is found in some thermoacidophilic archaea, such as members of the order Sulfolobales (e.g., Sulfolobus tokodaii and Metallosphaera sedula).[3][4] In both pathways, this compound serves as the direct product of the reduction of Malonyl-CoA.

The central enzyme responsible for the synthesis of this compound is Malonyl-CoA reductase (EC 1.2.1.75) . This enzyme catalyzes the NADPH-dependent reduction of Malonyl-CoA. Interestingly, this enzyme exists in two distinct forms:

  • Bifunctional Malonyl-CoA Reductase: Found in Chloroflexus aurantiacus, this large, single-subunit enzyme catalyzes two sequential reductions: the conversion of Malonyl-CoA to this compound, and the subsequent reduction of this compound to 3-hydroxypropionate.[1][5]

  • Monofunctional Malonyl-CoA Reductase: In archaea like Sulfolobus tokodaii, the reduction of Malonyl-CoA to this compound is catalyzed by a monofunctional enzyme. A separate enzyme, malonate semialdehyde reductase, is then required to convert this compound to 3-hydroxypropionate.[3]

Quantitative Data

As of the latest available research, there is no published data on the intracellular concentrations of this compound in any organism. This is likely due to the compound's high reactivity and low steady-state concentration. However, extensive kinetic data for the enzyme responsible for its production, Malonyl-CoA reductase, is available and provides valuable insight into the flux through this metabolic node.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase
OrganismEnzyme TypeSubstrateKm (µM)Specific ActivityOptimal pHOptimal Temp. (°C)Reference(s)
Chloroflexus aurantiacusBifunctionalMalonyl-CoA300.08 µmol/min/mg protein (autotrophic cells)7.855[1][5]
NADPH25[1][5]
Sulfolobus tokodaiiMonofunctionalMalonyl-CoA4044 µmol/min/mg protein (recombinant)7.285[3][6]
NADPH25[3]

Experimental Protocols

Protocol 1: Assay for Malonyl-CoA Reductase Activity

This protocol is adapted from methodologies used for both the bifunctional enzyme from C. aurantiacus and the monofunctional enzyme from S. tokodaii.

Principle: The activity of Malonyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm or 365 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8 for C. aurantiacus) or MOPS buffer (100 mM, pH 7.2 for S. tokodaii)

  • MgCl₂ (2 mM)

  • Dithiothreitol (DTE) or Dithioerythritol (DTT) (3-5 mM)

  • NADPH (0.3-0.5 mM)

  • Malonyl-CoA (0.3-1 mM)

  • Cell-free extract or purified enzyme solution

  • Spectrophotometer capable of reading UV wavelengths

Procedure:

  • Prepare the assay mixture in a quartz cuvette by combining the buffer, MgCl₂, and DTE/DTT.

  • Add the cell-free extract or purified enzyme to the mixture and incubate for a few minutes at the optimal temperature (55°C for C. aurantiacus, 65-85°C for S. tokodaii) to equilibrate.

  • Add NADPH to the mixture and measure the baseline absorbance at 340 nm or 365 nm.

  • Initiate the reaction by adding Malonyl-CoA to the cuvette and immediately start monitoring the decrease in absorbance over time.

  • Calculate the specific activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm; 3.4 x 10³ M⁻¹cm⁻¹ at 365 nm).[7] One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 2: Proposed Method for the Detection and Quantification of this compound via Derivatization and LC-MS/MS

This protocol is a proposed methodology based on established techniques for the analysis of reactive aldehydes and other short-chain acyl-CoAs.[1][8]

Principle: Due to its instability, this compound is first trapped and stabilized through derivatization. The resulting stable derivative is then quantified using highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Derivatizing agent: 2,4-Dinitrophenylhydrazine (DNPH) or a similar hydrazine-based reagent.[1]

  • Quenching solution (e.g., ice-cold methanol with an antioxidant like BHT).

  • Internal standard (e.g., a synthesized isotopically labeled this compound derivative or a structurally similar acyl-CoA derivative not present in the sample).

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

  • LC-MS/MS system with a triple quadrupole mass spectrometer.

Procedure:

  • Sample Collection and Quenching: Rapidly quench metabolic activity in cell cultures by adding an ice-cold quenching solution. Harvest the cells by centrifugation at low temperature.

  • Cell Lysis and Extraction: Lyse the cells using a suitable method (e.g., sonication, bead beating) in an extraction buffer containing the derivatizing agent (DNPH). The derivatization reaction should proceed under optimized conditions of pH, temperature, and time to ensure complete trapping of the aldehyde.

  • Internal Standard Spiking: Add a known amount of the internal standard to the lysate to correct for variations in sample preparation and instrument response.

  • Sample Cleanup: Remove proteins and other interfering substances by precipitation (e.g., with trichloroacetic acid) followed by centrifugation. Further purify the extract containing the derivatized this compound using SPE.

  • LC-MS/MS Analysis:

    • Separate the derivatized analyte from other cellular components using a suitable reversed-phase HPLC column.

    • Detect the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized this compound and the internal standard need to be determined empirically.

  • Quantification: Construct a standard curve using known concentrations of a synthesized and derivatized this compound standard. Quantify the amount of this compound in the biological sample by comparing its peak area ratio to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

Malonylsemialdehyde_CoA_Metabolism cluster_C_aurantiacus Chloroflexus aurantiacus (Bifunctional Enzyme) cluster_S_tokodaii Sulfolobus tokodaii (Monofunctional Enzymes) Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase MCR_bi Malonyl-CoA Reductase Malonyl_CoA->MCR_bi MCR_mono Malonyl-CoA Reductase Malonyl_CoA->MCR_mono Malonylsemialdehyde_CoA This compound MSR Malonate Semialdehyde Reductase Malonylsemialdehyde_CoA->MSR _3_Hydroxypropionate 3-Hydroxypropionate Propionyl_CoA Propionyl-CoA _3_Hydroxypropionate->Propionyl_CoA Further cycle steps CO2 CO₂ NADPH NADPH NADPH->MCR_bi 2 NADPH->MCR_mono 1 NADPH->MSR 1 NADP NADP⁺ CoA CoA MCR_bi->_3_Hydroxypropionate MCR_bi->NADP 2 MCR_bi->CoA MCR_mono->Malonylsemialdehyde_CoA MCR_mono->NADP 1 MCR_mono->CoA 1 MSR->_3_Hydroxypropionate MSR->NADP 1

Experimental_Workflow Start Biological Sample (e.g., C. aurantiacus cells) Quench Metabolic Quenching (e.g., cold methanol) Start->Quench Extract Cell Lysis & Extraction with Derivatization Agent (e.g., DNPH) Quench->Extract Spike Spike with Internal Standard Extract->Spike Cleanup Sample Cleanup (Protein Precipitation, SPE) Spike->Cleanup Analyze LC-MS/MS Analysis (MRM Mode) Cleanup->Analyze Quantify Quantification (Standard Curve) Analyze->Quantify

Conclusion

This compound remains a challenging but important metabolite to study, offering insights into unique carbon fixation pathways. While direct quantitative data on its natural abundance is currently lacking, the combination of robust enzymatic assays and the potential for advanced analytical techniques, such as the proposed derivatization-LC-MS/MS method, opens new avenues for its investigation. Further research in this area will be crucial for a complete understanding of these alternative metabolic routes and may hold potential for applications in metabolic engineering and the development of novel antimicrobial agents targeting these unique pathways.

References

Theoretical Pathways Involving Malonylsemialdehyde-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA is a reactive thioester intermediate positioned at a critical metabolic intersection. While not as universally recognized as its precursor, malonyl-CoA, this molecule plays a pivotal role in specialized biosynthetic and degradative pathways, offering unique opportunities for metabolic engineering and therapeutic intervention. This technical guide provides an in-depth exploration of the theoretical pathways involving this compound, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and development.

The core of this guide focuses on the synthesis of this compound from central metabolites, its subsequent conversion into valuable platform chemicals, and its catabolic fate. Understanding these pathways is crucial for harnessing cellular machinery for the production of bio-based chemicals and for identifying novel targets for drug discovery.

Data Presentation: Enzyme Kinetic Parameters

The following tables summarize key kinetic data for enzymes directly involved in the synthesis and consumption of this compound and related metabolites. These values have been compiled from various studies and provide a basis for kinetic modeling and metabolic engineering strategies.

EnzymeEC NumberOrganismSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Reference
Malonyl-CoA Reductase (bifunctional)1.2.1.75 / 1.1.1.298Chloroflexus aurantiacusMalonyl-CoA30250.08[1]
NADPH25--[1]
Malonyl-CoA Reductase (monofunctional)1.2.1.75Sulfolobus tokodaiiMalonyl-CoA40--[2]
NADPH25--[2]
Malonyl-CoA Reductase (C-terminal fragment)1.2.1.75Chloroflexus aurantiacusMalonyl-CoA23.8 ± 1.9--[3]
3-Hydroxypropionate Dehydrogenase1.1.1.59Homo sapiens3-Hydroxypropionate---[4]
NAD⁺---[4]
3-Hydroxypropionate Dehydrogenase (NADP⁺)1.1.1.298Chloroflexus aurantiacusMalonate semialdehyde---[5]
NADPH---[5]
Malonate Semialdehyde Dehydrogenase1.2.1.15Pseudomonas aeruginosa3-Oxopropanoate---[6]
Malonate Semialdehyde Dehydrogenase (acetylating)1.2.1.18Pseudomonas sp.3-Oxopropanoate---[4]
Malonate Semialdehyde Decarboxylase4.1.1.-Pseudomonas pavonaceaeMalonate semialdehyde---[7]
β-Alanine-Pyruvate Transaminase2.6.1.18Pseudomonas aeruginosaβ-Alanine---
Pyruvate---

Note: A hyphen (-) indicates that the specific value was not reported in the cited literature. The activity of some enzymes is reported in different units across publications.

Theoretical Metabolic Pathways

This section details the primary theoretical pathways for the synthesis and degradation of this compound. Each pathway is accompanied by a Graphviz diagram to visually represent the flow of metabolites and the enzymes involved.

Synthesis of this compound from Malonyl-CoA

The most direct route to this compound is through the reduction of malonyl-CoA. This reaction is a key step in the 3-hydroxypropionate (3-HP) and the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycles, which are autotrophic CO2 fixation pathways.[5]

The reduction is catalyzed by malonyl-CoA reductase (EC 1.2.1.75) , which reduces the thioester to an aldehyde. In some organisms, such as Chloroflexus aurantiacus, this enzyme is bifunctional and also catalyzes the subsequent reduction of malonylsemialdehyde to 3-hydroxypropionate.[1] In others, like Sulfolobus tokodaii, the reductase is monofunctional, and a separate enzyme, 3-hydroxypropionate dehydrogenase (EC 1.1.1.298) , is required for the second reduction step.[2]

Malonylsemialdehyde_CoA_Synthesis_from_Malonyl_CoA Malonyl_CoA Malonyl-CoA Malonylsemialdehyde_CoA This compound Malonyl_CoA->Malonylsemialdehyde_CoA Malonyl-CoA Reductase (EC 1.2.1.75) Three_HP 3-Hydroxypropionate Malonylsemialdehyde_CoA->Three_HP 3-Hydroxypropionate Dehydrogenase (EC 1.1.1.298)

Synthesis of this compound from Malonyl-CoA.
Synthesis of Malonylsemialdehyde from β-Alanine

An alternative pathway for the formation of malonate semialdehyde (the non-CoA ester form) is from the amino acid β-alanine. This is a key step in engineered pathways for the production of 3-HP and malonic acid.

The pathway is initiated by a β-alanine aminotransferase (EC 2.6.1.18 or 2.6.1.19) , which transfers the amino group from β-alanine to an α-keto acid acceptor, such as pyruvate or α-ketoglutarate, to yield malonate semialdehyde.

Malonate_Semialdehyde_Synthesis_from_Beta_Alanine Beta_Alanine β-Alanine Malonate_Semialdehyde Malonate Semialdehyde Beta_Alanine->Malonate_Semialdehyde β-Alanine-Pyruvate Transaminase (EC 2.6.1.18) Pyruvate Pyruvate L_Alanine L-Alanine

Synthesis of Malonate Semialdehyde from β-Alanine.
Conversion of this compound to 3-Hydroxypropionate and Malonic Acid

This compound is a precursor to valuable platform chemicals. As mentioned, it can be reduced to 3-hydroxypropionate (3-HP) by 3-hydroxypropionate dehydrogenase (EC 1.1.1.298) .[5]

Alternatively, malonate semialdehyde can be oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15) .[6] In engineered microorganisms, the production of malonic acid from glucose has been achieved through a pathway involving the conversion of β-alanine to malonic semialdehyde, followed by its oxidation.

Malonylsemialdehyde_CoA_Conversion Malonylsemialdehyde_CoA This compound Three_HP 3-Hydroxypropionate Malonylsemialdehyde_CoA->Three_HP 3-Hydroxypropionate Dehydrogenase (EC 1.1.1.298) Malonate Malonate Malonylsemialdehyde_CoA->Malonate Malonate-Semialdehyde Dehydrogenase (EC 1.2.1.15)

Conversion of this compound.
Degradation of this compound

The catabolism of this compound is essential for preventing the accumulation of this reactive aldehyde. Two primary degradation routes have been identified.

The first is the oxidative decarboxylation to acetyl-CoA and CO₂, catalyzed by malonate-semialdehyde dehydrogenase (acetylating) (EC 1.2.1.18) .[4] This enzyme is also known as malonic semialdehyde oxidative decarboxylase.

The second is a direct decarboxylation to acetaldehyde and CO₂, catalyzed by malonate semialdehyde decarboxylase (EC 4.1.1.-) .[7] This enzyme is part of a bacterial degradation pathway for the xenobiotic 1,3-dichloropropene.

Malonylsemialdehyde_CoA_Degradation Malonylsemialdehyde_CoA This compound Acetyl_CoA Acetyl-CoA + CO₂ Malonylsemialdehyde_CoA->Acetyl_CoA Malonate-Semialdehyde Dehydrogenase (acetylating) (EC 1.2.1.18) Acetaldehyde Acetaldehyde + CO₂ Malonylsemialdehyde_CoA->Acetaldehyde Malonate Semialdehyde Decarboxylase (EC 4.1.1.-)

Degradation Pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of pathways involving this compound.

Heterologous Expression and Purification of Malonyl-CoA Reductase

This protocol describes the expression of a recombinant malonyl-CoA reductase in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction:

  • Amplify the gene encoding malonyl-CoA reductase from the genomic DNA of the source organism (e.g., Chloroflexus aurantiacus or Sulfolobus tokodaii) using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+)) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Verify the sequence of the cloned gene.

b. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

c. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).

  • Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein by SDS-PAGE.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Enzyme Assay for Malonyl-CoA Reductase Activity

This spectrophotometric assay measures the activity of malonyl-CoA reductase by monitoring the oxidation of NADPH at 340 nm.

a. Reagents:

  • Assay buffer: 100 mM Tris-HCl, pH 7.8

  • NADPH solution: 10 mM in assay buffer

  • Malonyl-CoA solution: 10 mM in assay buffer

  • Purified malonyl-CoA reductase

b. Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay buffer to a final volume of 1 mL

    • NADPH to a final concentration of 0.2 mM

    • Purified enzyme (e.g., 1-5 µg)

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding malonyl-CoA to a final concentration of 0.1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Quantification of Intracellular Acyl-CoAs by LC-MS/MS

This protocol outlines a method for the extraction and quantification of intracellular acyl-CoA species, including malonyl-CoA, from cell cultures.

a. Sample Quenching and Extraction:

  • Rapidly quench the metabolism of a known quantity of cells by adding the culture to a cold quenching solution (e.g., 60% methanol at -40°C).

  • Centrifuge the quenched cells at low temperature to pellet them.

  • Extract the metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) containing an internal standard (e.g., ¹³C-labeled malonyl-CoA).

  • Lyse the cells by bead beating or sonication.

  • Clarify the extract by centrifugation to remove cell debris.

b. LC-MS/MS Analysis:

  • Analyze the supernatant using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., mobile phase A: 10 mM ammonium acetate in water; mobile phase B: 10 mM ammonium acetate in 95% acetonitrile).

  • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions will be specific for each acyl-CoA and its internal standard.

  • Construct a standard curve using known concentrations of each acyl-CoA to quantify the amounts in the samples.

In Vitro Reconstitution of a Metabolic Pathway

This protocol describes the general steps for reconstituting a metabolic pathway in vitro to study its kinetics and identify bottlenecks.

a. Enzyme Preparation:

  • Individually express and purify all the enzymes of the desired pathway as described in Protocol 1.

  • Determine the concentration and specific activity of each purified enzyme.

b. Reaction Setup:

  • In a reaction vessel, combine a buffered solution containing all necessary cofactors (e.g., ATP, NAD(P)H, Coenzyme A) and the initial substrate of the pathway.

  • Add the purified enzymes to the reaction mixture. The initial concentrations of the enzymes can be varied to study their impact on the overall pathway flux.

  • Incubate the reaction at an optimal temperature.

c. Monitoring the Reaction:

  • At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the quenched samples for the consumption of substrates and the formation of intermediates and the final product using appropriate analytical techniques such as HPLC or LC-MS/MS (as described in Protocol 3).

d. Data Analysis:

  • Plot the concentrations of substrates, intermediates, and products over time to determine the reaction kinetics.

  • Identify potential rate-limiting steps by observing the accumulation of intermediates.

  • Optimize the pathway by adjusting the concentrations of the enzymes to maximize the production of the final product.

Conclusion

The theoretical pathways involving this compound represent a fascinating and increasingly important area of metabolic research. From its central role in novel carbon fixation cycles to its potential as a precursor for bio-based chemicals, a thorough understanding of the enzymes and metabolic logic governing its flux is paramount. This technical guide has provided a foundational overview of these pathways, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers and scientists seeking to explore and engineer these pathways for applications in biotechnology, synthetic biology, and drug development. The continued investigation of this compound metabolism will undoubtedly uncover new biological principles and enable the development of innovative and sustainable technologies.

References

Malonylsemialdehyde-CoA: A Linchpin in Autotrophic CO2 Fixation's 3-Hydroxypropionate Bi-Cycle

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the global effort to understand and engineer carbon fixation, pathways beyond the well-known Calvin-Benson-Bassham cycle are of increasing interest. Among these, the 3-hydroxypropionate bi-cycle, employed by certain photoautotrophic and chemoautotrophic bacteria and archaea, presents a unique and potentially highly efficient mechanism for converting inorganic carbon into biomass. At the heart of this pathway lies a critical, yet transient intermediate: Malonylsemialdehyde-CoA. This technical guide provides a comprehensive overview of the role of this compound in autotrophic CO2 fixation, with a focus on the enzymatic reactions, quantitative data, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and synthetic biology, as well as for professionals in drug development exploring novel enzymatic targets.

The 3-hydroxypropionate bi-cycle is a carbon fixation pathway utilized by organisms such as the green non-sulfur bacterium Chloroflexus aurantiacus.[1][2] This cycle is notable for its oxygen tolerance, a feature that distinguishes it from the oxygen-sensitive RuBisCO-based Calvin cycle. The pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced in a two-step process to 3-hydroxypropionate, with this compound as the key intermediate. This guide will delve into the specifics of this pivotal conversion and the broader context of the 3-hydroxypropionate bi-cycle.

Data Presentation

Quantitative understanding of the enzymes and intermediates in the 3-hydroxypropionate bi-cycle is crucial for metabolic engineering and drug development efforts. The following tables summarize key quantitative data for Malonyl-CoA reductase, the enzyme responsible for the synthesis and subsequent reduction of this compound, and other related enzymes in the pathway.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ or k_cat_Specific Activity (µmol min⁻¹ mg⁻¹)ConditionsReference(s)
Malonyl-CoA Reductase (bifunctional)Chloroflexus aurantiacusMalonyl-CoA3025 s⁻¹ (turnover number per subunit)0.08 (autotrophic cells)55°C, pH 7.8[3]
NADPH250.03 (heterotrophic cells)[3]
Malonyl-CoA Reductase (monofunctional)Metallosphaera sedulaMalonyl-CoA404.665°C[4][5]
NADPH25[5]
Malonyl-CoA Reductase (C-terminal domain)Chloroflexus aurantiacusMalonyl-CoA23.8 ± 1.94-fold higher k_cat_/K_m_ than full-length MCR57°C, pH 7.2[6]
Malonic Semialdehyde Reductase (N-terminal domain)Chloroflexus aurantiacusMalonate semialdehyde1270 ± 230[7]
Malonic Semialdehyde ReductaseMetallosphaera sedulaMalonic semialdehyde70 ± 10200[4]

Table 1: Comparative Kinetic Parameters of Malonyl-CoA Reductase and Related Enzymes.

EnzymeOrganismSpecific Activity in Cell Extracts (µmol min⁻¹ mg⁻¹)Growth ConditionReference(s)
Malonyl-CoA ReductaseChloroflexus aurantiacus0.08Autotrophic[8]
0.03Heterotrophic[8]
Malonyl-CoA ReductaseMetallosphaera sedula4.6 (partially purified)Autotrophic[5]

Table 2: Specific Activities of Malonyl-CoA Reductase in Cell Extracts.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in this field. This section provides methodologies for key experiments related to the study of this compound and the 3-hydroxypropionate bi-cycle.

Protocol 1: Spectrophotometric Assay for Malonyl-CoA Reductase Activity

This protocol details the measurement of Malonyl-CoA reductase activity by monitoring the oxidation of NADPH at 340 nm.[9] This method is applicable to both the bifunctional enzyme from Chloroflexus aurantiacus and the monofunctional enzymes from other organisms.

Materials:

  • Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Tris-HCl buffer (100 mM, pH 7.8)

  • MgCl₂ (stock solution, e.g., 1 M)

  • Dithiothreitol (DTE) or 1,4-dithioerythritol (stock solution, e.g., 1 M)

  • NADPH (stock solution, e.g., 10 mM, prepared fresh)

  • Malonyl-CoA (stock solution, e.g., 10 mM, stored at -20°C)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (final volume 0.5 mL) by adding the following components in order:

    • Tris-HCl buffer (100 mM final concentration)

    • MgCl₂ (2 mM final concentration)

    • DTE (3 mM final concentration)

    • NADPH (0.3 mM final concentration)

    • Enzyme preparation (add a volume that results in a linear rate of NADPH oxidation)

    • Add water to bring the volume to just under 0.5 mL.

  • Incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 55°C for the C. aurantiacus enzyme) for 5 minutes to allow the temperature to equilibrate.[3]

  • Initiation of Reaction: Transfer the reaction mixture to a pre-warmed cuvette. Start the reaction by adding Malonyl-CoA to a final concentration of 0.3 mM. Mix quickly by inverting the cuvette.

  • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes). The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹.

  • Calculation of Activity: Calculate the enzyme activity using the following formula: Activity (µmol min⁻¹ mg⁻¹) = (ΔA₃₄₀ / min) / (ε * path length) * (total volume / sample volume) / (protein concentration in mg/mL)

    • For the bifunctional enzyme, 1 µmol of Malonyl-CoA reduced corresponds to the oxidation of 2 µmol of NADPH.[3]

Protocol 2: Extraction and Quantification of CoA Esters by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of short-chain CoA esters, including Malonyl-CoA, from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Materials:

  • Bacterial cell culture

  • Centrifuge

  • Lyophilizer (optional)

  • Glass centrifuge tubes

  • Extraction solvent (e.g., 1:1 CHCl₃/CH₃OH or other validated solvent mixtures)

  • Internal standards (e.g., stable isotope-labeled CoA esters)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly harvest bacterial cells from the culture by centrifugation at a low temperature (e.g., 4°C).

    • To quench metabolic activity, immediately resuspend the cell pellet in a cold quenching solution (e.g., 60% methanol at -40°C).

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Add a pre-chilled extraction solvent to the cell pellet. The volume should be sufficient to cover the pellet.

    • Thoroughly resuspend the pellet by vortexing or sonication.

    • Incubate the mixture on ice for a defined period (e.g., 15-30 minutes) with intermittent vortexing.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Sample Cleanup (Optional):

    • The supernatant containing the extracted metabolites can be further purified using SPE cartridges to remove interfering substances.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium acetate).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a reversed-phase C18 column.

    • Separate the CoA esters using a gradient of mobile phases (e.g., mobile phase A: water with 0.1% formic acid; mobile phase B: acetonitrile with 0.1% formic acid).

    • Detect and quantify the CoA esters using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each CoA ester and internal standard should be used for quantification.[8]

Mandatory Visualization

// Nodes AcetylCoA [label="Acetyl-CoA"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonylsemialdehyde [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxypropionate [label="3-Hydroxypropionate"]; PropionylCoA [label="Propionyl-CoA"]; MethylmalonylCoA [label="(S)-Methylmalonyl-CoA"]; SuccinylCoA [label="Succinyl-CoA"]; MalylCoA [label="(S)-Malyl-CoA"]; Glyoxylate [label="Glyoxylate"]; Pyruvate [label="Pyruvate"]; Biomass [label="Biomass"];

// Edges AcetylCoA -> MalonylCoA [label="Acetyl-CoA\ncarboxylase (2 CO2)"]; MalonylCoA -> Malonylsemialdehyde [label="Malonyl-CoA\nreductase (NADPH)"]; Malonylsemialdehyde -> Hydroxypropionate [label="Malonylsemialdehyde\nreductase (NADPH)"]; Hydroxypropionate -> PropionylCoA [label="Propionyl-CoA\nsynthase"]; PropionylCoA -> MethylmalonylCoA [label="Propionyl-CoA\ncarboxylase (CO2)"]; MethylmalonylCoA -> SuccinylCoA [label="Methylmalonyl-CoA\nmutase"]; SuccinylCoA -> MalylCoA; MalylCoA -> AcetylCoA [label="Malyl-CoA lyase"]; MalylCoA -> Glyoxylate; Glyoxylate -> Pyruvate [label="Second Cycle"]; Pyruvate -> Biomass; {rank=same; MalonylCoA; Malonylsemialdehyde; Hydroxypropionate} } .dot Caption: The 3-Hydroxypropionate Bi-Cycle for Autotrophic CO2 Fixation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CellCulture Bacterial Cell Culture Harvesting Cell Harvesting (Centrifugation) CellCulture->Harvesting Extraction Metabolite Extraction (e.g., cold solvent) Harvesting->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Reconstitution Reconstitution in LC-MS compatible solvent Cleanup->Reconstitution LC Liquid Chromatography (Separation of Analytes) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection and Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Standard Curves Integration->Quantification Analysis Data Analysis and Interpretation Quantification->Analysis

References

Methodological & Application

Application Note: Quantification of Malonylsemialdehyde-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA is a key intermediate in various metabolic pathways, including the 3-hydroxypropionate bi-cycle for carbon fixation and the metabolism of certain amino acids and fatty acids. Accurate quantification of this metabolite is crucial for understanding these pathways and for the development of drugs targeting related metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of short-chain acyl-CoAs.

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate measurement even in complex biological matrices. Stable isotope-labeled internal standards are recommended for the most accurate quantification to correct for matrix effects and variations in sample preparation.[1][2]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for the accurate quantification of acyl-CoAs. The following protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Biological tissue or cells

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 10% (w/v) Trichloroacetic acid (TCA) or 0.3 M Perchloric acid (PCA)[3][4]

  • Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar labeled acyl-CoA.

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ammonium formate

Procedure:

  • Harvesting: Harvest cells or tissues and immediately quench metabolic activity by flash-freezing in liquid nitrogen.

  • Homogenization: Homogenize frozen samples in 4 volumes of ice-cold 10% TCA or 0.3 M PCA.

  • Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.

  • Protein Precipitation: Vortex the mixture vigorously and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of equilibration buffer (e.g., 50 mM ammonium formate, pH 6.3).[5]

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with 3 mL of equilibration buffer to remove interfering substances.[5]

    • Elute the acyl-CoAs with an appropriate solvent mixture, such as a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.[5]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas and reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram:

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization in Acid (TCA/PCA) + IS sample->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid Phase Extraction (C18 Cartridge) centrifugation->spe Supernatant elution Elution spe->elution drying Drying and Reconstitution elution->drying lcms LC-MS/MS Analysis drying->lcms

Caption: A generalized workflow for the extraction of this compound.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm)[5]

  • Mobile Phase A: 100 mM ammonium formate in water, pH 5.0[5]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-98% B

    • 9-11 min: 98% B

    • 11-12 min: 98-2% B

    • 12-15 min: 2% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: Medium

  • MRM Transitions: The characteristic fragmentation of acyl-CoAs involves the neutral loss of the 3'-phospho-ADP moiety (507 Da).[5][6] Another common fragment corresponds to the adenosine diphosphate portion at m/z 428.[6] For this compound (exact mass to be calculated), the predicted MRM transitions would be:

    • Quantifier: [M+H]⁺ → [M+H - 507]⁺

    • Qualifier: [M+H]⁺ → 428.1

Data Presentation

Quantitative data should be summarized in clear and concise tables. The following tables provide a template for presenting validation and sample analysis results.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)Calculated M+HCalculated M+H-507Optimized100
This compound (Qualifier)Calculated M+H428.1Optimized50
Internal StandardCalculated M+HCalculated M+H-507Optimized100

Table 2: Method Validation Parameters

ParameterThis compound
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)To be determined
Upper Limit of Quantification (ULOQ)To be determined
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%

Table 3: Quantification of this compound in Biological Samples

Sample IDConcentration (pmol/mg protein)Standard Deviation
Control Group 1ValueValue
Control Group 2ValueValue
Treatment Group 1ValueValue
Treatment Group 2ValueValue

Signaling Pathway Context

The quantification of this compound is relevant to several metabolic pathways. Below is a simplified representation of its involvement in the 3-hydroxypropionate bi-cycle.

signaling_pathway acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA carboxylase malonylsemialdehyde Malonylsemialdehyde malonyl_coa->malonylsemialdehyde Malonyl-CoA reductase hydroxypropionate 3-Hydroxypropionate malonylsemialdehyde->hydroxypropionate Malonate semialdehyde reductase propionyl_coa Propionyl-CoA hydroxypropionate->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: Role of this compound in the 3-Hydroxypropionate Bi-cycle.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound by LC-MS/MS. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, offers a robust starting point for researchers. Method validation is essential to ensure data accuracy and reliability. The ability to precisely measure this compound will facilitate a deeper understanding of its metabolic roles and aid in the development of novel therapeutics.

References

Application Notes and Protocols for the Analytical Detection of Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA is a reactive intermediate in several metabolic pathways. Accurate and sensitive detection of this molecule is crucial for understanding its physiological roles and its implications in various disease states. This document provides detailed application notes and protocols for the analytical detection of this compound.

Important Note: To date, there are no specifically published and validated analytical methods exclusively for this compound. However, due to its structural similarity to other short-chain acyl-CoAs, particularly Malonyl-CoA, the methods and protocols described herein for these related compounds are expected to be highly applicable with appropriate optimization. The provided protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) offer a robust starting point for the development of a validated assay for this compound.

Metabolic Context of Malonyl-CoA and this compound

Malonyl-CoA is a central molecule in fatty acid metabolism, serving as a key building block for fatty acid synthesis and as a regulator of fatty acid oxidation.[1][2][3][4] It is synthesized from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase.[5] this compound is believed to be an intermediate in the metabolism of malonate and is involved in pathways such as the 3-hydroxypropionate bi-cycle. The enzymatic conversion of Malonyl-CoA to this compound is a critical step in these pathways. A simplified diagram of the metabolic context is presented below.

Metabolic Pathway of Malonyl-CoA acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase malonylsemialdehyde_coa This compound malonyl_coa->malonylsemialdehyde_coa Malonyl-CoA Reductase fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis fatty_acid_oxidation Fatty Acid Oxidation malonyl_coa->fatty_acid_oxidation Inhibition three_hp_cycle 3-Hydroxypropionate Bi-Cycle malonylsemialdehyde_coa->three_hp_cycle

Figure 1: Simplified metabolic pathway of Malonyl-CoA.

Analytical Methods

The primary methods for the quantification of short-chain acyl-CoAs are LC-MS/MS and HPLC. LC-MS/MS offers superior sensitivity and selectivity, while HPLC with UV detection provides a more accessible alternative, often requiring derivatization to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of short-chain acyl-CoAs from complex biological matrices.

The following table summarizes the quantitative performance of a representative LC-MS/MS method for various short-chain acyl-CoAs.[6][7] These values can serve as a benchmark for the development of a this compound assay.

AnalyteLLOQ (pmol)Linearity (r)
Malonyl-CoA3.70.99
Acetyl-CoA3.70.97
Propionyl-CoA3.70.99
Succinyl-CoA7.40.95
Isovaleryl-CoA7.40.99

This protocol is adapted from a method for the analysis of short-chain acyl-CoAs and CoA biosynthetic intermediates.[6]

1. Sample Preparation (from tissue)

  • Materials:

    • Frozen tissue sample

    • Extraction Solution: 2.5% 5-sulfosalicylic acid (SSA) in water

    • Internal Standard (IS): Crotonoyl-CoA or a stable isotope-labeled analog of the analyte of interest.

    • Homogenizer

    • Centrifuge

  • Procedure:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add 500 µL of ice-cold Extraction Solution containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 10 mM ammonium formate in water, pH 4.5

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 2% B

      • 2-10 min: 2-50% B

      • 10-12 min: 50-98% B

      • 12-15 min: 98% B

      • 15-16 min: 98-2% B

      • 16-20 min: 2% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-AMP moiety (-507.1 m/z).

    • Example MRM Transitions:

      • Malonyl-CoA: m/z 854.1 -> 347.1

      • Acetyl-CoA: m/z 810.1 -> 303.1

      • Propionyl-CoA: m/z 824.1 -> 317.1

      • Note: The specific m/z values for this compound will need to be determined empirically.

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample extraction Homogenization in Extraction Solution + IS tissue->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

Figure 2: General workflow for LC-MS/MS analysis of acyl-CoAs.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more widely available technique for the analysis of acyl-CoAs. Since this compound lacks a strong chromophore, derivatization is recommended to improve sensitivity and selectivity.

The following table provides typical quantitative parameters for the HPLC-UV analysis of short-chain fatty acids, which are structurally related to the acyl portion of acyl-CoAs. These values can be used as a reference for method development.

Analyte (as derivative)LLOQ (mM)Linearity (r²)
Acetic Acid0.5>0.995
Propionic Acid0.5>0.995
Butyric Acid0.5>0.995

This protocol describes a pre-column derivatization procedure using 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde group of this compound, followed by HPLC-UV analysis.

1. Sample Preparation and Derivatization

  • Materials:

    • Sample extract (from the sample preparation protocol above)

    • Derivatization Reagent: 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile with a catalytic amount of strong acid (e.g., sulfuric acid).

    • Heating block or water bath

    • Quenching solution (e.g., pyridine)

  • Procedure:

    • To 100 µL of the sample extract, add 100 µL of the DNPH derivatization reagent.

    • Incubate the mixture at 50-60°C for 30-60 minutes.

    • Cool the reaction mixture to room temperature.

    • Add a quenching solution if necessary to stop the reaction.

    • The sample is now ready for HPLC-UV analysis.

2. HPLC-UV Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient will need to be developed to separate the derivatized this compound from other components. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

  • UV Detection:

    • Wavelength: The maximum absorbance of the DNPH derivative of the aldehyde should be determined, but it is typically in the range of 360-380 nm.

Derivatization_HPLC_Logic start Sample Extract (containing this compound) derivatization Pre-column Derivatization (e.g., with DNPH) start->derivatization hplc HPLC Separation (C18 Column) derivatization->hplc uv_detection UV Detection (e.g., 360 nm) hplc->uv_detection quantification Quantification uv_detection->quantification

Figure 3: Logical flow of derivatization HPLC analysis.

Conclusion

While direct analytical methods for this compound are not yet established in the literature, the protocols provided for the analysis of structurally similar short-chain acyl-CoAs offer a solid foundation for method development. The LC-MS/MS approach is recommended for its high sensitivity and specificity, which are crucial for detecting low-abundance endogenous metabolites. The HPLC-UV method with derivatization presents a viable and more accessible alternative. Researchers and drug development professionals can adapt and optimize these methodologies to accurately quantify this compound in various biological samples, thereby advancing the understanding of its role in health and disease.

References

Application Notes and Protocols for Malonyl-CoA Reductase Assay: Measuring Malonate Semialdehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonyl-CoA reductase (MCR) is a key enzyme in autotrophic carbon fixation pathways, such as the 3-hydroxypropionate cycle. It catalyzes the NADPH-dependent reduction of malonyl-CoA. Depending on the organism, MCR can be a bifunctional enzyme that reduces malonyl-CoA to 3-hydroxypropionate, with malonate semialdehyde as a free intermediate.[1][2][3][4] Alternatively, it can be a monofunctional enzyme that specifically catalyzes the reduction of malonyl-CoA to malonate semialdehyde.[5][6] This document provides detailed protocols for a continuous spectrophotometric assay to determine the activity of monofunctional Malonyl-CoA reductase or the initial reductase activity of the bifunctional enzyme by measuring the production of malonate semialdehyde.

The reaction catalyzed by monofunctional Malonyl-CoA reductase is as follows: Malonyl-CoA + NADPH + H⁺ → Malonate semialdehyde + CoA + NADP⁺[5][6]

This assay is crucial for studying the kinetics of MCR, screening for inhibitors, and for the development of engineered metabolic pathways for the production of valuable chemicals.

Signaling Pathway and Experimental Workflow

The enzymatic reaction and the general experimental workflow for the Malonyl-CoA reductase assay are depicted below.

Malonyl_CoA_Reductase_Pathway cluster_reaction Enzymatic Reaction Malonyl-CoA Malonyl-CoA MCR Malonyl-CoA Reductase (MCR) Malonyl-CoA->MCR NADPH NADPH NADPH->MCR Malonate_Semialdehyde Malonate Semialdehyde MCR->Malonate_Semialdehyde NADP+ NADP+ MCR->NADP+ CoA CoA MCR->CoA

Caption: Enzymatic conversion of Malonyl-CoA to Malonate Semialdehyde by Malonyl-CoA Reductase.

Assay_Workflow Start Start Prepare_Assay_Mix Prepare Assay Mixture (Buffer, MgCl2, DTE, NADPH, Enzyme) Start->Prepare_Assay_Mix Pre_Incubate Pre-incubate at Optimal Temperature Prepare_Assay_Mix->Pre_Incubate Initiate_Reaction Initiate Reaction with Malonyl-CoA Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor NADPH Oxidation at 340 nm or 365 nm Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: General experimental workflow for the spectrophotometric Malonyl-CoA reductase assay.

Materials and Methods

Reagents and Buffers
  • Tris-HCl buffer (100 mM, pH 7.2-7.8)

  • Magnesium chloride (MgCl₂)

  • 1,4-Dithioerythritol (DTE) or Dithiothreitol (DTT)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Malonyl-coenzyme A lithium salt

  • Purified Malonyl-CoA Reductase enzyme

  • Semicarbazide hydrochloride (for trapping malonate semialdehyde, optional)

Equipment
  • UV-Vis Spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

  • Pipettes

  • pH meter

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay of Malonyl-CoA Reductase

This protocol measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm or 365 nm.

  • Prepare the Assay Mixture: In a 0.5 mL or 1 mL cuvette, prepare the following reaction mixture (final concentrations are provided as a guideline and may need optimization):

    • 100 mM Tris-HCl, pH 7.8[2]

    • 2-5 mM MgCl₂[2][5]

    • 3-5 mM DTE[2][6]

    • 0.3-0.5 mM NADPH[2][6]

    • Purified Malonyl-CoA Reductase (add a suitable amount to obtain a linear reaction rate)

    • Nuclease-free water to the final volume.

  • Pre-incubation: Incubate the assay mixture at the optimal temperature for the enzyme (e.g., 55-65°C for enzymes from thermophiles) for 5 minutes to equilibrate.[2][6]

  • Initiate the Reaction: Start the reaction by adding malonyl-CoA to a final concentration of 0.2-0.3 mM.[2][6] Mix quickly by inverting the cuvette.

  • Monitor NADPH Oxidation: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹cm⁻¹) for 5-10 minutes.[5][7]

  • Calculate Enzyme Activity: Determine the rate of NADPH oxidation (ΔA/min) from the linear portion of the curve. Calculate the specific activity using the Beer-Lambert law:

    Specific Activity (µmol/min/mg) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Amount of Enzyme (mg))

    Where ε is the molar extinction coefficient of NADPH.

Protocol 2: Trapping of Malonate Semialdehyde

To confirm the production of malonate semialdehyde and to study the stoichiometry of the reaction, semicarbazide can be used to trap the aldehyde product.

  • Follow the procedure for the continuous spectrophotometric assay (Protocol 1), but include semicarbazide in the assay mixture at a final concentration of 10-20 mM.

  • In the presence of semicarbazide, the stoichiometry of NADPH oxidized to malonyl-CoA consumed should approach 1:1, as the further reduction of malonate semialdehyde is prevented.[2] The initial rate of NADPH oxidation may be reduced by 50-60%.[2]

Data Presentation

The following tables summarize typical kinetic parameters and reaction conditions for Malonyl-CoA reductase from different sources.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase

Enzyme SourceSubstrateApparent Kₘ (µM)kcat (s⁻¹)Reference
Chloroflexus aurantiacusMalonyl-CoA3025[2]
NADPH25[2]
Sulfolobus tokodaiiMalonyl-CoA4028[6]
NADPH25[6]
Roseiflexus castenholziiMalonyl-CoA3805.65[7]

Table 2: Optimal Reaction Conditions for Malonyl-CoA Reductase Assay

ParameterOptimal ConditionReference
pH 7.2 - 7.8[2][6]
Temperature 55 - 65 °C (for thermophilic enzymes)[2][6]
Cofactor NADPH[2][5][6]
Divalent Cation Mg²⁺ (stimulatory)[2][5][6]
Reducing Agent DTE or DTT[2][5][6]

Troubleshooting

IssuePossible CauseSuggested Solution
No or low activity Inactive enzymeEnsure proper enzyme storage and handling. Use a fresh enzyme preparation.
Sub-optimal assay conditionsOptimize pH, temperature, and substrate concentrations.
Presence of inhibitorsCheck for potential inhibitors in the enzyme preparation or reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or higher substrate concentrations.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.
High background rate Contaminating enzymesUse a more purified enzyme preparation. Run a control reaction without malonyl-CoA.
Non-enzymatic NADPH oxidationEnsure the stability of NADPH in the assay buffer.

Conclusion

The provided protocols offer a robust and reliable method for assaying the activity of Malonyl-CoA reductase and quantifying the production of malonate semialdehyde. These methods are adaptable for various research applications, from basic enzymology to high-throughput screening for drug discovery and metabolic engineering. Careful optimization of the assay conditions for the specific enzyme under investigation is recommended for obtaining accurate and reproducible results.

References

Protocol for In Vitro Synthesis of Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Malonylsemialdehyde-CoA is a key intermediate in the 3-hydroxypropionate bi-cycle, an autotrophic carbon fixation pathway. Its in vitro synthesis is crucial for studying the kinetics and inhibition of enzymes in this pathway, as well as for the development of novel therapeutics and biotechnological processes. This document provides a detailed protocol for the enzymatic synthesis of this compound from Malonyl-CoA using the C-terminal domain of the recombinant Malonyl-CoA reductase (MCR-C).

The method leverages the high specificity of the MCR-C enzyme, which catalyzes the NADPH-dependent reduction of Malonyl-CoA. This enzymatic approach is preferred over chemical synthesis due to its high yield and specificity, avoiding the generation of unwanted byproducts. The protocol is divided into three main sections:

  • Expression and Purification of Recombinant His-tagged MCR-C: A detailed procedure for obtaining the catalyst for the synthesis.

  • Enzymatic Synthesis of this compound: The core protocol for the in vitro reaction.

  • Analysis of this compound: Methods for the characterization and quantification of the synthesized product.

I. Expression and Purification of Recombinant His-tagged MCR-C from E. coli

This protocol is adapted from standard procedures for the expression and purification of His-tagged proteins.

Materials and Reagents
  • E. coli BL21(DE3) cells transformed with an expression vector containing the gene for the C-terminal domain of Chloroflexus aurantiacus Malonyl-CoA reductase (MCR-C) with an N-terminal His6-tag.

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., ampicillin or kanamycin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8.

  • Ni-NTA Agarose resin.

  • Lysozyme.

  • DNase I.

  • Protease inhibitor cocktail.

Protocol
  • Expression of MCR-C: a. Inoculate a single colony of E. coli BL21(DE3) harboring the MCR-C expression plasmid into 50 mL of LB broth with the appropriate antibiotic. b. Grow overnight at 37°C with shaking (220 rpm). c. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture for 16-20 hours at 18°C. f. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

  • Cell Lysis: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture. b. Add lysozyme to a final concentration of 1 mg/mL, DNase I to 10 µg/mL, and a protease inhibitor cocktail. c. Incubate on ice for 30 minutes with gentle rocking. d. Sonicate the cell suspension on ice to ensure complete lysis. e. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification by Ni-NTA Affinity Chromatography: a. Add the cleared lysate to a column containing pre-equilibrated Ni-NTA agarose resin. b. Allow the lysate to bind to the resin for 1-2 hours at 4°C with gentle agitation. c. Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged MCR-C protein with 5 column volumes of Elution Buffer. e. Collect the elution fractions and analyze for the presence of the purified protein by SDS-PAGE.

  • Dialysis and Storage: a. Pool the fractions containing the purified MCR-C. b. Dialyze the pooled fractions against Dialysis Buffer overnight at 4°C to remove imidazole. c. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. d. Aliquot the purified enzyme and store at -80°C.

II. Enzymatic Synthesis of this compound

This protocol describes the batch synthesis of this compound.

Materials and Reagents
  • Purified His-tagged MCR-C enzyme.

  • Malonyl-CoA.

  • NADPH.

  • Reaction Buffer: 100 mM Tris-HCl, 5 mM MgCl2, pH 7.8.[1]

  • Quenching Solution: 10% Trichloroacetic acid (TCA) or formic acid.

Protocol
  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated in the table below. Add the enzyme last to initiate the reaction. b. The reaction volume can be scaled up as needed.

  • Incubation: a. Incubate the reaction mixture at a controlled temperature. The optimal temperature for the full-length MCR from Chloroflexus aurantiacus has been reported to be high, but for in vitro synthesis, a temperature of 37°C is often sufficient and helps maintain the stability of the substrates and product. b. The reaction time will depend on the desired conversion. It is recommended to perform a time-course experiment to determine the optimal incubation time.

  • Reaction Monitoring and Termination: a. The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH (ε = 6220 M⁻¹cm⁻¹).[2] b. To terminate the reaction, add an equal volume of ice-cold Quenching Solution. This will precipitate the enzyme and stop the reaction. c. Centrifuge at high speed for 10 minutes to pellet the precipitated protein. The supernatant contains the synthesized this compound.

III. Analysis of this compound

HPLC-MS Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the identification and quantification of this compound.

  • Sample Preparation: The supernatant from the quenched reaction can be directly analyzed or further purified by solid-phase extraction if necessary.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode can be used.

    • Detection: The detection of this compound can be performed using its specific mass-to-charge ratio (m/z) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and specificity.

Quantitative Data Summary

ParameterValueOrganism/EnzymeReference
Km (Malonyl-CoA) 30 µMChloroflexus aurantiacus (full-length MCR)[3]
Km (NADPH) 25 µMChloroflexus aurantiacus (full-length MCR)[3]
Optimal pH 7.8Chloroflexus aurantiacus (full-length MCR)[3]
MCR-C Affinity for Malonyl-CoA Higher than full-length MCRChloroflexus aurantiacusInferred from literature

Diagrams

Enzymatic_Synthesis_of_Malonylsemialdehyde_CoA cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products MalonylCoA Malonyl-CoA MCRC Malonyl-CoA Reductase (C-terminal domain) MalonylCoA->MCRC NADPH NADPH + H+ NADPH->MCRC MalonylsemialdehydeCoA This compound MCRC->MalonylsemialdehydeCoA NADP NADP+ MCRC->NADP CoA CoA MCRC->CoA

Caption: Enzymatic conversion of Malonyl-CoA to this compound.

Experimental_Workflow cluster_expression MCR-C Expression & Purification cluster_synthesis In Vitro Synthesis cluster_analysis Analysis Expression Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Dialysis Dialysis & Storage Purification->Dialysis ReactionSetup Reaction Setup Dialysis->ReactionSetup Incubation Incubation ReactionSetup->Incubation Termination Reaction Termination Incubation->Termination Analysis HPLC-MS Analysis Termination->Analysis

Caption: Workflow for the synthesis and analysis of this compound.

References

Metabolic Engineering Applications of Malonylsemialdehyde-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA is a key intermediate in engineered metabolic pathways, primarily recognized for its role in the production of the platform chemical 3-hydroxypropionate (3-HP). This document provides detailed application notes and experimental protocols for the utilization of the this compound pathway in metabolic engineering, with a focus on the production of 3-HP. 3-HP is a valuable precursor for various commodity and specialty chemicals, including acrylic acid and biodegradable polymers. The enzymatic conversion of malonyl-CoA to 3-HP proceeds via a two-step reduction involving malonyl-CoA reductase (MCR) and malonate semialdehyde reductase (MSR), with this compound as the intermediate. This pathway offers a promising route for the sustainable bioproduction of valuable chemicals from renewable feedstocks.

Core Applications

The primary application of metabolic engineering involving this compound is the biosynthesis of 3-hydroxypropionate. This is achieved by introducing a heterologous pathway into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. The pathway consists of two key enzymes:

  • Malonyl-CoA Reductase (MCR): Catalyzes the NADPH-dependent reduction of malonyl-CoA to malonate semialdehyde.

  • Malonate Semialdehyde Reductase (MSR): Catalyzes the NADPH-dependent reduction of malonate semialdehyde to 3-hydroxypropionate.

Metabolic engineering strategies to optimize this pathway often focus on:

  • Increasing the intracellular pool of malonyl-CoA.

  • Enhancing the availability of the cofactor NADPH.

  • Overcoming the potential toxicity of the intermediate, malonate semialdehyde.

  • Optimizing the expression and activity of the MCR and MSR enzymes.

Beyond 3-HP, controlling the flux through the this compound intermediate could potentially be leveraged for the synthesis of other valuable chemicals, though this remains a less explored area of research.

Data Presentation

Table 1: Production of 3-Hydroxypropionate (3-HP) in Engineered Microorganisms
Host OrganismKey Genetic ModificationsCarbon SourceFermentation ScaleTiter (g/L)Yield (g/g)Productivity (g/L/h)
Escherichia coliOverexpression of MCR from Chloroflexus aurantiacusGlucoseShake Flask~0.26--
Escherichia coliOverexpression of MCR and Acetyl-CoA Carboxylase (ACC)GlucoseShake Flask~0.34--
Escherichia coliEngineered for fatty acid feedstock utilization and MCR expressionFatty Acids-52--
Escherichia coliFed-batch with DO control and continuous feedingGlycerolBioreactor76.20.4571.89
Saccharomyces cerevisiaeMCR pathway, precursor and cofactor enhancement, optimized cultureGlucoseFed-batch~10--
Saccharomyces cerevisiaeβ-alanine pathway, precursor and cofactor enhancementGlucoseFed-batch13.7--
Corynebacterium glutamicumOptimized MCR expression, weakened citrate synthaseAcetateShake Flask2.39--
Synechocystis sp. PCC 6803MCR, ACC, biotinilase, and NAD(P) transhydrogenase overexpression; competing pathway inactivationCO2Photobioreactor0.837--
Table 2: Kinetic Parameters of Key Enzymes in the 3-HP Pathway
EnzymeOrganism of OriginSubstrateApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)
Malonyl-CoA Reductase (MCR)Chloroflexus aurantiacusMalonyl-CoA30258.3 x 1057.855
Malonyl-CoA Reductase (MCR)Chloroflexus aurantiacusNADPH25--7.855
MCR-C fragmentChloroflexus aurantiacusMalonyl-CoA23.8 ± 1.91.54 ± 0.056.5 x 1047.257
Malonate Semialdehyde Reductase (MSR)Metallosphaera sedulaMalonate semialdehyde110 ± 10--7.465
Malonate Semialdehyde Reductase (MSR)Metallosphaera sedulaNADPH30 ± 5--7.465

Mandatory Visualization

Metabolic_Pathway_for_3HP_Production AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) Malonylsemialdehyde Malonate Semialdehyde MalonylCoA->Malonylsemialdehyde Malonyl-CoA Reductase (MCR) NADP_out1 MalonylCoA->NADP_out1 NADP+ HP3 3-Hydroxypropionate Malonylsemialdehyde->HP3 Malonate Semialdehyde Reductase (MSR) NADP_out2 Malonylsemialdehyde->NADP_out2 NADP+ NADPH_in1 NADPH_in1->MalonylCoA NADPH NADPH_in2 NADPH_in2->Malonylsemialdehyde NADPH

Caption: Biosynthetic pathway for 3-hydroxypropionate production.

Experimental_Workflow_Strain_Construction start Start: Obtain mcr and msr gene sequences codon_opt Codon Optimization for E. coli start->codon_opt gene_synth Gene Synthesis codon_opt->gene_synth pcr_amp PCR Amplification of mcr and msr genes gene_synth->pcr_amp ligation Ligation into Expression Vector pcr_amp->ligation vector_prep Vector Preparation (e.g., pETDuet-1 digestion) vector_prep->ligation transformation Transformation into E. coli Expression Host ligation->transformation verification Colony PCR and Sequence Verification transformation->verification expression_test Protein Expression Test (SDS-PAGE) verification->expression_test end End: Verified Recombinant Strain expression_test->end

Caption: Workflow for recombinant strain construction.

Analytical_Workflow_3HP_Quantification start Start: Fermentation Broth Sample centrifugation Centrifugation to Remove Cells start->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm filter) supernatant->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing end End: 3-HP Concentration data_processing->end

Caption: Analytical workflow for 3-HP quantification.

Experimental Protocols

Protocol 1: Construction of pETDuet-1 Expression Vector with mcr and msr

This protocol describes the cloning of malonyl-CoA reductase (mcr) and malonate semialdehyde reductase (msr) genes into the pETDuet-1 vector for co-expression in E. coli.

Materials:

  • pETDuet-1 vector

  • Codon-optimized synthetic genes for mcr and msr

  • Restriction enzymes (e.g., NcoI, BamHI for MCS1; NdeI, XhoI for MCS2)

  • T4 DNA Ligase and buffer

  • High-fidelity DNA polymerase

  • PCR primers with appropriate restriction sites

  • Competent E. coli cloning strain (e.g., DH5α)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB agar plates and broth with appropriate antibiotics (Ampicillin)

  • DNA purification kits (PCR cleanup, gel extraction, plasmid miniprep)

Procedure:

  • PCR Amplification:

    • Amplify the mcr and msr genes separately using high-fidelity DNA polymerase.

    • Design primers to introduce restriction sites compatible with the multiple cloning sites (MCS) of pETDuet-1. For example, for mcr into MCS1, use NcoI and BamHI. For msr into MCS2, use NdeI and XhoI.

    • Purify the PCR products using a PCR cleanup kit.

  • Restriction Digestion:

    • Digest the purified PCR products and the pETDuet-1 vector with the corresponding restriction enzymes.

    • For sequential cloning, first digest the vector and the mcr gene with the enzymes for MCS1.

    • After the first successful ligation and transformation, the resulting plasmid can be digested with the enzymes for MCS2 along with the msr gene.

    • Purify the digested vector and inserts by gel electrophoresis and subsequent gel extraction.

  • Ligation:

    • Set up ligation reactions with the digested vector and insert(s) using T4 DNA Ligase. A typical molar ratio of insert to vector is 3:1.

    • Incubate as recommended by the manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

  • Transformation:

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

    • Plate the transformed cells on LB agar plates containing ampicillin and incubate overnight at 37°C.

  • Verification:

    • Perform colony PCR on the resulting colonies to screen for positive clones.

    • Isolate plasmid DNA from positive colonies using a miniprep kit.

    • Verify the correct insertion by restriction digestion and Sanger sequencing.

  • Transformation into Expression Host:

    • Transform the sequence-verified plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

Protocol 2: Malonyl-CoA Reductase (MCR) Enzyme Assay

This spectrophotometric assay measures the activity of MCR by monitoring the oxidation of NADPH at 340 nm.

Materials:

  • Purified MCR enzyme or cell-free extract

  • Assay buffer: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl₂

  • Malonyl-CoA solution (10 mM stock)

  • NADPH solution (10 mM stock)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the assay mixture in a cuvette containing:

    • 880 µL of assay buffer

    • 100 µL of cell-free extract or purified enzyme solution

    • 10 µL of 10 mM NADPH (final concentration 0.1 mM)

  • Incubate the mixture at the desired temperature (e.g., 37°C or 55°C for the enzyme from C. aurantiacus) for 5 minutes to pre-warm.

  • Initiate the reaction by adding 10 µL of 10 mM malonyl-CoA (final concentration 0.1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol 3: Malonate Semialdehyde Reductase (MSR) Enzyme Assay

This is a coupled enzyme assay where malonate semialdehyde is generated in situ by MCR.

Materials:

  • Purified MSR enzyme or cell-free extract

  • Purified MCR enzyme

  • Assay buffer: 100 mM MOPS-KOH (pH 7.4), 5 mM MgCl₂, 5 mM 1,4-dithioerythritol

  • Malonyl-CoA solution (10 mM stock)

  • NADPH solution (10 mM stock)

  • UV-Vis spectrophotometer

Procedure:

  • In situ generation of malonate semialdehyde:

    • In a cuvette, prepare a reaction mixture containing:

      • Assay buffer

      • 0.2 mM malonyl-CoA

      • 0.5 mM NADPH

      • Sufficient MCR enzyme to ensure complete conversion of malonyl-CoA.

    • Incubate for 5-10 minutes at the optimal temperature for MCR until the absorbance at 340 nm stabilizes, indicating the completion of the first reaction.

  • MSR activity measurement:

    • Add the MSR-containing sample (cell-free extract or purified enzyme) to the cuvette.

    • Immediately monitor the further decrease in absorbance at 340 nm due to the MSR-catalyzed reduction of malonate semialdehyde.

    • Calculate the MSR activity based on the rate of NADPH oxidation.

Protocol 4: Fed-Batch Fermentation for 3-HP Production in E. coli

This protocol provides a general guideline for high-cell-density fed-batch fermentation to enhance 3-HP production.

Materials:

  • Recombinant E. coli strain harboring the 3-HP production plasmid

  • Bioreactor (e.g., 2 L) with controls for pH, temperature, and dissolved oxygen (DO)

  • Batch medium (e.g., defined medium with glucose)

  • Feeding medium (e.g., concentrated glucose and nutrient solution)

  • Inducer (e.g., IPTG)

  • Antibiotics

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony into a shake flask with LB medium and the appropriate antibiotic. Grow overnight at 37°C.

    • Use the overnight culture to inoculate a larger volume of batch medium in a shake flask and grow to an OD₆₀₀ of 2-4.

  • Bioreactor Setup:

    • Prepare the bioreactor with the batch medium and sterilize.

    • Calibrate pH and DO probes. Set the initial temperature to 37°C and pH to 7.0.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the DO level above 30% by controlling the agitation and aeration rate.

    • Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Fed-Batch Phase:

    • Start the feeding of the concentrated nutrient solution. An exponential feeding strategy can be used to maintain a constant growth rate.

    • When the culture reaches a desired cell density (e.g., OD₆₀₀ of 20-30), lower the temperature to 30°C and add the inducer (e.g., IPTG) to initiate 3-HP production.

  • Production Phase:

    • Continue the feeding to provide the carbon source for cell maintenance and product formation.

    • Monitor cell growth (OD₆₀₀) and 3-HP concentration by taking samples periodically.

    • Maintain pH at 7.0 using automated addition of acid/base.

    • Harvest the culture when 3-HP production ceases or reaches a maximum.

Protocol 5: Quantification of 3-HP by HPLC

This protocol outlines the analysis of 3-HP concentration in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV or Refractive Index (RI) detector

  • Ion-exchange column (e.g., Aminex HPX-87H)

  • Mobile phase: 5 mM H₂SO₄

  • 3-HP standard solutions for calibration curve

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Collect a sample from the fermentation broth.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the column temperature (e.g., 50-65°C).

    • Set the flow rate of the mobile phase (e.g., 0.6 mL/min).

    • Inject the prepared sample into the HPLC system.

    • Run the analysis for a sufficient time to allow for the elution of 3-HP.

  • Quantification:

    • Prepare a standard curve by running 3-HP standards of known concentrations.

    • Identify the 3-HP peak in the sample chromatogram based on the retention time of the standard.

    • Calculate the concentration of 3-HP in the sample by comparing the peak area to the standard curve.

Application Notes and Protocols for Utilizing Malonylsemialdehyde-CoA in Reconstituted Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA is a key intermediate in specialized metabolic pathways, most notably the 3-hydroxypropionate (3-HP) bicycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, which are central to autotrophic carbon fixation in certain microorganisms.[1][2] The ability to harness and manipulate pathways involving this intermediate opens avenues for the biotechnological production of valuable chemicals and provides a platform for studying novel enzyme mechanisms. These application notes provide detailed protocols for the enzymatic synthesis of this compound and its utilization in reconstituted metabolic pathways, offering a valuable tool for metabolic engineering and drug discovery.

Core Concepts

This compound is enzymatically synthesized from malonyl-CoA through the action of malonyl-CoA reductase (MCR) .[1][3][4] This enzyme, particularly the bifunctional version found in organisms like Chloroflexus aurantiacus, first reduces malonyl-CoA to this compound and then subsequently reduces the semialdehyde to 3-hydroxypropionate.[1][5][6] Understanding the kinetics and optimal conditions for MCR is crucial for controlling the flux through these pathways.

Due to its reactive aldehyde group, this compound is a transient intermediate and is typically generated in situ for immediate use in downstream enzymatic reactions within a reconstituted system. Direct synthesis and purification are challenging due to its instability.

Data Presentation: Enzyme Kinetics

The following table summarizes key kinetic parameters for enzymes involved in the production and conversion of this compound. This data is essential for designing and modeling reconstituted metabolic pathways.

EnzymeOrganismSubstrate(s)Apparent K_mSpecific Activity / V_maxOptimal pHOptimal Temperature (°C)Reference(s)
Malonyl-CoA Reductase (MCR)Chloroflexus aurantiacusMalonyl-CoA30 µM0.08 µmol/min/mg7.855[3][4]
NADPH25 µM[3][4]
Malonyl-CoA Reductase (MCR)Metallosphaera sedulaMalonyl-CoA40 µM44 µmol/min/mg7.265
NADPH25 µM
Malonyl-CoA Reductase (MCR-C fragment)Chloroflexus aurantiacusMalonyl-CoA-0.99 mmol/min/µmol protein~7.5-8.0~57-62[5]
3-Hydroxypropionate Dehydrogenase (HpdH)Pseudomonas denitrificans3-Hydroxypropionate----[7]
NAD+--

Signaling Pathways and Experimental Workflows

Metabolic Pathway: 3-Hydroxypropionate Bicycle (Initial Steps)

The following diagram illustrates the initial steps of the 3-hydroxypropionate bicycle, focusing on the generation and conversion of this compound.

metabolic_pathway cluster_enzymes Enzymatic Conversions AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase AcetylCoA->ACC CO2, ATP MalonylCoA Malonyl-CoA MCR Malonyl-CoA Reductase (MCR) MalonylCoA->MCR NADPH MalonylsemialdehydeCoA This compound MalonylsemialdehydeCoA->MCR NADPH HP 3-Hydroxypropionate ACC->MalonylCoA MCR->MalonylsemialdehydeCoA MCR->HP experimental_workflow cluster_prep Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Expression Heterologous Expression of Pathway Enzymes Purification Purification of Recombinant Enzymes Expression->Purification ReactionSetup Reaction Setup with Substrates & Cofactors Purification->ReactionSetup Incubation Incubation at Optimal Conditions ReactionSetup->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis HPLC or LC-MS/MS Analysis of Products Quenching->Analysis

References

Application Notes and Protocols for Stable Isotope Labeling of Malonylsemialdehyde-CoA in Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. Stable isotope labeling, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a robust platform for tracing the flow of atoms through metabolic pathways. This document focuses on the application of stable isotope labeling to a specific, yet important, intermediate: Malonylsemialdehyde-CoA. This compound is a key metabolite in the catabolism of β-alanine and an alternative pathway for propionate metabolism. Understanding the flux through pathways involving this intermediate is crucial for research in metabolic disorders, drug development, and bioengineering.

Principle of the Method

The core principle involves introducing a substrate enriched with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system (cell culture, tissue, or whole organism). The labeled substrate is metabolized, and the isotope is incorporated into downstream metabolites, including this compound. By analyzing the mass isotopomer distribution (MID) of this compound and other related metabolites using mass spectrometry, the relative contributions of different metabolic pathways to its production and consumption can be quantified. This allows for the calculation of metabolic fluxes, providing a dynamic view of cellular metabolism that is not attainable through static metabolite concentration measurements alone.

Applications

  • Elucidating Disease Pathophysiology: Aberrant flux through pathways involving this compound may be implicated in various metabolic diseases. For instance, in disorders of propionate metabolism, understanding the contribution of alternative catabolic routes is critical.[1]

  • Drug Discovery and Development: Targeting enzymes in the this compound pathway is a potential therapeutic strategy. MFA can be used to assess the efficacy of drug candidates in modulating pathway flux and to understand their mechanism of action.

  • Metabolic Engineering: In biotechnological applications, microorganisms can be engineered to produce valuable chemicals. MFA of pathways involving this compound can help identify metabolic bottlenecks and optimize production strains.

Experimental Protocols

I. Proposed Enzymatic Synthesis of [U-¹³C₃]-Malonylsemialdehyde-CoA

Principle:

This protocol utilizes the enzyme Malonyl-CoA synthetase (EC 6.2.1.14), which catalyzes the formation of Malonyl-CoA from malonate, ATP, and Coenzyme A. By using [U-¹³C₃]-malonate as a precursor, [U-¹³C₃]-Malonyl-CoA can be synthesized. Subsequently, a putative Malonyl-CoA reductase could be used to reduce the labeled Malonyl-CoA to [U-¹³C₃]-Malonylsemialdehyde-CoA.

Materials:

  • [U-¹³C₃]-Malonic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Malonyl-CoA synthetase (purified from a recombinant source)

  • Malonyl-CoA reductase (putative, to be sourced or expressed recombinantly)

  • NADPH

  • Solid Phase Extraction (SPE) C18 cartridges

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Procedure:

  • Synthesis of [U-¹³C₃]-Malonyl-CoA:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Potassium phosphate buffer (pH 7.5)

      • 10 mM [U-¹³C₃]-Malonic acid

      • 5 mM CoA

      • 10 mM ATP

      • 15 mM MgCl₂

    • Initiate the reaction by adding a purified preparation of Malonyl-CoA synthetase.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to detect the formation of [U-¹³C₃]-Malonyl-CoA.

  • Reduction to [U-¹³C₃]-Malonylsemialdehyde-CoA:

    • To the reaction mixture containing [U-¹³C₃]-Malonyl-CoA, add NADPH to a final concentration of 10 mM.

    • Add the putative Malonyl-CoA reductase enzyme.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the formation of [U-¹³C₃]-Malonylsemialdehyde-CoA by LC-MS.

  • Purification:

    • Acidify the reaction mixture with 0.1% TFA.

    • Purify the labeled this compound using SPE C18 cartridges.

    • Wash the cartridge with 0.1% TFA in water to remove salts and unreacted precursors.

    • Elute the [U-¹³C₃]-Malonylsemialdehyde-CoA with a solution of 50% acetonitrile in 0.1% TFA.

    • Lyophilize the purified product to dryness and store at -80°C.

II. Stable Isotope Labeling Experiment in Cell Culture

Materials:

  • Cell line of interest (e.g., hepatocytes, neurons)

  • Standard cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • [U-¹³C₃]-Propionate or [U-¹³C₃, ¹⁵N]-β-Alanine (as the tracer)

  • Phosphate-buffered saline (PBS)

  • Cold methanol (80%)

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Tracer Introduction:

    • Prepare the labeling medium by supplementing the standard medium (with dialyzed FBS) with the chosen stable isotope tracer. A typical starting concentration for [U-¹³C₃]-Propionate is 1-5 mM.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Time-Course Experiment: Incubate the cells for different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into metabolites.

  • Metabolite Extraction:

    • At each time point, place the culture plate on ice and aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

III. LC-MS/MS Analysis of this compound

Principle:

This protocol describes a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound and its isotopologues. The method utilizes ion-pairing chromatography for retention of the polar acyl-CoA and multiple reaction monitoring (MRM) for sensitive and specific detection.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column.

  • Mobile Phase A: 10 mM Tributylamine and 15 mM acetic acid in water.

  • Mobile Phase B: Methanol.

  • [U-¹³C₃]-Malonylsemialdehyde-CoA (as an internal standard, if available).

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in 50 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted sample onto the C18 column.

    • Use a gradient elution profile, for example:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-17 min: 5% B

    • Set the column temperature to 40°C.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Optimize the MRM transitions for this compound and its expected ¹³C-labeled isotopologues. A characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate moiety) is commonly observed for acyl-CoAs.

    • Example MRM transitions:

      • This compound (M+0): Precursor ion -> Product ion

      • [¹³C₃]-Malonylsemialdehyde-CoA (M+3): Precursor ion+3 -> Product ion

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Calculate the mass isotopomer distribution by determining the fractional abundance of each isotopologue.

    • Correct for the natural abundance of ¹³C.

    • Use the MID data for metabolic flux analysis using appropriate software (e.g., INCA, Metran).

Data Presentation

Table 1: Representative Quantitative Flux Data for Propionate Metabolism

The following table presents hypothetical, yet realistic, flux data that could be obtained from a stable isotope labeling experiment using [U-¹³C₃]-propionate. The fluxes are normalized to the propionate uptake rate. This data illustrates how the contribution of propionate to various downstream pathways can be quantified.

Metabolic ReactionFlux (relative to Propionate Uptake)
Propionate -> Propionyl-CoA100
Propionyl-CoA -> Methylmalonyl-CoA85
Methylmalonyl-CoA -> Succinyl-CoA85
Propionyl-CoA -> Acrylyl-CoA10
Acrylyl-CoA -> 3-Hydroxypropionyl-CoA10
3-Hydroxypropionyl-CoA -> this compound10
This compound -> Acetyl-CoA10
Propionyl-CoA -> Propionylcarnitine (efflux)5

Note: This data is for illustrative purposes and the actual flux distribution will vary depending on the biological system and experimental conditions.

Mandatory Visualization

experimental_workflow cluster_synthesis I. Synthesis of Labeled Tracer cluster_labeling II. Stable Isotope Labeling cluster_analysis III. Analysis s1 [U-13C3]-Malonate s2 Enzymatic Synthesis s1->s2 s3 [U-13C3]-Malonylsemialdehyde-CoA s2->s3 l2 Introduce 13C-Tracer s3->l2 Tracer l1 Cell Culture l1->l2 l3 Metabolite Extraction l2->l3 a1 LC-MS/MS Analysis l3->a1 Metabolite Extract a2 Mass Isotopomer Distribution a1->a2 a3 Metabolic Flux Analysis a2->a3 a4 Biological Interpretation a3->a4 Flux Map

Caption: Experimental workflow for flux analysis using stable isotope-labeled this compound.

metabolic_pathway cluster_propionate Propionate Metabolism cluster_beta_alanine Beta-Alanine Catabolism p1 [13C]-Propionate p2 [13C]-Propionyl-CoA p1->p2 p3 [13C]-Methylmalonyl-CoA p2->p3 msa_coa [13C]-Malonylsemialdehyde-CoA p2->msa_coa Alternative Pathway p4 [13C]-Succinyl-CoA p3->p4 tca TCA Cycle p4->tca TCA Cycle b1 [13C, 15N]-Beta-Alanine b2 [13C, 15N]-Malonylsemialdehyde b1->b2 b2->msa_coa acetyl_coa [13C]-Acetyl-CoA msa_coa->acetyl_coa acetyl_coa->tca TCA Cycle

Caption: Metabolic pathways involving this compound showing potential labeling strategies.

References

Application Notes & Protocols: Development of a Genetically Encoded Biosensor for Intracellular Malonyl-semialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Malonyl-semialdehyde-CoA is a key intermediate in several metabolic pathways, including the 3-hydroxypropionate bi-cycle for carbon fixation and the metabolism of certain amino acids and xenobiotics. Dysregulation of its metabolism has been implicated in various metabolic disorders. To date, the study of intracellular dynamics of malonyl-semialdehyde-CoA has been hampered by the lack of specific and sensitive detection methods. These application notes provide a detailed framework for the development of a novel genetically encoded biosensor for real-time monitoring of intracellular malonyl-semialdehyde-CoA levels.

The proposed biosensor design is based on the successful development of transcription factor-based biosensors for other acyl-CoA molecules, such as malonyl-CoA. The strategy involves using a bacterial transcription factor with specificity for malonyl-semialdehyde-CoA as the sensing domain, coupled with a fluorescent reporter system to transduce the binding event into a measurable optical signal.

Proposed Signaling Pathway and Biosensor Mechanism

Malonyl-semialdehyde-CoA is an intermediate in pathways such as the 3-hydroxypropionate cycle. A genetically encoded biosensor can be designed to monitor its intracellular concentration by linking a specific binding protein to a fluorescent reporter.

cluster_pathway Putative Metabolic Pathway cluster_biosensor Proposed Biosensor Mechanism Propionyl_CoA Propionyl-CoA Acrylyl_CoA Acrylyl-CoA Propionyl_CoA->Acrylyl_CoA HP_CoA 3-Hydroxypropionyl-CoA Acrylyl_CoA->HP_CoA HPA 3-Hydroxypropionate HP_CoA->HPA Malonyl_SA Malonyl-semialdehyde HPA->Malonyl_SA MS_CoA Malonyl-semialdehyde-CoA Malonyl_SA->MS_CoA MS_CoA_node Malonyl-semialdehyde-CoA TF Transcription Factor (Sensing Domain) MS_CoA_node->TF Binds DNA Promoter TF->DNA Binds/Releases from Reporter Fluorescent Protein (e.g., GFP) DNA->Reporter Regulates Transcription Signal Fluorescent Signal Reporter->Signal

Caption: Putative metabolic pathway of malonyl-semialdehyde-CoA and the proposed biosensor mechanism.

Experimental Workflow for Biosensor Development

The development of the malonyl-semialdehyde-CoA biosensor will follow a systematic workflow from initial design to in-cell validation.

start Start: Identify Putative Malonyl-semialdehyde-CoA Binding Protein library Create Transcriptional Biosensor Library using Error-Prone PCR or Saturation Mutagenesis start->library screen High-Throughput Screening of Library in E. coli with Malonyl-semialdehyde library->screen select Select Clones with Highest Dynamic Range screen->select characterize In Vitro Characterization: - Ligand Specificity - Dissociation Constant (Kd) - Hill Coefficient select->characterize validate In Vivo Validation in Mammalian Cells: - Subcellular Localization - Response to Metabolic Perturbations characterize->validate end End: Optimized Biosensor validate->end

Caption: Experimental workflow for the development of a malonyl-semialdehyde-CoA biosensor.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of the novel malonyl-semialdehyde-CoA biosensor, based on typical performance of similar acyl-CoA biosensors.

Table 1: In Vitro Ligand Specificity

LigandRelative Response (%)
Malonyl-semialdehyde-CoA100
Malonyl-CoA< 10
Acetyl-CoA< 5
Succinyl-CoA< 5
Propionyl-CoA< 5
Coenzyme A< 1

Table 2: Biosensor Performance Characteristics

ParameterValue
Dissociation Constant (Kd)1 - 50 µM
Hill Coefficient (n)1.5 - 2.5
Dynamic Range (Fmax/Fmin)2 - 10 fold
Response Time (t1/2)< 5 minutes
Optimal pH7.0 - 7.8

Experimental Protocols

Protocol 1: Construction of the Biosensor Library
  • Identify a Scaffold Protein: Select a bacterial transcription factor known or predicted to bind short-chain acyl-CoAs. The fadR gene product from Escherichia coli or a homologous protein could be a starting point.

  • Gene Synthesis and Cloning: Synthesize the gene encoding the chosen transcription factor and clone it into an expression vector upstream of a minimal promoter driving the expression of a fluorescent reporter gene (e.g., GFP).

  • Library Generation:

    • Error-Prone PCR: Introduce random mutations into the transcription factor gene using error-prone PCR.

    • Saturation Mutagenesis: Identify the putative ligand-binding pocket through homology modeling and perform saturation mutagenesis at key residues.

  • Transformation: Transform the resulting plasmid library into a suitable E. coli strain (e.g., DH5α).

Protocol 2: High-Throughput Screening of the Biosensor Library
  • Plate Preparation: Inoculate individual colonies from the transformed library into 96-well plates containing LB medium with the appropriate antibiotic.

  • Induction: Induce the expression of the biosensor constructs with an appropriate inducer (e.g., IPTG).

  • Ligand Addition: Add malonyl-semialdehyde (a cell-permeable precursor) to the wells at a concentration expected to elicit a response. Include control wells with no ligand and with potentially cross-reactive ligands.

  • Fluorescence Measurement: Measure the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths for the reporter protein.

  • Hit Selection: Identify clones that exhibit a significant increase in fluorescence in the presence of malonyl-semialdehyde compared to the controls.

Protocol 3: In Vitro Characterization of Selected Biosensors
  • Protein Expression and Purification: Express the selected biosensor variants in E. coli and purify the proteins using affinity chromatography (e.g., Ni-NTA).

  • Ligand Titration:

    • Prepare a series of dilutions of malonyl-semialdehyde-CoA and other acyl-CoAs.

    • Incubate the purified biosensor protein with each ligand concentration.

    • Measure the fluorescence intensity at each concentration.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd) and the Hill coefficient.

    • Assess specificity by comparing the response to different ligands.

Protocol 4: In Vivo Validation in Mammalian Cells
  • Subcellular Localization:

    • Clone the optimized biosensor into a mammalian expression vector.

    • Transfect the construct into a suitable mammalian cell line (e.g., HEK293T or HeLa).

    • Image the cells using fluorescence microscopy to determine the subcellular localization of the biosensor. For mitochondrial targeting, a mitochondrial localization signal can be added.

  • Response to Metabolic Perturbations:

    • Treat the transfected cells with compounds known to increase or decrease the intracellular pool of malonyl-semialdehyde-CoA precursors.

    • Monitor the biosensor's fluorescence response over time using live-cell imaging.

  • Data Analysis: Quantify the changes in fluorescence intensity in response to the metabolic perturbations to confirm the biosensor's functionality in a cellular context.

Application Notes and Protocols for the Purification of Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-Coenzyme A (CoA) is a key intermediate in the propanoate metabolism pathway and serves as a precursor for the biosynthesis of various valuable chemicals, including 3-hydroxypropionate. Due to the lack of commercially available standards and established purification protocols, the isolation and study of this compound present significant challenges. These application notes provide a comprehensive guide to the enzymatic synthesis and subsequent purification of Malonylsemialdehyde-CoA, leveraging established methods for similar short-chain acyl-CoA species. The protocols outlined below are designed to be adaptable for research and development purposes.

Data Presentation

Table 1: Recovery Rates of Acyl-CoAs using Solid-Phase Extraction (SPE)
Acyl-CoAExtraction MethodTissue/MatrixAverage Recovery (%)Reference
Malonyl-CoA10% Trichloroacetic Acid followed by reversed-phase SPELiver28.8 ± 0.9[1]
Malonyl-CoA10% Trichloroacetic Acid followed by reversed-phase SPEHeart48.5 ± 1.8[1]
Malonyl-CoA10% Trichloroacetic Acid followed by reversed-phase SPESkeletal Muscle44.7 ± 4.4[1]
Malonyl-CoA2.5% (w/v) Sulfosalicylic Acid (SSA)Aqueous Standard74[2]
Acetyl-CoA2.5% (w/v) Sulfosalicylic Acid (SSA)Aqueous Standard59[2]
Propionyl-CoA2.5% (w/v) Sulfosalicylic Acid (SSA)Aqueous Standard80[2]
Various Acyl-CoAsAcetonitrile/2-propanol extraction followed by 2-(2-pyridyl)ethyl-functionalized silica gel SPERat Liver83-90[3]
Table 2: Reported HPLC Retention Times for Short-Chain Acyl-CoAs
CompoundHPLC ColumnMobile PhaseRetention Time (min)Reference
Malonyl-CoAKinetex C18 (100 x 4.60 mm, 2.6 µm)150 mM NaH₂PO₄ and 9% methanol3.21[4]
Acetyl-CoAKinetex C18 (100 x 4.60 mm, 2.6 µm)150 mM NaH₂PO₄ and 9% methanol14.83[4]
Succinyl-CoAKinetex C18 (100 x 4.60 mm, 2.6 µm)150 mM NaH₂PO₄ and 9% methanol11.87[4]
Methylmalonyl-CoAKinetex C18 (100 x 4.60 mm, 2.6 µm)150 mM NaH₂PO₄ and 9% methanol7.26[4]

Experimental Protocols

Protocol 1: Preparative Enzymatic Synthesis of this compound

This protocol describes the in-vitro synthesis of this compound from Malonyl-CoA using a recombinant Malonyl-CoA reductase.

Materials:

  • Recombinant Malonyl-CoA reductase (purified)

  • Malonyl-CoA

  • NADPH

  • Tris-HCl buffer (100 mM, pH 7.2)

  • Dithiothreitol (DTT)

  • Magnesium Chloride (MgCl₂)

  • Reaction vessel

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a reaction mixture in the reaction vessel with the following final concentrations:

    • 100 mM Tris-HCl, pH 7.2

    • 5 mM MgCl₂

    • 2 mM DTT

    • 0.5 mM NADPH

    • 0.2 mM Malonyl-CoA

  • Add purified Malonyl-CoA reductase to the reaction mixture to a final concentration that allows for a reasonable reaction rate (empirically determined, start with 1-5 µM).

  • Incubate the reaction mixture at 37°C. The optimal temperature may vary depending on the source of the enzyme.

  • Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm or by taking time-point samples for HPLC analysis to observe the formation of the product and consumption of the substrate.

  • Once the reaction has reached completion (or the desired conversion is achieved), stop the reaction by acidification (e.g., adding a small volume of 1 M HCl to bring the pH to ~3-4) or by immediately proceeding to the purification step.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound

This protocol is adapted from methods used for the purification of other short-chain acyl-CoAs and is intended to remove the enzyme, buffer salts, and unreacted NADPH.

Materials:

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • Deionized water

  • Formic acid (2%)

  • Ammonium hydroxide (2% and 5%)

  • Nitrogen gas stream for drying

  • Centrifuge

Procedure:

  • Sample Preparation: Following the enzymatic synthesis, centrifuge the reaction mixture to pellet the precipitated enzyme after acidification. Collect the supernatant containing this compound.

  • Column Conditioning: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2.5 mL of 2% formic acid to remove unbound contaminants.

    • Wash the column with 2.5 mL of methanol to remove any remaining non-polar impurities.

  • Elution:

    • Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide.

    • Perform a second elution with 2.5 mL of 5% ammonium hydroxide to ensure complete recovery.

  • Drying: Combine the eluted fractions and dry the sample under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried sample in a small volume of an appropriate buffer for HPLC analysis or storage.

Protocol 3: HPLC Purification of this compound

This protocol describes a reversed-phase HPLC method for the final purification of this compound.

Materials:

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 4.9

  • Mobile Phase B: Acetonitrile

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the reconstituted sample from the SPE step in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 100 mM Potassium Phosphate, pH 4.9

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-30% B (linear gradient)

      • 25-30 min: 30% B

      • 30-35 min: 30-5% B (linear gradient)

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Detection: 260 nm (for the adenine moiety of CoA)

  • Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect fractions corresponding to the peak suspected to be this compound. The retention time will be shorter than that of Malonyl-CoA due to the slightly higher polarity of the semialdehyde group compared to the carboxyl group.

  • Post-Purification: Pool the collected fractions containing the purified product. The sample can be lyophilized to remove the mobile phase and stored at -80°C.

Visualizations

Enzymatic_Synthesis_and_Purification_Workflow cluster_synthesis Step 1: Enzymatic Synthesis cluster_spe Step 2: Solid-Phase Extraction (SPE) cluster_hplc Step 3: HPLC Purification s1 Malonyl-CoA + NADPH s3 This compound + NADP+ s1->s3 Enzymatic Reaction s2 Malonyl-CoA Reductase s2->s3 p1 Reaction Mixture p2 SPE Column p1->p2 Loading p3 Partially Purified This compound p2->p3 Elution h1 Partially Purified Sample h2 Reversed-Phase HPLC h1->h2 Injection h3 Pure this compound h2->h3 Fraction Collection

Caption: Workflow for the synthesis and purification of this compound.

Propanoate_Metabolism Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Malonyl_CoA Malonyl-CoA Malonylsemialdehyde_CoA This compound Malonyl_CoA->Malonylsemialdehyde_CoA Malonyl-CoA Reductase Hydroxypropionyl_CoA 3-Hydroxypropionyl-CoA Malonylsemialdehyde_CoA->Hydroxypropionyl_CoA Malonate-semialdehyde Reductase

Caption: Simplified Propanoate Metabolism Pathway.

References

Application Notes and Protocols for Enzymatic Assays Involving Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonylsemialdehyde-CoA is a critical intermediate in specific metabolic pathways, most notably the 3-hydroxypropionate cycle, an autotrophic carbon dioxide fixation pathway found in some bacteria and archaea.[1][2] The enzymes that produce and consume this intermediate are of significant interest to researchers studying microbial metabolism, biofuel production, and the development of novel therapeutics. The primary enzyme responsible for the metabolism of this compound is Malonyl-CoA Reductase (MCR), which catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate, with malonate semialdehyde as the intermediate product.[2] These application notes provide detailed protocols for assaying the activity of MCR, a key enzyme in this pathway.

Metabolic Pathway: The 3-Hydroxypropionate Cycle

This compound is a central player in the 3-hydroxypropionate cycle. This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA Reductase then reduces malonyl-CoA to malonate semialdehyde, which is further reduced to 3-hydroxypropionate.[1][2] Understanding the kinetics and regulation of the enzymes in this pathway is crucial for metabolic engineering and drug discovery efforts.

Metabolic_Pathway 3-Hydroxypropionate Biosynthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) MalonateSemi Malonate Semialdehyde MalonylCoA->MalonateSemi Malonyl-CoA Reductase (Step 1) Hydroxypropionate 3-Hydroxypropionate MalonateSemi->Hydroxypropionate Malonyl-CoA Reductase (or Malonate Semialdehyde Reductase) (Step 2) ACC_cofactors ATP + HCO3- -> ADP + Pi MCR1_cofactors NADPH -> NADP+ + CoA MCR2_cofactors NADPH -> NADP+

Caption: The metabolic conversion of Acetyl-CoA to 3-Hydroxypropionate.

Application Note 1: Spectrophotometric Assay for Malonyl-CoA Reductase (MCR) Activity

This application note details a continuous spectrophotometric assay to measure the activity of Malonyl-CoA Reductase (MCR).

Principle

Malonyl-CoA Reductase catalyzes the NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate. The total activity, encompassing both reductive steps, can be determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[2] The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 2 µmol of NADPH per minute, corresponding to the reduction of 1 µmol of malonyl-CoA to 3-hydroxypropionate.[2]

Experimental Workflow

The workflow involves preparing a reaction mixture with buffer and cofactors, initiating the reaction by adding the substrate (malonyl-CoA), and monitoring the change in absorbance over time.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8) P2 Prepare Reagent Mix: Buffer, MgCl2, DTE, NADPH P1->P2 A2 Add Reagent Mix and Enzyme to Cuvette P2->A2 P3 Prepare Substrate Solution (Malonyl-CoA) A3 Start Reaction by adding Malonyl-CoA P3->A3 P4 Prepare Enzyme Sample P4->A2 A1 Equilibrate Spectrophotometer to 37-55°C A1->A2 A2->A3 A4 Monitor A340 Decrease in Kinetic Mode A3->A4 D1 Calculate Rate (ΔA340/min) from Linear Slope A4->D1 D2 Calculate Enzyme Activity using Beer-Lambert Law D1->D2

Caption: General workflow for the MCR spectrophotometric assay.

Detailed Experimental Protocol

This protocol is adapted from the characterization of MCR from Chloroflexus aurantiacus.[2]

I. Required Reagents and Equipment

  • Reagents: Tris-HCl, Magnesium Chloride (MgCl₂), Dithiothreitol (DTE), NADPH, Malonyl-CoA, Purified MCR enzyme or cell lysate, Deionized water.

  • Equipment: UV/Vis Spectrophotometer with temperature control, Cuvettes (1 cm path length), Micropipettes, Ice bucket.

II. Reagent Preparation

  • Assay Buffer (100 mM Tris-HCl, pH 7.8): Prepare a 1 M stock of Tris-HCl and adjust the pH to 7.8 at the desired reaction temperature (e.g., 55°C) before diluting to 100 mM.

  • MgCl₂ Stock (100 mM): Dissolve MgCl₂ in deionized water.

  • DTE Stock (1 M): Dissolve DTE in deionized water. Store at -20°C.

  • NADPH Stock (10 mM): Dissolve NADPH in Assay Buffer. Determine the exact concentration spectrophotometrically at 340 nm. Store in small aliquots at -20°C, protected from light.

  • Malonyl-CoA Stock (10 mM): Dissolve malonyl-CoA in deionized water. Store in small aliquots at -80°C.

III. Assay Procedure

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 55°C for the thermophilic enzyme from C. aurantiacus, or 37°C for mesophilic enzymes).

  • In a 0.5 mL or 1.0 mL cuvette, prepare the reaction mixture by adding the following components (example for a 0.5 mL final volume):

    • 475 µL Assay Buffer (100 mM Tris-HCl, pH 7.8)

    • 1 µL MgCl₂ Stock (final concentration: 2 mM)

    • 1.5 µL DTE Stock (final concentration: 3 mM)

    • 15 µL NADPH Stock (final concentration: 0.3 mM)

    • X µL of enzyme solution (e.g., 5-20 µL).

  • Mix gently by pipetting and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.

  • Initiate the reaction by adding 7.5 µL of Malonyl-CoA Stock (final concentration: 0.3 mM).

  • Immediately mix and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Ensure the rate is linear during the measurement period.

IV. Data Analysis

  • Determine the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the kinetic trace.

  • Calculate the enzyme activity using the following formula: Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l × 2) × Vtotal / Venzyme

    • ΔA₃₄₀/min: Change in absorbance at 340 nm per minute.

    • ε: Molar extinction coefficient of NADPH (0.00622 µM⁻¹cm⁻¹).

    • l: Path length of the cuvette (typically 1 cm).

    • 2: Stoichiometric factor (2 moles of NADPH are consumed per mole of malonyl-CoA).

    • Vtotal: Total volume of the assay (in mL).

    • Venzyme: Volume of the enzyme solution added (in mL).

Data Presentation

The following table summarizes typical reaction conditions and kinetic parameters found in the literature for related enzymes. This data serves as a starting point for assay optimization.

ParameterValue (for C. aurantiacus MCR)[2]Value (for Arabidopsis AAE13)[3]Notes
Enzyme Malonyl-CoA ReductaseMalonyl-CoA SynthetaseAAE13 is not an MCR but provides context for related enzyme kinetics.
Optimal pH 7.8 (Tris-HCl)Not SpecifiedpH optimum should be determined empirically for each enzyme.
Optimal Temperature 55°CNot SpecifiedTemperature optimum varies significantly between organisms.
Substrate Malonyl-CoAMalonic Acid
Cofactors NADPH, MgCl₂, DTEATP, CoA, MgCl₂
Km (Malonyl-CoA) Not explicitly statedN/A
Km (Malonic Acid) N/A529.4 ± 98.5 µM
Vmax Not explicitly stated24.0 ± 2.7 µmol/mg/min

Application Note 2: Assays for Drug Discovery and Inhibitor Screening

The MCR assay protocol can be readily adapted for high-throughput screening (HTS) of potential inhibitors, which is crucial for drug development.

Principle

Inhibitors of MCR will decrease the rate of NADPH consumption in the presence of saturating concentrations of malonyl-CoA. The assay can be performed in a 96-well or 384-well plate format, with absorbance read by a microplate reader.

Protocol for Inhibitor Screening
  • Preparation: Prepare reagents as described above. Dissolve test compounds (inhibitors) in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Reaction Setup: In each well of a clear, flat-bottom 96-well plate, add:

    • Assay Buffer and cofactors (MgCl₂, DTE, NADPH).

    • A small volume (e.g., 1-2 µL) of the test compound or solvent control (for uninhibited reaction).

    • Enzyme solution.

  • Incubation: Incubate the plate for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Start the reaction by adding malonyl-CoA to all wells.

  • Measurement: Immediately place the plate in a microplate reader (pre-set to the reaction temperature) and measure the kinetics of absorbance at 340 nm.

  • Analysis: Calculate the reaction rate for each well. The percent inhibition is calculated as: % Inhibition = [1 - (Rateinhibitor / Ratecontrol)] × 100

  • Follow-up: Promising hits can be further characterized to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the mechanism of inhibition (e.g., competitive, non-competitive).

Logical Relationships in Inhibition Assays

Inhibitor_Screening Start Start: Library of Test Compounds Assay High-Throughput Screen (HTS) (MCR Activity Assay) Start->Assay Analysis Calculate % Inhibition Assay->Analysis Hits Identify 'Hits' (Compounds with >X% Inhibition) Analysis->Hits DoseResponse Dose-Response Curve (Determine IC50) Hits->DoseResponse Yes NoHits No Significant Hits Hits->NoHits No Mechanism Mechanism of Action Studies (e.g., Ki determination) DoseResponse->Mechanism End Lead Compound Mechanism->End

Caption: Logical workflow for inhibitor screening and characterization.

References

Troubleshooting & Optimization

Technical Support Center: Malonylsemialdehyde-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of Malonylsemialdehyde-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: I am performing an enzymatic synthesis of this compound from Malonyl-CoA using Malonyl-CoA reductase (MCR), but I am observing very low or no product formation. What are the possible causes and solutions?

  • Answer: Low or no yield in the enzymatic synthesis of this compound can stem from several factors related to the enzyme, substrates, or reaction conditions.

    • Inactive Enzyme: Ensure the Malonyl-CoA reductase (MCR) is active. Verify the storage conditions and age of the enzyme. If possible, perform an activity assay with a known substrate.

    • Substrate Quality: The purity of Malonyl-CoA is critical. Contaminants can inhibit the enzyme. Use freshly prepared or high-quality commercial Malonyl-CoA.

    • Cofactor Depletion: The reduction of Malonyl-CoA is typically NADPH-dependent.[1][2][3] Ensure that NADPH is present in sufficient concentration and that a regenerating system is in place for larger-scale reactions.

    • Sub-optimal Reaction Conditions: Check the pH, temperature, and buffer composition of your reaction mixture. The optimal conditions can vary depending on the source of the MCR. For example, the MCR from Sulfolobus tokodaii has a pH optimum of 7.2.[2]

    • Product Instability: this compound is an aldehyde and a thioester, making it inherently reactive and potentially unstable.[4] It may be degrading as it is being produced. Consider performing the reaction at a lower temperature and for a shorter duration.

Logical Troubleshooting Flow for Low Yield

low_yield start Low/No Product check_enzyme Check Enzyme Activity start->check_enzyme check_substrates Verify Substrate Quality (Malonyl-CoA, NADPH) check_enzyme->check_substrates Enzyme OK check_conditions Optimize Reaction Conditions (pH, Temp, Buffer) check_substrates->check_conditions Substrates OK consider_instability Investigate Product Instability check_conditions->consider_instability Conditions OK solution Improved Yield consider_instability->solution

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Degradation of Purified this compound

  • Question: My purified this compound seems to degrade quickly upon storage. How can I improve its stability?

  • Answer: The aldehyde and thioester functionalities of this compound make it susceptible to degradation.

    • pH Sensitivity: Thioesters are prone to hydrolysis, especially at alkaline pH. Store purified this compound in a slightly acidic buffer (e.g., pH 5-6) to minimize hydrolysis.

    • Oxidation: Aldehydes can be easily oxidized to carboxylic acids. To prevent this, work in an oxygen-depleted environment (e.g., under an inert gas like argon or nitrogen) and consider adding antioxidants, though compatibility with downstream applications should be verified.

    • Temperature: Store purified this compound at ultra-low temperatures (-80°C) to slow down degradation processes. Aliquot the sample to avoid repeated freeze-thaw cycles.

    • Purity: Impurities from the synthesis or purification process can catalyze degradation. Ensure the final product is of high purity.

Issue 3: Co-elution of Contaminants during HPLC Purification

  • Question: I am using reverse-phase HPLC for purification, but I am getting co-elution of this compound with other components. How can I improve the separation?

  • Answer: Co-elution during HPLC can be addressed by modifying the chromatographic conditions.

    • Gradient Optimization: Adjust the gradient of your mobile phase. A shallower gradient can improve the resolution of closely eluting peaks.

    • Column Chemistry: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for CoA esters.

    • Ion-Pairing Agents: The use of an ion-pairing reagent in the mobile phase can improve the retention and separation of highly polar and charged molecules like CoA esters.

    • Sample Preparation: Pre-purify the sample using solid-phase extraction (SPE) to remove interfering substances before HPLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for quantifying this compound?

    • A1: A highly sensitive and specific method for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] This technique allows for accurate measurement even in complex biological samples.

  • Q2: Are there any known byproducts of this compound synthesis that I should be aware of during purification?

    • A2: During enzymatic synthesis, potential byproducts can include unreacted Malonyl-CoA, the oxidized form of the product (malonyl-CoA), and potential side-products from the degradation of this compound itself.

  • Q3: What are the key stability concerns for this compound?

    • A3: The primary stability concerns are hydrolysis of the thioester bond and oxidation of the aldehyde group.[4] Maintaining a slightly acidic pH, low temperature, and an inert atmosphere are crucial for storage.

  • Q4: Can I use the same purification protocol for this compound as for other short-chain acyl-CoAs?

    • A4: While general protocols for short-chain acyl-CoA purification provide a good starting point, they may need to be adapted for this compound due to the reactivity of the aldehyde group. Extra precautions to prevent oxidation and maintain stability are recommended.

Data Presentation

Table 1: Example Data for this compound Purification

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract5001000.21001
Ammonium Sulfate Precipitation150800.53802.65
Anion Exchange Chromatography30602.06010
Affinity Chromatography55010.05050
Size Exclusion Chromatography24020.040100

Note: This table presents illustrative data. Actual values will vary depending on the specific experimental conditions.

Table 2: HPLC Purity Analysis of this compound

SampleRetention Time (min)Peak Area (%)Identity
Purified Fraction 110.298.5This compound
Purified Fraction 18.51.0Malonyl-CoA
Purified Fraction 111.50.5Unknown Impurity

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 5 mM MgCl2

    • 1 mM Dithiothreitol (DTT)

    • 2 mM Malonyl-CoA

    • 4 mM NADPH

  • Enzyme Addition: Add purified Malonyl-CoA reductase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

  • Neutralization: Centrifuge to pellet the precipitated protein and neutralize the supernatant with a suitable base (e.g., KOH).

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by two column volumes of water.

  • Sample Loading: Load the neutralized supernatant from the enzymatic synthesis onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of water to remove salts and other polar impurities.

  • Elution: Elute the this compound with 50% methanol in water.

  • Drying: Dry the eluted sample under a stream of nitrogen or by lyophilization.

Mandatory Visualization

Metabolic Pathway of this compound

metabolic_pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Malonylsemialdehyde_CoA This compound Malonyl_CoA->Malonylsemialdehyde_CoA Malonyl-CoA Reductase (NADPH-dependent) Three_HP 3-Hydroxypropionate Malonylsemialdehyde_CoA->Three_HP Malonate Semialdehyde Reductase

Caption: The 3-Hydroxypropionate Cycle involving this compound.

Experimental Workflow for this compound Purification

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Malonyl-CoA + NADPH + MCR spe Solid-Phase Extraction (SPE) synthesis->spe hplc Reverse-Phase HPLC spe->hplc lcms LC-MS/MS for Quantification hplc->lcms purity HPLC for Purity Check hplc->purity

Caption: A typical experimental workflow for the purification and analysis of this compound.

References

instability and degradation of Malonylsemialdehyde-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Malonylsemialdehyde-CoA

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a coenzyme A thioester derivative of malonic semialdehyde. It is an intermediate in various metabolic pathways. Due to the presence of a reactive thioester bond and an aldehyde group, this molecule is prone to degradation in aqueous solutions, which can significantly impact experimental results by reducing its effective concentration and generating interfering byproducts.

Q2: What are the primary degradation pathways for this compound in solution?

The two main points of instability in this compound are the thioester linkage and the semialdehyde group. The primary degradation pathways are:

  • Hydrolysis of the thioester bond: This reaction cleaves the molecule into Coenzyme A and malonic semialdehyde. It is catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation of the aldehyde group: The aldehyde can be oxidized to a carboxylic acid, forming Malonyl-CoA.[3][4][5][6] This can occur in the presence of dissolved oxygen or other oxidizing agents.

Q3: How should I store my this compound solutions to maximize stability?

To minimize degradation, aqueous solutions of this compound should be prepared fresh whenever possible. For short-term storage, it is recommended to keep the solutions on ice. For longer-term storage, aliquots should be flash-frozen in liquid nitrogen and stored at -80°C. The pH of the solution should be maintained in the acidic range (pH 4-6) to reduce the rate of hydrolysis of the thioester bond.[7][8]

Q4: What analytical methods can be used to assess the purity and concentration of this compound solutions?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for analyzing the purity and concentration of acyl-CoA compounds.[9][10][11][12][13] A reverse-phase C18 column is typically used with a buffered mobile phase. Detection is usually performed using a UV detector at a wavelength of 254 nm or 260 nm, which corresponds to the absorbance maximum of the adenine ring of Coenzyme A.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in an enzymatic assay. Degradation of this compound substrate.Prepare fresh solutions of this compound immediately before the assay. Keep all stock solutions on ice. Verify the purity of the compound by HPLC.
Inconsistent or non-reproducible experimental results. Variable degradation of this compound between experiments.Standardize the handling and storage procedures for your this compound solutions. Ensure consistent timing between solution preparation and use.
Appearance of unexpected peaks in HPLC chromatograms. Formation of degradation products (e.g., Coenzyme A, Malonyl-CoA).Identify the degradation products by comparing their retention times with those of known standards. Optimize storage and handling conditions to minimize their formation.
High background signal in assays. Interference from degradation products.Purify the this compound solution by HPLC immediately before use to remove any degradation products.

Data Presentation

Table 1: Factors Affecting the Stability of this compound in Solution
Factor Effect on Stability Recommendations
pH The thioester bond is susceptible to hydrolysis at both acidic and basic pH. Stability is generally greatest in the slightly acidic range.[7][14]Maintain the pH of the solution between 4 and 6.[8]
Temperature Higher temperatures accelerate the rates of both hydrolysis and oxidation.Store solutions at low temperatures (-20°C or -80°C for long-term storage) and handle on ice.[8]
Presence of Nucleophiles Nucleophiles can attack the thioester bond, leading to its cleavage.Avoid buffers containing strong nucleophiles.
Dissolved Oxygen Can lead to the oxidation of the aldehyde group to a carboxylic acid.[5]For sensitive applications, consider de-gassing the solvent before preparing solutions.
Presence of Metal Ions Some metal ions can catalyze the oxidation of aldehydes.[3][4]Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.

Experimental Protocols

Protocol 1: General Handling and Storage of Acyl-CoA Compounds
  • Preparation of Stock Solutions:

    • Dissolve the lyophilized this compound powder in a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.0) to the desired concentration.

    • Perform this step on ice to minimize degradation.

  • Quantification:

    • Determine the precise concentration of the stock solution by measuring its absorbance at 260 nm in a UV-Vis spectrophotometer. The molar extinction coefficient for Coenzyme A derivatives at this wavelength is approximately 16,400 M⁻¹cm⁻¹.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots.

    • Flash-freeze the aliquots in liquid nitrogen.

    • Store the frozen aliquots at -80°C.

  • Use of Stored Solutions:

    • When needed, thaw an aliquot rapidly in a water bath at room temperature and immediately place it on ice.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the buffer system of interest.

    • Incubate the solution under the desired conditions (e.g., specific pH, temperature).

    • At various time points, withdraw an aliquot of the solution and immediately quench any further degradation by adding an equal volume of a cold stop solution (e.g., 1 M perchloric acid) and placing it on ice.

  • HPLC Analysis:

    • Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the resulting linear fit.

    • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Visualizations

G MSA_CoA This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) MSA_CoA->Hydrolysis Oxidation Oxidation ([O]) MSA_CoA->Oxidation CoA Coenzyme A Hydrolysis->CoA Malonic_Semialdehyde Malonic Semialdehyde Hydrolysis->Malonic_Semialdehyde Malonyl_CoA Malonyl-CoA Oxidation->Malonyl_CoA

Caption: Potential degradation pathways of this compound in solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve Lyophilized This compound in Buffer (on ice) Quantify Quantify Concentration (UV-Vis at 260 nm) Dissolve->Quantify Aliquot Aliquot and Store at -80°C Quantify->Aliquot Thaw Thaw Aliquot (on ice) Aliquot->Thaw Assay Perform Enzymatic Assay Thaw->Assay Quench Quench Reaction Assay->Quench HPLC Analyze by HPLC Quench->HPLC Data Analyze Data HPLC->Data

Caption: Recommended workflow for experiments involving this compound.

References

optimizing Malonyl-CoA reductase activity for Malonylsemialdehyde-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Malonyl-CoA reductase (MCR) activity for the synthesis of Malonylsemialdehyde-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Malonyl-CoA reductase (MCR)?

A1: Malonyl-CoA reductase catalyzes the NADPH-dependent reduction of malonyl-CoA to malonate semialdehyde.[1][2] This is a key step in pathways like the 3-hydroxypropionate cycle for autotrophic CO2 fixation.[3][4] Some MCR enzymes are bifunctional, meaning they also catalyze the subsequent reduction of malonate semialdehyde to 3-hydroxypropionate.[3][5][6]

Q2: My MCR activity is low. What are the common causes?

A2: Low MCR activity can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme activity.

  • Cofactor Limitation: Insufficient concentration of the essential cofactor NADPH will limit the reaction rate.

  • Enzyme Instability: MCR can be unstable, and proper handling and storage are crucial. The presence of glycerol may help stabilize the enzyme.[1]

  • Presence of Inhibitors: Thiol-blocking agents can inactivate the enzyme.[1] EDTA can also inhibit activity, suggesting a role for divalent metal ions.[4]

  • Low Expression or Poor Purification of Recombinant Enzyme: Issues with heterologous expression in hosts like E. coli or inefficient purification can result in low yields of active enzyme.[1]

Q3: How can I increase the yield of this compound and prevent its further reduction by bifunctional MCR?

A3: For bifunctional MCR from organisms like Chloroflexus aurantiacus, the reduction of malonyl-CoA to malonate semialdehyde is the rate-limiting step.[5] To specifically synthesize and accumulate malonate semialdehyde, consider the following strategies:

  • Use a monofunctional MCR: Employ an MCR from an organism like Sulfolobus tokodaii, which only catalyzes the reduction of malonyl-CoA to malonate semialdehyde.[1]

  • Protein Engineering: The bifunctional MCR from Chloroflexus aurantiacus can be dissected into its two functional domains. The C-terminal domain (MCR-C) is responsible for the conversion of malonyl-CoA to malonate semialdehyde.[5][7] Expressing only the MCR-C fragment has been shown to increase the specific activity for this reaction compared to the full-length enzyme.[5]

  • Reaction Trapping: The intermediate malonate semialdehyde can be trapped using agents like semicarbazide, which prevents its further reduction and allows for a stoichiometric analysis of the first reaction step.[3]

Q4: What are the optimal conditions for MCR activity?

A4: Optimal conditions vary depending on the source of the enzyme. For example:

  • MCR from Sulfolobus tokodaii (recombinant): The pH optimum is 7.2. The enzyme is specific for NADPH and its activity is stimulated by Mg2+ and thiols.[1]

  • MCR from Chloroflexus aurantiacus: The optimal pH is 7.8.[3] The activity of this enzyme is stimulated by Mg2+ and Fe2+.[4] The optimal temperature for the C-terminal domain (MCR-C) is 57°C, with a pH optimum of 7.2.[5][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low MCR activity detected Inactive enzyme due to improper storage or handling.Store purified enzyme in appropriate buffers, potentially with cryoprotectants like glycerol, and at the recommended temperature (-80°C for long-term). Avoid repeated freeze-thaw cycles.
Absence or degradation of essential cofactors or substrates.Prepare fresh solutions of NADPH and malonyl-CoA before each experiment. Verify their concentrations.
Incorrect assay conditions.Optimize pH, temperature, and buffer components based on the specific MCR being used. Refer to the provided experimental protocols.
Presence of inhibitors in the reaction mixture.Ensure all reagents are of high purity. If using cell lysates, consider partial purification to remove endogenous inhibitors. Avoid known inhibitors like thiol-blocking agents (e.g., iodoacetamide) and strong chelators like EDTA if metal ions are required.[1][4]
Inconsistent results between experiments Pipetting errors or inaccurate reagent concentrations.Calibrate pipettes regularly. Prepare master mixes for reaction components to minimize pipetting variability.
Instability of reagents over time.Aliquot and store reagents at their recommended temperatures. Prepare fresh working solutions for each set of experiments.
Low yield of this compound Further reduction by a bifunctional MCR.Use a monofunctional MCR or the engineered C-terminal domain of a bifunctional enzyme.[5] Alternatively, add a trapping agent for the semialdehyde product.[3]
Substrate inhibition.While not explicitly reported as a major issue for MCR, it is a possibility. Perform substrate titration experiments to determine the optimal concentration of malonyl-CoA.
Rate-limiting enzyme activity.Consider protein engineering strategies. It has been shown that dissecting the bifunctional MCR from C. aurantiacus into its N- and C-terminal fragments can lead to improved overall activity.[5][7]

Quantitative Data Summary

Table 1: Kinetic Parameters of Malonyl-CoA Reductase from Different Organisms

Enzyme SourceSubstrateApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)Reference
Sulfolobus tokodaiiMalonyl-CoA40287.0 x 1057.265[1]
NADPH25--[1]
Chloroflexus aurantiacusMalonyl-CoA30258.3 x 1057.855[3][4]
NADPH25--[3][4]
Chloroflexus aurantiacus (MCR-C fragment)Malonyl-CoA23.8 ± 1.9-~4-fold higher than full-length MCR7.257[8]
Roseiflexus castenholziiMalonyl-CoA380 ± 805.65 ± 0.571.5 x 1048.050[9][10]

Table 2: Comparison of Specific Activities of Malonyl-CoA Reductase

Enzyme SourceGrowth ConditionSpecific Activity (µmol min-1 mg-1)Reference
Metallosphaera sedula (cell extract)Autotrophic0.42[1]
Heterotrophic0.04[1]
Chloroflexus aurantiacus (cell extract)Autotrophic0.08[3]
Heterotrophic0.03[3]
Chloroflexus aurantiacus (purified)-10.0[3]
Chloroflexus aurantiacus (MCR-C fragment)-0.99 ± 0.12 (mmol min-1 µmol protein-1)[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Malonyl-CoA Reductase Activity

This protocol is adapted from studies on MCR from Sulfolobus tokodaii and Chloroflexus aurantiacus.[1][3]

Principle: The activity of MCR is determined by monitoring the decrease in absorbance at 340 nm or 365 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified MCR or cell-free extract

  • 1 M Tris-HCl buffer, pH 7.8

  • 1 M MgCl2

  • 1 M 1,4-dithioerythritol (DTE) or dithiothreitol (DTT)

  • 10 mM NADPH

  • 10 mM Malonyl-CoA

  • Spectrophotometer capable of reading UV wavelengths

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette with the following final concentrations:

    • 100 mM Tris-HCl, pH 7.8

    • 5 mM MgCl2[1]

    • 5 mM DTE or DTT[1]

    • 0.5 mM NADPH[1]

    • Enzyme solution (e.g., 10-50 µL of purified enzyme or cell extract)

    • Nuclease-free water to bring the volume to 980 µL.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 65°C for S. tokodaii MCR, 55°C for C. aurantiacus MCR) for 5 minutes to pre-warm the solution and establish a baseline.[1][3]

  • Initiate the reaction by adding 20 µL of 10 mM malonyl-CoA to a final concentration of 0.2 mM.[1]

  • Immediately start monitoring the decrease in absorbance at 340 nm (ε = 6.22 mM-1cm-1) or 365 nm (ε = 3.4 mM-1cm-1).[1][9]

  • Record the absorbance change over a period of 1-5 minutes, ensuring the rate is linear.

  • Calculate the enzyme activity using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Protocol 2: Quantification of Malonyl-CoA and this compound by HPLC-MS/MS

This protocol is a general guideline based on established methods for acyl-CoA analysis.[11][12][13][14]

Principle: High-performance liquid chromatography (HPLC) separates the compounds of interest, which are then detected and quantified by tandem mass spectrometry (MS/MS).

Materials:

  • Reaction samples

  • Internal standard (e.g., [13C3]malonyl-CoA)[11]

  • Acetonitrile

  • Ammonium formate or other ion-pairing agents

  • Trichloroacetic acid (TCA) or perchloric acid for quenching

  • Reversed-phase C18 HPLC column

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Quench the enzymatic reaction by adding a cold acidic solution (e.g., 10% TCA).[11]

    • Add a known amount of the internal standard.

    • Centrifuge to pellet precipitated protein.

    • The supernatant can be further purified using solid-phase extraction (SPE) if necessary.[11]

  • HPLC Separation:

    • Inject the prepared sample onto a C18 column.

    • Use a gradient of mobile phases (e.g., an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile) to separate malonyl-CoA and this compound.

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, typically in positive ion mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for malonyl-CoA, this compound, and the internal standard for accurate quantification.[15]

  • Quantification:

    • Generate a standard curve using known concentrations of malonyl-CoA.

    • Quantify the amount of malonyl-CoA and this compound in the samples by comparing their peak areas to that of the internal standard and the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, NADPH, Malonyl-CoA) mix Combine Reagents and Enzyme reagents->mix enzyme Prepare Enzyme (Purified MCR or Cell Lysate) enzyme->mix incubate Incubate at Optimal Temperature mix->incubate start_reaction Add Malonyl-CoA incubate->start_reaction spectro Spectrophotometry (NADPH Oxidation) start_reaction->spectro Real-time Monitoring hplc HPLC-MS/MS (Product Quantification) start_reaction->hplc Endpoint Analysis

Caption: Experimental workflow for MCR activity assay and product analysis.

troubleshooting_logic start Low or No MCR Activity check_reagents Are reagents fresh and at correct concentrations? start->check_reagents Start Here check_conditions Are reaction conditions (pH, temp) optimal? check_reagents->check_conditions Yes solution_reagents Prepare fresh reagents and verify concentrations. check_reagents->solution_reagents No check_enzyme Is the enzyme active and properly folded? check_conditions->check_enzyme Yes solution_conditions Optimize reaction conditions based on literature. check_conditions->solution_conditions No check_inhibitors Are there potential inhibitors present? check_enzyme->check_inhibitors Yes solution_enzyme Repurify enzyme or use fresh stock. Check for proper folding. check_enzyme->solution_enzyme No solution_inhibitors Purify enzyme further or use high-purity reagents. check_inhibitors->solution_inhibitors Yes

Caption: A logical troubleshooting guide for low MCR activity.

mcr_pathway cluster_reaction1 cluster_reaction2 malonyl_coa Malonyl-CoA msa This compound malonyl_coa->msa  Reduction hp 3-Hydroxypropionate msa->hp  Reduction nadp1 NADP+ nadp2 NADP+ mcr_mono Monofunctional MCR (e.g., S. tokodaii) mcr_mono->msa mcr_bi_c Bifunctional MCR (C-terminal domain) mcr_bi_c->msa mcr_bi_n Bifunctional MCR (N-terminal domain) mcr_bi_n->hp nadph1 NADPH nadph2 NADPH

Caption: Reaction pathway of monofunctional and bifunctional MCR.

References

Technical Support Center: In Vitro Malonylsemialdehyde-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro synthesis of Malonylsemialdehyde-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound yield low or nonexistent?

A1: Low or no yield of this compound can be attributed to several factors, primarily related to enzyme activity, substrate integrity, and reaction conditions.

  • Enzyme Activity: The key enzyme, Malonyl-CoA reductase, may be inactive or operating at a suboptimal level. Ensure the enzyme has been stored correctly, typically at -20°C with glycerol, and that it has not undergone multiple freeze-thaw cycles.[1] The activity of Malonyl-CoA reductase can be inhibited by thiol-blocking agents like iodoacetamide.[2]

  • Substrate Quality: Malonyl-CoA is susceptible to degradation. Use freshly prepared or high-quality commercial Malonyl-CoA. An impure substrate can lead to significantly lower yields.

  • Cofactor Availability: The reaction is dependent on the cofactor NADPH.[3][4] Ensure that a sufficient concentration of NADPH is present in the reaction mixture. The oxidation of NADPH can be monitored spectrophotometrically at 340 nm to assess reaction progress.[5]

  • Product Instability: Malonylsemialdehyde is a highly reactive and unstable compound.[5] It is recommended to generate it in situ and use it immediately in downstream applications.[5] Storing solutions of Malonylsemialdehyde is not advised due to its inherent instability.[5]

Q2: How can I optimize the reaction conditions for better yield?

A2: Optimization of the reaction buffer, temperature, and pH is crucial for maximizing the yield of this compound.

  • Buffer Composition: A suitable buffer is essential for maintaining the optimal pH and providing necessary components for the reaction. A commonly used buffer is 100 mM MOPS-KOH at pH 7.0-7.4, supplemented with 5 mM MgCl₂ and 5 mM DTT or 1,4-dithioerythritol.[1][4][5] Avoid buffers with primary amines, such as Tris, as they can react with the aldehyde product.[5]

  • pH: The optimal pH for Malonyl-CoA reductase from Sulfolobus tokodaii is 7.2, with half-maximal activities at pH 6 and 8.[2]

  • Temperature: The optimal temperature for Malonyl-CoA reductase from Sulfolobus tokodaii is 85°C.[2] However, for enzymes from other organisms or for coupled assays, the temperature should be adjusted accordingly. For instance, assays with enzymes from Metallosphaera sedula have been performed at 65°C.[4]

  • Incubation Time: A short incubation of about 5-15 minutes is often sufficient for the conversion of Malonyl-CoA to Malonylsemialdehyde.[1][5]

Q3: I am observing a high background signal or non-specific activity in my assay. What could be the cause?

A3: The high reactivity of Malonylsemialdehyde can lead to non-enzymatic reactions with other components in your assay mixture, resulting in a high background signal.[5]

  • Reaction with Buffer Components: As mentioned, primary amines in buffers like Tris can react with the aldehyde group of Malonylsemialdehyde.[5] Consider switching to buffers like HEPES or phosphate buffers.[5]

  • Protein Adducts: Malonylsemialdehyde can form adducts with nucleophilic amino acid residues such as cysteine, lysine, and histidine in proteins.[5] To quantify the background reaction rate, run a control reaction mixture without the enzyme of interest but with Malonylsemialdehyde.[5]

Q4: How can I confirm the production of this compound?

A4: The production of this compound can be indirectly monitored by the consumption of NADPH spectrophotometrically at 340 nm.[5] For direct detection and quantification, HPLC analysis can be employed. The separation of ¹⁴C-labeled Malonyl-CoA and its product, Malonylsemialdehyde, has been demonstrated using HPLC.[6]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for the in vitro synthesis of this compound.

Table 1: Kinetic Parameters of Malonyl-CoA Reductase

Enzyme SourceSubstrateApparent Kₘ (μM)Vₘₐₓ or Turnover Number
Chloroflexus aurantiacusMalonyl-CoA3025 s⁻¹ subunit⁻¹
Chloroflexus aurantiacusNADPH2525 s⁻¹ subunit⁻¹
Nitrosopumilus maritimus (recombinant)Malonyl-CoA70200 μmol min⁻¹ mg⁻¹

(Data sourced from multiple studies)[1][3]

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueReference
pH7.0 - 7.4 (Optimal 7.2)[1][2][4]
Temperature65°C - 85°C (Enzyme dependent)[2][4]
Buffer100 mM MOPS-KOH[1][4][5]
MgCl₂5 mM[1][4][5]
Reducing Agent (DTT/DTE)5 mM[1][2][4][5]
Malonyl-CoA0.2 mM[1][4][5]
NADPH0.5 mM[1][4][5]
Malonyl-CoA Reductase1 - 3 U/mL[4][5]

Experimental Protocols

Protocol: In Situ Generation of this compound

This protocol describes the enzymatic synthesis of Malonylsemialdehyde from Malonyl-CoA using Malonyl-CoA reductase, a method commonly employed in coupled enzyme assays.[4][5]

Materials:

  • Malonyl-CoA

  • Recombinant Malonyl-CoA reductase (e.g., from Sulfolobus tokodaii)

  • NADPH

  • Reaction Buffer: 100 mM MOPS-KOH, pH 7.4

  • 5 M MgCl₂ solution

  • 1 M 1,4-dithioerythritol (DTE) or dithiothreitol (DTT) solution

Procedure:

  • Prepare the Reaction Mixture: In a suitable reaction vessel (e.g., a microcentrifuge tube or a cuvette for spectrophotometric assays), combine the following components to the final concentrations listed in Table 2:

    • Reaction Buffer

    • MgCl₂

    • DTE or DTT

    • NADPH

    • Recombinant Malonyl-CoA reductase (1 to 3 U/mL)

  • Initiate Malonylsemialdehyde Synthesis: Start the reaction by adding Malonyl-CoA to a final concentration of 0.2 mM.

  • Incubation: Incubate the mixture for 5 to 15 minutes at the optimal temperature for the Malonyl-CoA reductase being used.[1][5] The completion of this reaction can be monitored by the stabilization of NADPH absorbance at 340 nm.[5]

  • Start the Primary Reaction: Once the generation of Malonylsemialdehyde is complete, add the enzyme or cell extract for the primary experiment to the reaction mixture.

  • Data Acquisition: Immediately begin monitoring the reaction progress according to the specific requirements of your primary assay.

Visualizations

Malonylsemialdehyde_Synthesis Malonyl_CoA Malonyl-CoA CoA CoA Malonyl_CoA->CoA Malonylsemialdehyde_CoA This compound Malonyl_CoA->Malonylsemialdehyde_CoA Malonyl-CoA Reductase NADPH NADPH + H+ NADP NADP+ NADPH->NADP

Caption: Workflow for in situ generation and use of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield Enzyme_Activity Check Enzyme Activity & Storage Start->Enzyme_Activity Substrate_Quality Verify Malonyl-CoA Quality Start->Substrate_Quality Cofactor Ensure Sufficient NADPH Start->Cofactor Conditions Optimize Reaction Conditions (pH, Temp) Start->Conditions Product_Instability Use Product Immediately (In Situ) Enzyme_Activity->Product_Instability Substrate_Quality->Product_Instability Cofactor->Product_Instability Conditions->Product_Instability Success Yield Improved Product_Instability->Success

Caption: Decision tree for troubleshooting low this compound yield.

References

overcoming matrix effects in Malonylsemialdehyde-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acyl-CoA Mass Spectrometry. This guide provides troubleshooting protocols and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the mass spectrometry analysis of Malonylsemialdehyde-CoA and other short-chain acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins).[1][2] For this compound, these effects can lead to ion suppression (decreased signal intensity) or, less commonly, ion enhancement.[2][3] This interference compromises analytical accuracy, precision, and sensitivity, leading to unreliable quantification.[4]

Q2: My analyte signal is low or inconsistent in biological samples compared to pure standards. How do I confirm this is a matrix effect?

A: This discrepancy is a strong indicator of matrix effects.[4] A definitive way to confirm this is by performing a post-column infusion experiment. This technique involves infusing a constant flow of the analyte standard into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement caused by co-eluting matrix components.[4]

Q3: What is the most effective way to reduce matrix effects during sample preparation for short-chain acyl-CoAs?

A: Effective sample preparation is crucial for minimizing matrix effects.[1][2] While several methods exist, studies on similar short-chain acyl-CoAs have shown that sample deproteinization using 5-sulfosalicylic acid (SSA) offers excellent recovery and obviates the need for subsequent solid-phase extraction (SPE), which can lead to the loss of more hydrophilic species.[5] Other common techniques include protein precipitation with trichloroacetic acid (TCA) followed by SPE, or liquid-liquid extraction (LLE).[1][5]

Q4: How do I choose an appropriate internal standard to compensate for matrix effects?

A: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃-Malonylsemialdehyde-CoA).[6] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification through ratio-based calculations.[2][6] If a SIL-IS is unavailable, a structural analog that elutes close to the analyte can be used, though it may not compensate for matrix effects as effectively.[5]

Q5: Can I modify my LC-MS/MS method to reduce matrix effects without changing the sample preparation?

A: Yes. Optimizing chromatographic conditions can separate the analyte from interfering matrix components.[1] Strategies include adjusting the mobile phase gradient, using a different column chemistry (e.g., ion-pairing reversed-phase), or employing smaller particle size columns (UHPLC) for better resolution. Additionally, fine-tuning mass spectrometer source parameters like gas flow and temperature can sometimes improve signal stability.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and other short-chain acyl-CoAs.

Problem Potential Cause Recommended Solution
Low or No Analyte Signal in Samples Severe Ion Suppression: Co-eluting matrix components are preventing analyte ionization.1. Improve Sample Cleanup: Switch to a more rigorous extraction method like Solid-Phase Extraction (SPE) or use an alternative precipitation agent like 5-sulfosalicylic acid (SSA).[2][5] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone. 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering components.
Poor Reproducibility (High %CV) Inconsistent Matrix Effects: The concentration of interfering components varies between samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects, correcting for variability.[2][6] 2. Prepare Matrix-Matched Calibrators: Create calibration curves in a blank matrix identical to your sample to ensure calibrators and samples are affected similarly.[1][2]
High Background Noise Contamination or Insufficient Selectivity: The MS is detecting a high level of chemical noise from the matrix or system.1. Enhance Chromatographic Separation: Use a longer gradient or a higher-resolution column to separate the analyte from background ions.[1] 2. Optimize MRM Transitions: Ensure the selected precursor and product ions are highly specific to your analyte. Re-optimize MS parameters.[3] 3. Clean the Ion Source: Contamination of the MS source can contribute to high background. Follow the manufacturer's cleaning protocol.
Poor Peak Shape (Tailing or Fronting) Chromatographic Issues: Undesirable interactions between the analyte and the column or mobile phase.1. Adjust Mobile Phase pH: The ionization state of acyl-CoAs is pH-dependent. Modifying the pH can improve peak shape.[5] 2. Use an Ion-Pairing Reagent: Reagents like tributylamine can improve the retention and peak shape of polar molecules like acyl-CoAs on reversed-phase columns.[5] 3. Check for Column Degradation: The column may be fouled or at the end of its lifespan. Flush or replace the column.

Experimental Protocols

Protocol 1: Sample Preparation via Sulfosalicylic Acid (SSA) Precipitation

This protocol is adapted from methods developed for short-chain acyl-CoAs and is designed to deproteinize samples while retaining polar species, minimizing the need for solid-phase extraction.[5]

Objective: To extract this compound from biological samples (e.g., cell pellets, tissue homogenates) with high recovery and reduced matrix interference.

Materials:

  • Biological sample (e.g., ~1 million cells or ~10 mg tissue)

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA) in water

  • Internal Standard (SIL-IS preferred) solution

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS grade water and solvents

Procedure:

  • Place the sample tube on ice. If using tissue, homogenize it first.

  • Add 200 µL of ice-cold 2.5% SSA.

  • Add the internal standard at a known concentration.

  • Vortex vigorously for 15 seconds to ensure complete protein precipitation.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new, clean tube (e.g., an autosampler vial). Avoid disturbing the protein pellet.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Qualitative Assessment of Matrix Effects via Post-Column Infusion

This protocol allows for the visualization of chromatographic regions where ion suppression or enhancement occurs.[4]

Objective: To identify the retention times at which co-eluting matrix components affect the ionization of the target analyte.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-junction for post-column mixing

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using Protocol 1 from a sample not containing the analyte)

Procedure:

  • Set up the LC system with the analytical column and mobile phases used for your assay.

  • Disconnect the LC flow from the mass spectrometer's ion source.

  • Using a T-junction, connect the LC outflow and the syringe pump outflow to the ion source.

  • Begin infusing the this compound standard solution at a constant, low flow rate (e.g., 5-10 µL/min) directly into the MS to obtain a stable signal baseline.

  • Once a stable baseline is achieved, start the LC method and inject the blank matrix extract.

  • Monitor the signal of the infused standard over the entire chromatographic run.

  • Analysis: A stable, flat baseline indicates no matrix effects. A drop in the signal indicates ion suppression at that retention time, while a rise indicates ion enhancement. This chromatogram reveals "windows" where your analyte can elute with minimal interference.

Data Summary

The choice of sample preparation method significantly impacts analyte recovery and the extent of matrix effects. The following table summarizes recovery data for various short-chain acyl-CoAs using two different deproteinization methods.

AnalyteRecovery with 10% TCA + SPE[5]Recovery with 2.5% SSA[5]Notes
Malonyl-CoA 26%74%SSA shows significantly higher recovery.
Acetyl-CoA 36%59%SSA is superior for this analyte as well.
Propionyl-CoA 62%80%Both methods show good recovery, with SSA being slightly better.
Free Coenzyme A 1%74%SPE step after TCA precipitation leads to near-total loss of this polar molecule.
Dephospho-CoA 0%>99%Demonstrates the advantage of SSA for hydrophilic CoA precursors.

Data adapted from a study on short-chain acyl-CoAs, providing a strong comparative basis for this compound method development.[5]

Visualizations

Experimental and Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Add_SSA Add 2.5% SSA & Internal Standard Sample->Add_SSA Vortex Vortex & Incubate Add_SSA->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: General workflow for this compound analysis.

Troubleshooting Decision Tree for Matrix Effects

Start Low Signal or High Variability Observed? Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Yes No_ME Result: Matrix effects are not the primary issue. Investigate instrument sensitivity. Start->No_ME No Implement_IS Action: Implement a SIL-IS to compensate for variability. Check_IS->Implement_IS No Post_Infusion Perform Post-Column Infusion Test Check_IS->Post_Infusion Yes Reevaluate Re-evaluate after optimization. Implement_IS->Reevaluate Suppression Is Significant Ion Suppression Observed? Post_Infusion->Suppression Optimize_LC Action: Modify LC gradient to separate analyte from suppression zone. Suppression->Optimize_LC Yes Suppression->No_ME No Improve_Cleanup Action: Enhance sample cleanup (e.g., use SPE) or dilute sample. Optimize_LC->Improve_Cleanup If suppression persists Optimize_LC->Reevaluate If suppression resolved Improve_Cleanup->Reevaluate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Quantification of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of short-chain acyl-CoAs. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the workflow for accurate short-chain acyl-CoA quantification?

A1: The entire workflow, from sample collection to data analysis, is critical for accurate quantification. However, the most crucial steps that are prone to error are:

  • Sample Quenching and Extraction: Due to their metabolic activity and inherent instability, it is vital to rapidly quench metabolic activity at the time of sample collection and efficiently extract the acyl-CoAs.

  • Sample Clean-up: Many traditional methods use solid-phase extraction (SPE) to purify acyl-CoAs and remove deproteinizing agents, which can lead to the loss of certain analytes.[1]

  • LC-MS/MS Analysis: Chromatographic separation and mass spectrometric detection must be optimized to handle the low abundance and potential for isobaric interferences of these molecules.

Q2: Why is the choice of internal standard important for acyl-CoA quantification?

A2: Internal standards are crucial for correcting for variability in sample preparation, extraction efficiency, and matrix effects during LC-MS/MS analysis. Ideally, stable isotope-labeled internal standards corresponding to each analyte should be used for the most accurate quantification.[2][3]

Q3: What are the advantages of using LC-MS/MS for short-chain acyl-CoA analysis compared to other methods?

A3: LC-MS/MS-based methods offer the highest selectivity and sensitivity for quantifying short-chain acyl-CoAs compared to other techniques like fluorescence-based enzymatic assays, HPLC, or GC-MS.[1] This allows for the detection and quantification of low-abundance species and the differentiation of structurally similar molecules.

Troubleshooting Guides

Issue 1: Low or No Signal for Acyl-CoA Analytes
Possible Cause Troubleshooting Step
Analyte Degradation Short-chain acyl-CoAs are unstable in aqueous solutions.[4] Ensure rapid sample processing on ice and use appropriate quenching solutions. Reconstitute dried extracts in a suitable solvent like 50% methanol in 50 mM ammonium acetate (pH 7) to improve stability.[5]
Inefficient Extraction The extraction method may not be suitable for your sample type. Consider using a proven method such as methanol-chloroform extraction or an organic solvent mixture followed by a buffer reconstitution.[3][6]
Poor Recovery from SPE Solid-phase extraction can lead to the loss of some acyl-CoA species.[1] Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization.[1]
MS Optimization Ensure that the mass spectrometer is properly tuned and that the correct multiple reaction monitoring (MRM) transitions are being used for each analyte. Short-chain acyl-CoAs are typically more efficiently ionized in positive mode.[1]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Step
Co-elution of Isomers Isobaric compounds like butyryl-CoA and isobutyryl-CoA may co-elute.[7] Optimization of the chromatographic gradient and the use of a high-resolution column are necessary to separate such isomers.
Matrix Effects Components of the biological matrix can interfere with the ionization of the target analytes, leading to ion suppression or enhancement. Evaluate and compensate for matrix effects using matrix-matched calibration curves or stable isotope-labeled internal standards.[8]
Inappropriate Column Chemistry The choice of reversed-phase column is important. Some methods have successfully used porous organo-silica reversed-phase columns for efficient separation.[7]
Issue 3: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Ensure uniform and rapid processing of all samples to minimize variability introduced by differences in quenching time or extraction efficiency.
Formation of CoA Disulfides Free coenzyme A can form a disulfide dimer during sample processing, which can affect the quantification of the free CoA pool.[7]
Pipetting Errors Given the low concentrations of these analytes, small errors in pipetting can lead to significant variability. Ensure calipers are properly calibrated.

Quantitative Data

The following tables summarize quantitative data for various acyl-CoA species across different human cell lines and typical recovery rates from extraction procedures.

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Crotonoyl-CoA0.032
HMG-CoA0.971
Succinyl-CoA25.467
Glutaryl-CoA0.647

Data adapted from BenchChem Application Notes.[5]

Table 2: Representative Recovery Rates for Acyl-CoA Extraction

Acyl-CoA SpeciesTissue TypeExtraction MethodRecovery Rate (%)
Acetyl-CoALiverMethanol-Chloroform~90%
Octanoyl-CoALiverMethanol-Chloroform~85%
Palmitoyl-CoALiverMethanol-Chloroform~95%
VariousLiverAcetonitrile/2-propanol with SPE83-90%

Data compiled from multiple sources.[3][6]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for LC-MS analysis.[5]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Cold methanol containing an appropriate internal standard

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add cold methanol with internal standards directly to the washed cells.

    • For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.

    • For suspension cells: Resuspend the cell pellet in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent.

  • Sample Analysis:

    • Vortex the reconstituted sample and centrifuge to pellet any remaining debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Short-Chain Acyl-CoAs

This is a general protocol for the analysis of short-chain acyl-CoAs using a flow-injection tandem mass spectrometry approach.[3]

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Flow Injection):

  • The sample is directly injected into the mass spectrometer without chromatographic separation.

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Analysis Mode: Multiple Reaction Monitoring (MRM) and Neutral Loss Scan

  • Neutral Loss Scan: A neutral loss of m/z 507 is characteristic of the fragmentation of the CoA portion.[1]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA species. The precursor ion is [M+H]⁺, and a common product ion for quantitation is [M-507+H]⁺.[1]

Example MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA810303
Propionyl-CoA824317
Butyryl-CoA838331
Succinyl-CoA868361

Note: Specific m/z values may vary slightly based on instrumentation and calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest 1. Cell Harvesting & Washing Quench 2. Quenching & Lysis (Cold Methanol + IS) Harvest->Quench Rapid processing Precipitate 3. Protein Precipitation (-20°C) Quench->Precipitate Collect 4. Supernatant Collection Precipitate->Collect Centrifugation Dry 5. Drying Collect->Dry Reconstitute 6. Reconstitution Dry->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: A generalized experimental workflow for the quantification of short-chain acyl-CoAs.

metabolic_pathways cluster_acetyl_coa Acetyl-CoA Metabolism cluster_propionyl_coa Propionyl-CoA Metabolism Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Citrate Citrate AcetylCoA->Citrate FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids TCA TCA Cycle Citrate->TCA OddChainFA Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA OddChainFA->PropionylCoA β-oxidation AminoAcids Amino Acids (Val, Ile, Met) AminoAcids->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA SuccinylCoA->TCA Anaplerosis

Caption: Key metabolic pathways involving Acetyl-CoA and Propionyl-CoA.

References

Technical Support Center: Enhancing Malonyl-CoA Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and drug development professionals aiming to increase the intracellular availability of malonyl-CoA in Escherichia coli. Malonyl-CoA is a critical precursor for the biosynthesis of a wide array of valuable products, including fatty acids, polyketides (e.g., antibiotics, statins), and flavonoids. However, its concentration in wild-type E. coli is tightly regulated and often becomes the rate-limiting step in engineered metabolic pathways.[1][2][3]

This document provides answers to frequently asked questions, a detailed troubleshooting guide for common experimental issues, standardized protocols, and reference data to support your metabolic engineering efforts.

Frequently Asked Questions (FAQs)

Q1: What is malonyl-CoA, and why is it a key target in metabolic engineering?

Malonyl-CoA is a C3-dicarboxylic acid thioester of coenzyme A. In E. coli, it serves as the primary building block for de novo fatty acid synthesis, which is essential for building cell membranes.[4][5] From a metabolic engineering perspective, it is the central precursor for producing a vast class of natural products known as polyketides, as well as flavonoids and certain biofuels. The native intracellular pool of malonyl-CoA is small, making its increased production a common and crucial strategy to enhance the yield of these target molecules.[1][3][6]

Q2: What are the primary strategies to increase the intracellular concentration of malonyl-CoA?

There are three main strategies that are often used in combination:

  • Pushing Carbon Flux towards Malonyl-CoA: This involves increasing the expression and activity of the enzyme that synthesizes malonyl-CoA. The key native enzyme in E. coli is Acetyl-CoA Carboxylase (ACC), which carboxylates acetyl-CoA.[4][7][8] Overexpressing the subunits of ACC (AccA, AccB, AccC, AccD) is a common and effective approach.[1][6][9]

  • Pulling from Alternative Precursors: An orthogonal pathway can be introduced to produce malonyl-CoA from exogenous malonate. This typically involves expressing a malonate transporter (e.g., MatC) and a malonyl-CoA synthetase (e.g., MatB).[10][11] This strategy decouples malonyl-CoA production from the native acetyl-CoA pool and its regulation.

  • Blocking Competing Pathways: This strategy aims to prevent the consumption of malonyl-CoA by non-productive or less desired pathways. The primary competing pathway is fatty acid synthesis. Down-regulating or inhibiting key enzymes in this pathway, such as FabF or FabB, can redirect malonyl-CoA towards the desired product.[3][12] Additionally, deleting pathways that consume the precursor acetyl-CoA, such as those for acetate and ethanol production, can increase its availability for conversion to malonyl-CoA.[1][3]

Q3: How can I measure the intracellular concentration of malonyl-CoA?

Measuring intracellular CoA esters is challenging due to their low abundance and instability. The standard and most reliable method is High-Performance Liquid Chromatography (HPLC) after a specific extraction procedure. A detailed protocol is provided in the "Experimental Protocols" section.

Alternatively, biosensors offer a high-throughput method for screening engineered strains. These typically consist of a transcription factor (e.g., FapR) that regulates the expression of a reporter protein (e.g., GFP, RFP) in response to malonyl-CoA concentration.[13][14][15] While excellent for relative quantification and library screening, biosensor results should ideally be validated with HPLC.[13]

Q4: What are the typical intracellular concentrations of malonyl-CoA in engineered E. coli?

Concentrations can vary significantly based on the strain, genetic modifications, and culture conditions.

  • Wild-type E. coli typically has very low levels, often in the range of 1-5 nmol/g DCW (dry cell weight).

  • Engineered strains can achieve significantly higher concentrations. For example, overexpressing ACC can result in a 3-fold increase.[1][6] Combining ACC overexpression with the deletion of competing pathways for acetate and ethanol has been reported to achieve a 15-fold increase in cellular malonyl-CoA levels.[1] Introducing an external malonate assimilation pathway has also been shown to substantially boost the malonyl-CoA pool.[11]

Troubleshooting Guide

This section addresses common problems encountered when engineering E. coli for enhanced malonyl-CoA production.

Issue 1: Low Titer of Final Product Despite Overexpression of Biosynthetic Pathway

Possible Cause Diagnostic Check Recommended Solution
Insufficient Malonyl-CoA Supply Quantify intracellular malonyl-CoA and acetyl-CoA pools via HPLC. A low malonyl-CoA to acetyl-CoA ratio suggests a bottleneck at the ACC enzyme.1. Overexpress the four subunits of E. coli Acetyl-CoA Carboxylase (AccABCD).[9] 2. Consider expressing a heterologous ACC, such as from Corynebacterium glutamicum, which may have different regulatory properties.[6] 3. Implement a malonate uptake and conversion pathway (MatB/MatC) and supplement the medium with malonate.[10][11]
Diversion to Fatty Acid Synthesis Analyze the cellular fatty acid profile. An increase in total fatty acids after engineering may indicate flux diversion.1. Down-regulate key fatty acid synthesis genes like fabB or fabF using CRISPRi. 2. Use chemical inhibitors like cerulenin in initial small-scale experiments for proof-of-concept. Note that cerulenin can also inhibit some polyketide synthases and is generally not suitable for large-scale production.[3][11]
Precursor (Acetyl-CoA) Limitation Measure intracellular acetyl-CoA. Low levels indicate that upstream pathways cannot supply enough precursor.1. Delete pathways that drain the acetyl-CoA pool, such as acetate formation (ackA-pta) and ethanol formation (adhE).[1][3] 2. Overexpress enzymes that increase acetyl-CoA supply, like acetate assimilation enzymes.[1]
Cofactor Imbalance (ATP/NADPH) The ACC reaction requires ATP.[7] Your product pathway may require NADPH. Assess the energy and redox state of the cell.1. For ATP limitation, consider strategies like magnesium starvation, which has been shown to increase intracellular ATP and malonyl-CoA.[16] 2. For NADPH-dependent pathways, overexpress enzymes like transhydrogenase (pntAB) to improve NADPH availability.[9]

Issue 2: Poor Growth or Cell Viability After Genetic Modifications

Possible Cause Diagnostic Check Recommended Solution
Metabolic Burden / Protein Toxicity Compare growth curves of the engineered strain vs. the parent strain. Overexpression of ACC, in particular, can be toxic.[6]1. Use inducible promoters (e.g., T7, araBAD) with lower inducer concentrations to titrate protein expression to a non-toxic level. 2. Switch to lower-copy-number plasmids (e.g., pACYC, pSC101) to reduce the protein expression burden.[15]
Depletion of Essential Metabolites Over-consuming acetyl-CoA and malonyl-CoA can deplete the pools needed for essential functions like fatty acid synthesis for membrane maintenance.1. Use dynamic regulation systems where pathway expression is coupled to cell growth (e.g., growth-phase-dependent promoters). 2. Modulate the expression of fatty acid synthesis pathway inhibitors (e.g., using CRISPRi) to find a balance between product formation and cell health.
Toxicity of Product or Intermediate Measure the extracellular concentration of your target product and any potential intermediates. Check literature for known toxicity issues.1. Engineer efflux pumps to export the toxic compound out of the cell. 2. Implement a two-phase culture system where the product is extracted into an organic solvent phase in situ.
Visual Diagrams and Workflows
Metabolic Pathways

The central pathway illustrates the conversion of Acetyl-CoA to Malonyl-CoA by Acetyl-CoA Carboxylase (ACC) and its subsequent consumption by either the native Fatty Acid Synthesis (FAS) pathway or a heterologous pathway for product synthesis. Strategies to enhance production focus on increasing ACC activity, blocking FAS, and ensuring a robust supply of Acetyl-CoA.

Malonyl_CoA_Pathway cluster_upstream Upstream Metabolism cluster_core Core Malonyl-CoA Node cluster_downstream Downstream Pathways cluster_engineering Engineering Targets Glucose Glucose / Carbon Source AcetylCoA Acetyl-CoA Glucose->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC + ATP + HCO3- MalonylCoA Malonyl-CoA FAS Fatty Acid Synthesis (FAS) MalonylCoA->FAS Product Desired Product (e.g., Polyketides) MalonylCoA->Product ACC->MalonylCoA Membranes Cell Membranes FAS->Membranes Push Push Flux (Overexpress ACC) Push->ACC Block Block Competing Path (Inhibit FAS) Block->FAS X

Caption: Core metabolic pathway for malonyl-CoA synthesis and consumption in E. coli.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and solving issues related to low product yield.

Troubleshooting_Workflow Start Start: Low Product Titer CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckMalonyl Is Malonyl-CoA level low? CheckGrowth->CheckMalonyl No Toxicity Address Toxicity / Metabolic Burden - Titrate induction - Use low-copy plasmids CheckGrowth->Toxicity Yes CheckAcetyl Is Acetyl-CoA level low? CheckMalonyl->CheckAcetyl Yes BlockFAS Block Competing Pathways - Down-regulate fabF/fabB CheckMalonyl->BlockFAS No BoostACC Boost ACC Activity - Overexpress AccABCD - Use malonate pathway CheckAcetyl->BoostACC No BoostAcetyl Boost Acetyl-CoA Supply - Delete acetate/ethanol pathways CheckAcetyl->BoostAcetyl Yes Toxicity->CheckMalonyl End Re-evaluate Product Titer BoostACC->End BoostAcetyl->End BlockFAS->End

Caption: A logical workflow for troubleshooting low yields of malonyl-CoA-derived products.

Experimental Protocols

Protocol 1: Quantification of Intracellular Malonyl-CoA by HPLC

This protocol is adapted from methods commonly described in metabolic engineering literature.

A. Cell Quenching and Metabolite Extraction

  • Prepare Quenching Solution: Pre-chill a 60% methanol solution containing 10 mM HEPES (pH 7.0) to -40°C.

  • Rapid Sampling: Withdraw a defined volume of cell culture (e.g., 2 mL) from your fermenter or shake flask. The cell density (OD600) should be recorded.

  • Quench Metabolism: Immediately add the cell culture to 2 volumes of the cold quenching solution. Vortex briefly. This step must be performed as quickly as possible to prevent metabolite turnover.

  • Harvest Cells: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C. Discard the supernatant.

  • Metabolite Extraction: Resuspend the cell pellet in 500 µL of a pre-chilled extraction solution (e.g., 50% acetonitrile).

  • Cell Lysis: Subject the suspension to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

  • Clarify Extract: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube. This is your cell extract.

B. HPLC Analysis

  • HPLC System: An HPLC system equipped with a C18 reverse-phase column and a UV detector is required.

  • Mobile Phase:

    • Buffer A: 100 mM sodium phosphate buffer (pH 6.0).

    • Buffer B: 100% Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% Buffer B

    • 5-20 min: 5% to 30% Buffer B (linear gradient)

    • 20-25 min: 30% to 5% Buffer B (linear gradient)

    • 25-30 min: 5% Buffer B (re-equilibration)

  • Detection: Monitor absorbance at 254 nm.

  • Quantification: Create a standard curve using known concentrations of pure malonyl-CoA. Run the standards under the same conditions as the cell extracts. Calculate the concentration in your samples by comparing peak areas to the standard curve. The final concentration is typically normalized to the dry cell weight (DCW).

Reference Data

Table 1: Impact of Genetic Modifications on Malonyl-CoA Levels and Product Titer

This table summarizes representative data from published studies to illustrate the effect of common engineering strategies.

Strain / Modification Relative Malonyl-CoA Increase Relative Product Titer Increase Key Strategy Reference
Overexpression of AccABCD~3-fold~2-fold (3-HP)Push (ACC Enhancement)[9]
Deletion of ackA-pta, adhE + AccABCD overexpression~15-fold~4-fold (Phloroglucinol)Push + Precursor Enhancement[1]
Introduction of Malonate Pathway (MatB/MatC)Substantial increase (direct comparison varies)~6.8-fold (Naringenin)Orthogonal Pathway[10][11]
Down-regulation of fabFNot directly measured, inferred increase~1.5-fold (Pinocembrin)Block (FAS Inhibition)[6]

Table 2: Key E. coli Genes in Malonyl-CoA Metabolism

Gene(s) Protein Name Function Role in Engineering
accA, accDAcetyl-CoA carboxyltransferaseCatalyzes the transfer of a carboxyl group to acetyl-CoA.[4][8]Overexpress to increase malonyl-CoA synthesis.
accBBiotin carboxyl carrier proteinCovalently binds biotin, the carboxyl group carrier.[4][8]Overexpress to increase malonyl-CoA synthesis.
accCBiotin carboxylaseCatalyzes the ATP-dependent carboxylation of biotin.[4][8]Overexpress to increase malonyl-CoA synthesis.
fabF, fabB3-ketoacyl-ACP synthase II/ICondensing enzymes in fatty acid synthesis that consume malonyl-ACP.Down-regulate or inhibit to divert malonyl-CoA to the desired product.
ackA-ptaAcetate kinase / Phosphate acetyltransferaseKey enzymes in the primary pathway for acetate production from acetyl-CoA.Delete to increase acetyl-CoA availability.
adhEAlcohol dehydrogenaseCatalyzes the conversion of acetyl-CoA to ethanol under anaerobic conditions.Delete to increase acetyl-CoA availability.

References

strategies to minimize by-product formation during Malonylsemialdehyde-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the enzymatic synthesis of Malonylsemialdehyde-CoA.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound using Malonyl-CoA Reductase.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
MSC-001 Low to no yield of this compound 1. Inactive Malonyl-CoA Reductase (MCR) enzyme. 2. Sub-optimal reaction conditions. 3. Degradation of substrates or product. 4. Incorrect measurement of product.1. Verify enzyme activity with a positive control. Consider using the more active C-terminal domain (MCR-C) of the Chloroflexus aurantiacus enzyme.[1][2][3] 2. Optimize reaction pH and temperature. The optimal pH for MCR from C. aurantiacus is 7.8, and the optimal temperature is 55-57°C.[1][3][4] 3. Prepare fresh solutions of Malonyl-CoA and NADPH immediately before use. Analyze the reaction mixture promptly after the desired incubation time to minimize product degradation. 4. Use a validated HPLC or LC-MS method for quantification.[5][6][7]
MSC-002 High yield of 3-hydroxypropionate by-product 1. The native Malonyl-CoA Reductase from C. aurantiacus is a bifunctional enzyme that catalyzes the subsequent reduction of this compound.[1][4][5] 2. Reaction allowed to proceed for too long.1. Utilize the truncated C-terminal domain (MCR-C) of the enzyme, which only catalyzes the conversion of Malonyl-CoA to this compound.[1][2][3] 2. Perform a time-course experiment to determine the optimal reaction time that maximizes the yield of the semialdehyde before significant conversion to 3-hydroxypropionate occurs.
MSC-003 Presence of unexpected peaks in HPLC/LC-MS analysis 1. Contaminants in the enzyme preparation. 2. Spontaneous degradation of Malonyl-CoA or this compound. 3. Side reactions of the highly reactive aldehyde product.1. Purify the recombinant MCR or MCR-C enzyme to homogeneity. 2. Malonyl-CoA is known to be unstable.[8] Handle it at low temperatures and in appropriate buffers. The aldehyde product is also likely reactive and can undergo non-enzymatic reactions. 3. Consider in-situ trapping of the aldehyde with a derivatizing agent if direct purification is problematic.
MSC-004 Inconsistent results between experiments 1. Variability in enzyme activity. 2. Pipetting errors, especially with small volumes. 3. Inconsistent reaction timing or temperature.1. Aliquot and store the enzyme under optimal conditions to ensure consistent activity. Perform an activity assay for each new batch. 2. Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency. 3. Use a reliable water bath or thermocycler for precise temperature control and a timer to stop the reaction consistently.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended enzymatic method for synthesizing this compound with minimal by-products?

A1: The recommended method is the enzymatic reduction of Malonyl-CoA using the C-terminal domain of Malonyl-CoA Reductase (MCR-C) from Chloroflexus aurantiacus.[1][2][3] The full-length enzyme is bifunctional and will further reduce the desired product to 3-hydroxypropionate. Using the MCR-C fragment isolates the desired reaction, thus minimizing this specific by-product.[1][3]

Q2: What are the key substrates and cofactors required for this synthesis?

A2: The key substrates and cofactors are:

  • Substrate: Malonyl-Coenzyme A (Malonyl-CoA)

  • Reducing Agent: NADPH (NADH is not a substitute for the C. aurantiacus enzyme)[4]

  • Enzyme: Malonyl-CoA Reductase (preferably the C-terminal domain, MCR-C)

  • Cofactor: Mg2+ ions have been shown to stimulate the activity of some malonyl-CoA reductases.[5][9]

Q3: What are the optimal reaction conditions for this compound synthesis using MCR-C from C. aurantiacus?

A3: Based on studies of the full-length and truncated enzyme, the following conditions are recommended as a starting point:

  • Temperature: 57°C[1][3]

  • pH: 7.2 (for the MCR-C fragment)[1][3]

  • Buffer: Tris-HCl buffer is commonly used.[3]

Q4: How can I monitor the progress of the reaction and quantify the product?

A4: The reaction can be monitored by measuring the decrease in NADPH absorbance at 340 nm or 365 nm.[3] For quantification of this compound and to check for by-products, a reversed-phase High-Performance Liquid Chromatography (HPLC) method coupled with UV or Mass Spectrometry (MS) detection is recommended.[5][6][7]

Q5: this compound is expected to be unstable. How can I handle and purify it?

A5: Aldehydes and thioesters can be reactive.[10][11] It is advisable to work at low temperatures during purification. Rapid purification using HPLC is a viable option. Given its potential instability, for some applications, it may be preferable to generate and use this compound in situ without purification.

III. Experimental Protocols

Enzymatic Synthesis of this compound using MCR-C

This protocol is a starting point and may require optimization for your specific experimental setup.

Materials:

  • Purified C-terminal domain of Malonyl-CoA Reductase (MCR-C) from Chloroflexus aurantiacus

  • Malonyl-CoA sodium salt

  • NADPH tetrasodium salt

  • Tris-HCl buffer (100 mM, pH 7.2)

  • MgCl2 solution (e.g., 1 M)

  • Acetonitrile (for quenching the reaction)

  • Deionized water

Procedure:

  • Prepare a reaction master mix in a microcentrifuge tube on ice. For a 100 µL final reaction volume, add:

    • 50 µL of 2x Tris-HCl buffer (200 mM, pH 7.2)

    • 1 µL of 100 mM MgCl2 (for a final concentration of 1 mM)

    • A specific amount of purified MCR-C enzyme (concentration to be optimized)

    • Deionized water to a volume of 80 µL.

  • Pre-incubate the master mix at 57°C for 5 minutes.

  • Prepare fresh solutions of 10 mM Malonyl-CoA and 10 mM NADPH.

  • To start the reaction, add 10 µL of 10 mM NADPH and 10 µL of 10 mM Malonyl-CoA to the pre-warmed master mix to achieve a final concentration of 1 mM for each. Mix gently.

  • Incubate the reaction at 57°C. The optimal incubation time should be determined empirically through a time-course experiment (e.g., taking aliquots at 1, 2, 5, 10, and 15 minutes).

  • To stop the reaction, take an aliquot of the reaction mixture and quench it by adding at least two volumes of cold acetonitrile.

  • Centrifuge the quenched sample to pellet the precipitated protein.

  • Analyze the supernatant for the presence of this compound using HPLC or LC-MS.

IV. Data Presentation

Kinetic Parameters of Malonyl-CoA Reductase from Chloroflexus aurantiacus
Enzyme FormSubstrateApparent K_m (µM)k_cat/K_m (s⁻¹M⁻¹)Optimal pHOptimal Temperature (°C)Reference
Full-length MCRMalonyl-CoA30-7.855[4][5]
Full-length MCRNADPH25-7.855[4][5]
MCR-C fragmentMalonyl-CoA23.8 ± 1.9~4-fold higher than full-length MCR7.257[1][3]

V. Visualizations

Enzymatic_Synthesis_of_Malonylsemialdehyde_CoA Malonyl_CoA Malonyl-CoA MCR_C Malonyl-CoA Reductase (C-terminal domain) Malonyl_CoA->MCR_C NADPH1 NADPH NADPH1->MCR_C NADP1 NADP+ MCR_C->NADP1 Malonylsemialdehyde_CoA This compound (Desired Product) MCR_C->Malonylsemialdehyde_CoA CoA CoA MCR_C->CoA

Caption: Enzymatic conversion of Malonyl-CoA to this compound.

Byproduct_Formation_Pathway cluster_step1 Step 1: Desired Reaction cluster_step2 Step 2: By-product Formation Malonyl_CoA Malonyl-CoA MCR_full Full-length Malonyl-CoA Reductase Malonyl_CoA->MCR_full NADPH1 NADPH NADPH1->MCR_full NADP1 NADP+ MCR_full->NADP1 Malonylsemialdehyde_CoA This compound MCR_full->Malonylsemialdehyde_CoA CoA1 CoA MCR_full->CoA1 NADP2 NADP+ MCR_full->NADP2 Three_HP 3-Hydroxypropionate (By-product) MCR_full->Three_HP Malonylsemialdehyde_CoA->MCR_full Further Reduction NADPH2 NADPH NADPH2->MCR_full CoA2 CoA

Caption: By-product formation pathway using full-length Malonyl-CoA Reductase.

References

Technical Support Center: Sensitive Detection of Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sensitive detection of Malonylsemialdehyde-CoA (MSA-CoA). Our aim is to address common challenges and provide refined methodologies for accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the sensitive detection of this compound and other short-chain acyl-CoAs?

The most prevalent and sensitive method for the quantification of MSA-CoA and other short-chain acyl-CoAs is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high specificity and the ability to measure low concentrations of analytes in complex biological matrices. Other methods like HPLC with UV detection, enzymatic assays, and NMR have been used for acyl-CoA analysis, but they often lack the sensitivity and specificity of LC-MS/MS.

Q2: What are the critical challenges associated with the analysis of this compound?

Researchers face several analytical hurdles when measuring Coenzyme A (CoA) metabolites. These include the inherent instability of the molecules, the lack of commercially available standards for every specific CoA derivative, and potential signal loss during sample preparation.[1][2] The wide range of polarities among different acyl-CoAs also makes simultaneous analysis and chromatographic separation challenging.[3][4]

Q3: Why is sample stability a major concern for this compound analysis?

Acyl-CoA species, including MSA-CoA, are susceptible to degradation due to temperature and pH fluctuations.[4] Improper sample handling and storage can lead to significant signal loss and inaccurate quantification. To mitigate this, it is crucial to use optimized workflows that include specific additives and appropriate sample vials (e.g., glass instead of plastic) to enhance stability.[1]

Q4: What is the purpose of an internal standard in this compound quantification?

An internal standard, such as a stable isotope-labeled version of the analyte (e.g., [¹³C₃]malonyl-CoA), is essential for accurate quantification.[5][6] It is added to the sample at the beginning of the extraction process and helps to correct for any analyte loss during sample preparation and for variations in instrument response.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Potential Cause Troubleshooting Step
Sample Degradation - Ensure rapid quenching of metabolism at the time of sample collection. - Maintain samples at low temperatures (e.g., on dry ice) during processing. - Use stability-enhancing additives in your extraction buffer.[1] - Process samples promptly after collection.
Inefficient Extraction - Optimize the extraction solvent. Trichloroacetic acid (TCA) and 5-sulfosalicylic acid (SSA) are commonly used for deproteinization.[3][5] - Ensure complete cell lysis to release intracellular metabolites. - Evaluate the efficiency of your solid-phase extraction (SPE) protocol, as it can be a source of analyte loss.[3]
Poor Ionization in Mass Spectrometer - Optimize MS parameters, including spray voltage, gas flows, and collision energy. - Check for ion suppression from the sample matrix by performing a post-extraction spike. - Ensure the mobile phase composition is compatible with efficient ionization.
Incorrect MRM Transitions - Verify the precursor and product ion masses for this compound. - Perform an infusion of a standard (if available) to confirm the optimal transitions.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Step
Inconsistent Sample Handling - Standardize every step of the sample preparation workflow. - Use a consistent volume of internal standard for all samples. - Ensure thorough mixing at each step.
Precipitate Formation After Thawing - Centrifuge samples after thawing and before injection to remove any precipitated material.
Instrument Instability - Equilibrate the LC-MS system for a sufficient amount of time before running the sample batch. - Run system suitability tests (e.g., injecting a standard multiple times) to check for consistent performance.
Carryover - Implement a robust needle wash protocol between sample injections. - Inject a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following table summarizes key quantitative parameters from published methods for acyl-CoA analysis.

Parameter Value Tissue/Matrix Method Reference
Recovery of Malonyl-CoA 28.8 ± 0.9%LiverHPLC/MS[5][6]
48.5 ± 1.8%HeartHPLC/MS[5][6]
44.7 ± 4.4%Skeletal MuscleHPLC/MS[5][6]
Within-run Precision 5 - 11%-HPLC/MS[5][6]
Malonyl-CoA Content 1.9 ± 0.6 nmol/gRat LiverHPLC/MS[5][6]
1.3 ± 0.4 nmol/gRat HeartHPLC/MS[5][6]
0.7 ± 0.2 nmol/gRat Skeletal MuscleHPLC/MS[5][6]
LLOQ 0.225 pmol-HPLC/MS[4]
Intra-assay CV (for Succinyl-CoA) < 5.2%-UPLC-MS/MS[7]
Inter-assay CV (for Succinyl-CoA) < 8.7%-UPLC-MS/MS[7]

Experimental Protocols

Protocol 1: General Workflow for this compound Quantification by LC-MS/MS

This protocol provides a generalized overview. Specific parameters should be optimized for your instrument and sample type.

  • Sample Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid) containing an internal standard (e.g., [¹³C₃]malonyl-CoA).

  • Deproteinization:

    • Vortex the homogenate thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) (if using TCA):

    • Condition a reversed-phase SPE column.

    • Load the supernatant from the deproteinization step.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve peak shape.

    • Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Tissue/Cell Sample Collection homogenization Homogenization with Internal Standard start->homogenization deproteinization Deproteinization (e.g., TCA/SSA) homogenization->deproteinization spe Solid-Phase Extraction (SPE) deproteinization->spe reconstitution Drying and Reconstitution spe->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for LC-MS/MS based quantification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No MS Signal degradation Sample Degradation start->degradation extraction Inefficient Extraction start->extraction ionization Poor Ionization start->ionization optimize_handling Optimize Sample Handling & Storage degradation->optimize_handling optimize_extraction Refine Extraction Protocol extraction->optimize_extraction optimize_ms Optimize MS Parameters ionization->optimize_ms

References

Validation & Comparative

Malonylsemialdehyde-CoA vs. Malonic Semialdehyde: A Comparative Guide to Their Roles in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate web of cellular metabolism, the distinction between acyl-CoA thioesters and their corresponding free aldehydes is crucial for understanding pathway flux and regulation. This guide provides a comprehensive comparison of Malonylsemialdehyde-CoA and malonic semialdehyde, two key intermediates in specialized metabolic pathways. We delve into their respective roles, the enzymes that govern their transformations, and the experimental data that underpins our current understanding.

At a Glance: Key Differences

FeatureThis compoundMalonic Semialdehyde
Chemical Structure Thioester of malonic semialdehyde and Coenzyme AAldehyde form of malonic acid
Primary Metabolic Role Direct product of malonyl-CoA reductionIntermediate in the 3-hydroxypropionate bi-cycle and related pathways; product of malonyl-CoA reductase activity.
Key Enzyme (Formation) Malonyl-CoA reductaseMalonyl-CoA reductase
Key Enzyme (Consumption) Malonyl-CoA reductase (bifunctional)Malonic semialdehyde reductase
Metabolic Fate Primarily reduced to malonic semialdehydeReduced to 3-hydroxypropionate or converted to acetyl-CoA

Metabolic Pathways: A Tale of Two Intermediates

This compound and malonic semialdehyde are central players in the 3-hydroxypropionate bi-cycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle , autotrophic carbon fixation pathways found in some bacteria and archaea.[1][2] The key distinction in their metabolic roles often lies in the nature of the enzyme, malonyl-CoA reductase.

In some organisms, such as the green nonsulfur bacterium Chloroflexus aurantiacus, malonyl-CoA reductase is a large, bifunctional enzyme.[3][4] It catalyzes the two-step reduction of malonyl-CoA to 3-hydroxypropionate, with malonic semialdehyde as a proposed free intermediate.[4] This suggests that this compound is a transient, enzyme-bound species that is immediately converted to malonic semialdehyde.

Conversely, in archaea like Metallosphaera sedula and Sulfolobus tokodaii, the reduction of malonyl-CoA is carried out by two distinct enzymes.[5] Malonyl-CoA reductase, a monofunctional enzyme in these organisms, specifically catalyzes the conversion of malonyl-CoA to malonic semialdehyde.[5] A separate enzyme, malonic semialdehyde reductase, then reduces malonic semialdehyde to 3-hydroxypropionate.[6] This two-enzyme system implies that malonic semialdehyde exists as a free, diffusible intermediate in the cell.

In human metabolism, malonic semialdehyde is implicated in an alternative pathway for propionate metabolism and the catabolism of β-alanine, where it is ultimately converted to acetyl-CoA.

Below is a DOT script representation of the divergent pathways.

Metabolic_Pathways cluster_bifunctional Bifunctional Malonyl-CoA Reductase (e.g., C. aurantiacus) cluster_monofunctional Monofunctional Enzymes (e.g., M. sedula) Malonyl-CoA_bi Malonyl-CoA MCR_bi Malonyl-CoA Reductase (bifunctional) Malonyl-CoA_bi->MCR_bi NADPH 3-HP_bi 3-Hydroxypropionate MCR_bi->3-HP_bi NADPH Malonyl-CoA_mono Malonyl-CoA MCR_mono Malonyl-CoA Reductase Malonyl-CoA_mono->MCR_mono NADPH MSA_mono Malonic Semialdehyde MCR_mono->MSA_mono MSR_mono Malonic Semialdehyde Reductase MSA_mono->MSR_mono NADPH 3-HP_mono 3-Hydroxypropionate MSR_mono->3-HP_mono MCR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix (Buffer, MgCl2, DTT, NADPH) Enzyme Add Enzyme Reagents->Enzyme Start Add Malonyl-CoA to Initiate Enzyme->Start Monitor Monitor NADPH Oxidation (340 or 365 nm) Start->Monitor Calculate Calculate Activity Monitor->Calculate MSR_Assay_Workflow cluster_step1 cluster_step2 Step1 Step 1: In situ Generation of Malonic Semialdehyde Mix1 Combine Buffer, MgCl2, DTT, NADPH, Malonyl-CoA Reductase, and Malonyl-CoA Incubate Incubate for ~5 min Mix1->Incubate Step2 Step 2: Measure Malonic Semialdehyde Reductase Activity Add_MSR Add Malonic Semialdehyde Reductase or Cell Extract Incubate->Add_MSR Monitor Monitor NADPH Oxidation Add_MSR->Monitor Calculate Calculate Activity Monitor->Calculate

References

Unveiling an Alternative Route in Carbon Metabolism: A Comparative Guide to the Role of Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the canonical fatty acid synthesis pathway with an alternative carbon fixation pathway involving Malonylsemialdehyde-CoA. This emerging pathway, found in select microorganisms, offers a distinct mechanism for the utilization of two-carbon units, presenting new avenues for metabolic engineering and therapeutic intervention.

This guide delves into the operational principles of both pathways, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling cascades.

A Tale of Two Pathways: Canonical Fatty Acid Synthesis vs. The 3-Hydroxypropionate Bicycle

The biosynthesis of fatty acids is a fundamental metabolic process. The well-established canonical pathway, occurring in the cytosol of most eukaryotes and some bacteria, is responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA. This process is crucial for membrane biogenesis, energy storage, and the production of signaling molecules.

In contrast, certain microorganisms utilize alternative carbon fixation pathways. One such pathway is the 3-hydroxypropionate bicycle, which employs this compound as a key intermediate. This cycle is not primarily for the synthesis of long-chain fatty acids but for the autotrophic fixation of carbon dioxide. Understanding the nuances of this alternative route is critical for a comprehensive view of carbon metabolism and for harnessing its potential in various biotechnological applications.

Quantitative Comparison of Key Pathway Parameters

To facilitate a clear comparison, the following table summarizes the key quantitative and qualitative differences between the canonical fatty acid synthesis pathway and the 3-hydroxypropionate bicycle.

FeatureCanonical Fatty Acid Synthesis (for Palmitate, C16)3-Hydroxypropionate Bicycle (per 2 CO2 fixed)
Primary Goal Synthesis of long-chain fatty acids (e.g., Palmitate)Carbon dioxide fixation
Cellular Location CytosolCytosol
Starting Substrate(s) Acetyl-CoA, ATP, NADPHAcetyl-CoA, Bicarbonate (HCO3-), ATP, NADPH
Key Intermediate Malonyl-CoAMalonyl-CoA, This compound , 3-Hydroxypropionate
Key Regulatory Enzyme Acetyl-CoA Carboxylase (ACC)Acetyl-CoA Carboxylase (ACC), Malonyl-CoA Reductase (MCR)
Overall Stoichiometry 8 Acetyl-CoA + 7 ATP + 14 NADPH → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP+ + 6 H2O2 HCO3- + 3 ATP + 2 NADPH + Acetyl-CoA → Glyoxylate + 2 CoA + 3 ADP + 3 Pi + 2 NADP+
Energy & Reductant Cost 7 ATP and 14 NADPH per 16-carbon fatty acid3 ATP and 2 NADPH per 2 carbons fixed
Final Product(s) Palmitate (C16:0)Glyoxylate (which can be converted to other central metabolites)
Organisms Most eukaryotes, some bacteriaCertain bacteria (e.g., Chloroflexus aurantiacus)

Experimental Protocol: Assay of Malonyl-CoA Reductase

Validating the activity of key enzymes is paramount in pathway analysis. The following protocol details a common method for assaying the activity of Malonyl-CoA Reductase (MCR), the enzyme responsible for the formation of this compound.

Objective: To determine the specific activity of Malonyl-CoA Reductase by monitoring the oxidation of NADPH.

Materials:

  • Purified Malonyl-CoA Reductase enzyme preparation

  • Tris-HCl buffer (1 M, pH 7.5)

  • Magnesium chloride (MgCl2) solution (1 M)

  • Dithiothreitol (DTT) solution (1 M)

  • NADPH solution (10 mM)

  • Malonyl-CoA solution (10 mM)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette with the following components to a final volume of 1 ml:

    • 100 µl of 1 M Tris-HCl (pH 7.5) (final concentration: 100 mM)

    • 2 µl of 1 M MgCl2 (final concentration: 2 mM)

    • 1 µl of 1 M DTT (final concentration: 1 mM)

    • 20 µl of 10 mM NADPH (final concentration: 0.2 mM)

    • Distilled water to bring the volume to 980 µl.

  • Add a specific amount of the purified Malonyl-CoA Reductase enzyme preparation to the reaction mixture.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C for MCR from Chloroflexus aurantiacus).[1]

  • Initiate the reaction by adding 20 µl of 10 mM Malonyl-CoA (final concentration: 0.2 mM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes). The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

  • Calculate the specific activity of the enzyme in units of µmol of NADPH oxidized per minute per milligram of protein (U/mg).

Data Analysis: The specific activity is calculated using the following formula: Specific Activity (U/mg) = (ΔA340 / min) / (ε * l * [Protein]) Where:

  • ΔA340 / min is the change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

  • [Protein] is the concentration of the protein in mg/ml.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the flow of metabolites and the key enzymatic steps in both the canonical fatty acid synthesis pathway and the 3-hydroxypropionate bicycle.

Canonical_Fatty_Acid_Synthesis cluster_inputs Inputs AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS priming MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate 7 cycles ATP ATP NADPH NADPH

References

Kinetic Comparison of Enzymes Utilizing Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of key enzymes that utilize malonylsemialdehyde-CoA or its non-acylated form, malonate semialdehyde, as a substrate. This information is crucial for researchers in metabolic engineering, synthetic biology, and drug development who are working with pathways involving this reactive intermediate.

Introduction

This compound and its corresponding free acid, malonate semialdehyde, are key intermediates in several metabolic pathways, including the 3-hydroxypropionate (3-HP) cycle for carbon fixation. The enzymatic conversion of this intermediate is a critical branch point, leading to either reduction to 3-hydroxypropionate or decarboxylation to acetaldehyde. Understanding the kinetic properties of the enzymes catalyzing these divergent reactions is essential for predicting metabolic flux and for the rational design of engineered biological systems. This guide focuses on three key enzymes: Malonyl-CoA Reductase (MCR), Malonate Semialdehyde Reductase (MSR), and Malonate Semialdehyde Decarboxylase (MSAD).

Enzyme Kinetic Data

The following table summarizes the available kinetic data for enzymes that act on malonate semialdehyde. It is important to note that for the bifunctional Malonyl-CoA Reductase, the N-terminal domain is responsible for the reduction of malonate semialdehyde. While a detailed kinetic characterization of the reverse reaction for the N-terminal domain of MCR from Chloroflexus aurantiacus has been conducted, specific kinetic parameters for the forward reaction (reduction of malonate semialdehyde) are not yet available in the reviewed literature. However, it has been observed that the separation of the N-terminal and C-terminal domains of MCR leads to an increase in the overall enzyme activity[1].

EnzymeOrganismSubstrateKmkcatVmax / Specific ActivityCoenzymeReference(s)
Malonate Semialdehyde Reductase (MSR)Metallosphaera sedulaMalonate SemialdehydeApparent Km determination protocol available-1.8 µmol min-1 mg-1NADPH[2]
Malonate Semialdehyde Decarboxylase (MSAD)Pseudomonas pavonaceae 170Malonate Semialdehyde--Comparable to FG41 MSADNone[3][4]
Malonate Semialdehyde Decarboxylase (MSAD)Coryneform bacterium FG41Malonate Semialdehyde--Assay protocol availableNone[3]

Note: A dash (-) indicates that the data was not available in the cited literature.

Metabolic Pathway and Experimental Workflow

The metabolic fate of malonyl-CoA and its derivative, malonate semialdehyde, is depicted in the following diagrams.

Metabolic Pathway of this compound Malonyl_CoA Malonyl-CoA MSA_CoA This compound Malonyl_CoA->MSA_CoA Malonyl-CoA Reductase (C-term) (NADPH -> NADP+) HP_CoA 3-Hydroxypropionyl-CoA MSA_CoA->HP_CoA Malonyl-CoA Reductase (N-term) or Malonate Semialdehyde Reductase (NADPH -> NADP+) Acetaldehyde Acetaldehyde + CO2 MSA_CoA->Acetaldehyde Malonate Semialdehyde Decarboxylase

Metabolic fate of this compound.

Experimental Workflow for Kinetic Analysis cluster_in_situ In Situ Substrate Generation cluster_assay Coupled Enzyme Assay Malonyl_CoA Malonyl-CoA MCR_C Malonyl-CoA Reductase (C-terminal domain) Malonyl_CoA->MCR_C MSA Malonate Semialdehyde MCR_C->MSA Test_Enzyme Test Enzyme (MSR or MSAD) MSA->Test_Enzyme Product Product (3-HP or Acetaldehyde) Test_Enzyme->Product Coupling_Enzyme Coupling Enzyme (e.g., Alcohol Dehydrogenase for MSAD) Product->Coupling_Enzyme Reporter Reporter Reaction (e.g., NADH -> NAD+) Coupling_Enzyme->Reporter Spectrophotometer Spectrophotometric Detection (e.g., at 340 nm) Reporter->Spectrophotometer

General experimental workflow for kinetic assays.

Experimental Protocols

Malonate Semialdehyde Reductase (MSR) Activity Assay

This protocol is adapted from the study of MSR from Metallosphaera sedula[2].

1. In Situ Generation of Malonate Semialdehyde:

  • The substrate, malonate semialdehyde, is enzymatically synthesized from malonyl-CoA immediately prior to the assay due to its instability.

  • The reaction mixture contains:

    • 100 mM MOPS-KOH buffer (pH 7.4)

    • 5 mM MgCl₂

    • 5 mM 1,4-dithioerythritol

    • 0.5 mM NADPH

    • 1 to 3 units of recombinant malonyl-CoA reductase from Sulfolobus tokodaii

    • 0.2 mM malonyl-CoA

  • The mixture is incubated for 5 minutes to allow for the complete conversion of malonyl-CoA to malonate semialdehyde.

2. MSR Activity Measurement:

  • The reaction is initiated by adding the cell extract or purified MSR enzyme to the mixture containing the freshly synthesized malonate semialdehyde.

  • The oxidation of NADPH is monitored spectrophotometrically at 365 nm.

3. Determination of Apparent Km for Malonate Semialdehyde:

  • The concentration of malonate semialdehyde is varied (0.025 to 0.5 mM) while the concentration of NADPH is kept constant (0.5 mM). The NADPH concentration is maintained by adding fresh NADPH after the initial malonyl-CoA reduction is complete[2].

Malonate Semialdehyde Decarboxylase (MSAD) Activity Assay

This protocol is a coupled assay used for the characterization of MSAD from Pseudomonas pavonaceae 170 and Coryneform bacterium FG41[3].

1. Coupled Assay Components:

  • The assay mixture (1 mL total volume) is prepared in 20 mM K₂HPO₄ buffer (pH 9.0) and contains:

    • 0.1 mM dithiothreitol

    • NADH (5 µL of a 44 mg/mL stock solution)

    • Alcohol dehydrogenase (10 µL of a 30 mg/mL stock solution)

    • cis-3-chloroacrylic acid (10 µL of a 100 mM stock solution)

2. In Situ Generation of Malonate Semialdehyde:

  • Malonate semialdehyde is generated by the addition of cis-3-chloroacrylic acid dehalogenase (cis-CaaD) (10 µL of a 13 mg/mL stock solution).

  • The reaction is allowed to proceed for 5 minutes.

3. MSAD Activity Measurement:

  • An aliquot of the MSAD enzyme solution (e.g., ~0.1 mg) is added to initiate the decarboxylation reaction.

  • The rate of the reaction is monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by alcohol dehydrogenase as it reduces the acetaldehyde product of the MSAD reaction[3]. One unit of enzyme activity is defined as the amount of enzyme required to convert 1 µmol of substrate to product in 1 minute[3].

Conclusion

The kinetic characterization of enzymes utilizing this compound is fundamental for the predictive modeling and engineering of metabolic pathways. While specific kinetic constants for the reduction of malonate semialdehyde by the N-terminal domain of MCR are still to be fully elucidated for the forward reaction, the available data for MSR and the established assays for MSAD provide a solid foundation for comparative studies. The provided experimental protocols offer a starting point for researchers to perform their own kinetic analyses of these and other related enzymes. Further research into the kinetics of these enzymes will undoubtedly contribute to the advancement of biotechnology and synthetic biology.

References

A Cross-Species Comparative Guide to Malonylsemialdehyde-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolism of Malonylsemialdehyde-CoA, a key intermediate in certain metabolic pathways. By presenting objective comparisons and supporting experimental data, this document aims to be a valuable resource for researchers in metabolic engineering, drug development, and related fields.

Introduction to this compound Metabolism

This compound is a pivotal metabolite in the 3-hydroxypropionate (3-HP) bicycle, an autotrophic carbon fixation pathway found in some bacteria and archaea.[1][2][3][4] This pathway is distinct from the more common Calvin-Benson cycle and is of significant interest for biotechnological applications due to its oxygen insensitivity.[2][3] In this pathway, the reduction of malonyl-CoA to 3-hydroxypropionate proceeds via the intermediate malonate semialdehyde.[5][6] The enzyme responsible for this conversion, malonyl-CoA reductase, exhibits notable variations across different species.[5][7][8][9] While central to carbon fixation in these microorganisms, the direct metabolism of this compound is not a prominent pathway in mammals and plants. In these organisms, malonyl-CoA primarily serves as a crucial building block for fatty acid synthesis and the biosynthesis of various secondary metabolites like flavonoids.[10][11][12][13]

Comparative Enzymology of Malonyl-CoA Reductase

The key enzyme in the direct metabolic pathway of this compound is Malonyl-CoA reductase (MCR). This enzyme catalyzes the NADPH-dependent reduction of malonyl-CoA. A significant point of cross-species variation lies in the functionality of this enzyme.

In some organisms, such as the green non-sulfur bacterium Chloroflexus aurantiacus, MCR is a bifunctional enzyme . It possesses both aldehyde dehydrogenase and alcohol dehydrogenase activities, catalyzing the two-step reduction of malonyl-CoA to 3-hydroxypropionate, with malonate semialdehyde as a free intermediate.[5][6][8][14] In contrast, in some archaea like Metallosphaera sedula and Sulfolobus tokodaii, MCR is a monofunctional enzyme , catalyzing only the first step: the reduction of malonyl-CoA to malonate-semialdehyde.[7][15] The subsequent reduction to 3-hydroxypropionate is then carried out by a separate enzyme.

The following table summarizes the available quantitative data on the kinetic properties of Malonyl-CoA reductase from different species.

SpeciesEnzyme TypeApparent Km (malonyl-CoA)Apparent Km (NADPH)Specific ActivityOptimal Temperature (°C)Optimal pH
Chloroflexus aurantiacusBifunctional30 µM[5][6]25 µM[5][6]0.08 µmol/min/mg protein (autotrophic)[5][6]57[8]7.8[5]
Roseiflexus castenholziiBifunctional---50[16]8.0[16]
Metallosphaera sedulaMonofunctional0.1 mM[7]--65[15]-
Sulfolobus tokodaiiMonofunctional40 µM[7]25 µM[7]44 µmol/min/mg protein[7]65[7]7.2[7]

Note: "-" indicates data not available in the searched literature. The specific activity for C. aurantiacus is for the overall reduction to 3-hydroxypropionate.

Metabolic Pathways Across Different Domains of Life

The metabolic fate of malonyl-CoA, the precursor to this compound, varies significantly across bacteria, archaea, plants, and mammals.

Bacteria and Archaea: The 3-Hydroxypropionate Bicycle

In autotrophic bacteria like Chloroflexus aurantiacus and certain archaea, this compound is a transient intermediate in the 3-hydroxypropionate bicycle.[2][4][17] This cyclic pathway fixes carbon dioxide into central metabolites.

3_Hydroxypropionate_Bicycle acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase malonate_sa Malonate Semialdehyde malonyl_coa->malonate_sa Malonyl-CoA Reductase (NADPH) hp 3-Hydroxypropionate malonate_sa->hp Malonyl-CoA Reductase or 3-HP Dehydrogenase (NADPH) propionyl_coa Propionyl-CoA hp->propionyl_coa Propionyl-CoA Synthase methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Propionyl-CoA Carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase malyl_coa (S)-Malyl-CoA succinyl_coa->malyl_coa Succinyl-CoA: L-Malate CoA Transferase glyoxylate Glyoxylate malyl_coa->glyoxylate Malyl-CoA Lyase glyoxylate->acetyl_coa Multiple Steps

Diagram 1: Simplified 3-Hydroxypropionate Bicycle.
Plants: A Hub for Secondary Metabolism

In plants, malonyl-CoA is a key precursor for the biosynthesis of a vast array of secondary metabolites, including flavonoids and polyketides.[10][12][18] While a direct pathway involving this compound is not prominent, the diversion of malonyl-CoA to these pathways is a critical aspect of plant metabolism.[10] An enzyme, malonyl-CoA synthetase, has been identified in plants, which can produce malonyl-CoA directly from malonate, providing an alternative route to this central metabolite.[13]

Plant_Malonyl_CoA_Metabolism acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase fatty_acids Fatty Acid Synthesis malonyl_coa->fatty_acids flavonoids Flavonoids malonyl_coa->flavonoids polyketides Polyketides malonyl_coa->polyketides malonate Malonate malonate->malonyl_coa Malonyl-CoA Synthetase

Diagram 2: Central role of Malonyl-CoA in plant metabolism.
Mammals: Fatty Acid Metabolism and Regulation

In mammals, malonyl-CoA is a central molecule in fatty acid metabolism.[11][19] It serves as the primary building block for the synthesis of new fatty acids and also acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[11][20] A mitochondrial enzyme, ACSF3, can synthesize malonyl-CoA from malonate, which is important for mitochondrial fatty acid synthesis and the detoxification of malonate.[19][21] The direct metabolism of this compound is not a known major pathway in mammals.

Mammalian_Malonyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion acetyl_coa Acetyl-CoA (Cytosol) malonyl_coa_cytosol Malonyl-CoA (Cytosol) acetyl_coa->malonyl_coa_cytosol Acetyl-CoA Carboxylase fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa_cytosol->fatty_acid_synthesis cpt1 CPT1 malonyl_coa_cytosol->cpt1 Inhibits fatty_acid_oxidation Fatty Acid Oxidation malonate_mito Malonate (Mitochondria) malonyl_coa_mito Malonyl-CoA (Mitochondria) malonate_mito->malonyl_coa_mito ACSF3 mito_fas Mitochondrial Fatty Acid Synthesis malonyl_coa_mito->mito_fas

Diagram 3: Roles of Malonyl-CoA in mammalian cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying this compound metabolism.

Malonyl-CoA Reductase Activity Assay

This spectrophotometric assay is used to determine the activity of malonyl-CoA reductase by monitoring the oxidation of NADPH.

Principle: The decrease in absorbance at 340 nm or 365 nm, corresponding to the oxidation of NADPH to NADP+, is measured. The rate of NADPH oxidation is directly proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.8)[5][15]

  • Magnesium Chloride (MgCl2): 2-5 mM[5][15]

  • Dithiothreitol (DTE) or 1,4-dithioerythritol: 3-5 mM[5][15]

  • NADPH: 0.3-0.5 mM[5][15]

  • Malonyl-CoA: 0.15-0.3 mM[5][8]

  • Enzyme solution (cell extract or purified protein)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, MgCl2, DTE, and NADPH in a quartz cuvette.

  • Pre-incubate the mixture at the desired temperature (e.g., 55-65°C for thermophilic organisms).[5][15]

  • Initiate the reaction by adding malonyl-CoA.

  • Monitor the decrease in absorbance at 340 nm (ε = 6.22 mM-1cm-1) or 365 nm (ε = 3.4 mM-1cm-1).[8][15]

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 or 2 µmol of NADPH per minute.[5]

Note: For bifunctional enzymes, 2 moles of NADPH are consumed per mole of malonyl-CoA converted to 3-hydroxypropionate.[5] For monofunctional enzymes, the stoichiometry is 1:1 for the conversion to malonate semialdehyde.[7]

Propionyl-CoA Carboxylase Assay

This radiometric assay is used to measure the activity of propionyl-CoA carboxylase, an enzyme in the 3-HP bicycle.

Principle: The incorporation of radiolabeled bicarbonate ([14C]NaHCO3) into the product, methylmalonyl-CoA, is measured.

Reagents:

  • [14C]NaHCO3

  • Propionyl-CoA (substrate)

  • ATP and MgCl2

  • Enzyme source (e.g., cell lysate)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Scintillation cocktail

Procedure:

  • Incubate the enzyme source with propionyl-CoA, ATP, MgCl2, and [14C]NaHCO3 at an appropriate temperature and for a defined time.

  • Stop the reaction by adding TCA. This also helps to remove unreacted [14C]NaHCO3 as 14CO2.

  • Centrifuge to pellet the precipitated protein.

  • Measure the radioactivity of the supernatant, which contains the [14C]-labeled product, using a scintillation counter.[22]

Metabolite Analysis by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of intracellular metabolites like malonyl-CoA and propionyl-CoA.

Principle: Metabolites are extracted from cells, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their mass-to-charge ratio.

General Procedure:

  • Quenching and Extraction: Rapidly quench metabolic activity (e.g., using cold methanol). Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

  • LC Separation: Separate the extracted metabolites using a suitable chromatography column (e.g., a C18 column for reverse-phase chromatography).

  • MS Detection: Analyze the eluate using a mass spectrometer, often a triple quadrupole instrument for targeted analysis, in a specific ion monitoring mode.[8][23]

  • Quantification: Quantify the metabolites by comparing their peak areas to those of known standards.

Experimental_Workflow cluster_enzyme Enzymology cluster_metabolomics Metabolomics start Start: Sample Preparation (e.g., Cell Culture) extraction Metabolite Extraction or Protein Purification start->extraction enzyme_assay Enzyme Activity Assay (Spectrophotometric/ Radiometric) extraction->enzyme_assay lcms Metabolite Analysis (LC-MS) extraction->lcms data_analysis Data Analysis and Interpretation enzyme_assay->data_analysis lcms->data_analysis

Diagram 4: General experimental workflow for studying metabolism.

Conclusion

The metabolism of this compound presents a fascinating example of metabolic diversity across the domains of life. In certain prokaryotes, it is a key intermediate in a unique carbon fixation pathway, the 3-hydroxypropionate bicycle, with the functionality of the central enzyme, malonyl-CoA reductase, varying between species. In contrast, in plants and mammals, the precursor malonyl-CoA is channeled into distinct, yet fundamentally important, pathways of fatty acid synthesis and secondary metabolism. Understanding these cross-species differences is crucial for applications in metabolic engineering, such as the production of biofuels and specialty chemicals, as well as for the development of novel therapeutic strategies targeting metabolic pathways. Further research into the enzymology and regulation of these pathways will undoubtedly uncover new insights into the intricate web of metabolism.

References

Comparative Analysis of a Novel Malonylsemialdehyde-CoA Pathway for Enhanced 3-Hydroxypropionate Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and comparison of a novel biosynthetic pathway for 3-hydroxypropionate (3-HP) production. This guide provides an objective analysis of the novel pathway against established routes, supported by experimental data and detailed methodologies.

A novel biosynthetic pathway, leveraging Malonylsemialdehyde-CoA as a key intermediate, has been engineered to enhance the production of 3-hydroxypropionate (3-HP), a valuable platform chemical. This guide provides a comparative analysis of this novel pathway against conventional routes, presenting quantitative performance data, detailed experimental protocols for validation, and visual representations of the metabolic pathways and experimental workflows.

Pathway Overview and Comparison

The novel pathway initiates from malonate, which is converted to malonyl-CoA by malonyl-CoA synthetase (MatB). Subsequently, a multi-functional malonyl-CoA reductase (MCR) catalyzes the reduction of malonyl-CoA to malonate semialdehyde, which is then further reduced to 3-HP.[1][2] This streamlined pathway is compared with two established routes for 3-HP production: the glycerol-dependent pathway and the β-alanine pathway.

Table 1: Quantitative Comparison of 3-HP Production Pathways

PathwayOrganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Novel this compound Pathway E. coliMalonate1.20--[1][2]
Malonyl-CoA Pathway (Optimized)E. coliGlucose6.80.5660.13[3]
Malonyl-CoA Pathway (Fed-batch)E. coliGlucose38.130.2461.03[3]
Malonyl-CoA Pathway (Yeast)S. cerevisiaeGlucose100.201-[3]
Glycerol PathwayE. coliGlycerol63.05--[4]
β-Alanine PathwayS. cerevisiaeGlucose250.256 (Cmol/Cmol)-[4]

Note: Direct comparison of yield and productivity for the novel malonate-based pathway was not available in the cited literature.

Signaling Pathways and Experimental Workflow

To visualize the metabolic routes and the process of their validation, the following diagrams have been generated using Graphviz.

Novel_Pathway cluster_novel Novel this compound Pathway Malonate Malonate Malonyl-CoA Malonyl-CoA Malonate->Malonyl-CoA Malonyl-CoA Synthetase (MatB) Malonylsemialdehyde Malonylsemialdehyde Malonyl-CoA->Malonylsemialdehyde Malonyl-CoA Reductase (MCR-C) 3-HP 3-HP Malonylsemialdehyde->3-HP Malonate Semialdehyde Reductase (MCR-N)

Novel this compound Pathway for 3-HP Production.

Alternative_Pathways cluster_glycerol Glycerol Pathway cluster_beta_alanine β-Alanine Pathway Glycerol Glycerol 3-HPA 3-HPA Glycerol->3-HPA Glycerol Dehydratase 3-HP_G 3-HP 3-HPA->3-HP_G Aldehyde Dehydrogenase Aspartate Aspartate β-Alanine β-Alanine Aspartate->β-Alanine Aspartate Decarboxylase Malonate Semialdehyde_B Malonate Semialdehyde β-Alanine->Malonate Semialdehyde_B β-Alanine Aminotransferase 3-HP_B 3-HP Malonate Semialdehyde_B->3-HP_B Malonate Semialdehyde Reductase

Alternative Biosynthetic Pathways to 3-Hydroxypropionate.

Experimental_Workflow Strain_Construction Strain Construction (Gene Cloning & Expression) Cultivation Cell Cultivation & Induction Strain_Construction->Cultivation Sampling Sampling (Biomass & Supernatant) Cultivation->Sampling MFA Metabolic Flux Analysis (13C-MFA) Cultivation->MFA Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction Enzyme_Assay Enzyme Activity Assays Sampling->Enzyme_Assay Metabolite_Quantification Metabolite Quantification (GC-MS/LC-MS) Metabolite_Extraction->Metabolite_Quantification Data_Analysis Data Analysis & Comparison Enzyme_Assay->Data_Analysis Metabolite_Quantification->Data_Analysis MFA->Data_Analysis

Experimental Workflow for Pathway Validation.

Detailed Experimental Protocols

Strain Construction and Cultivation
  • Gene Cloning and Expression: The genes encoding malonyl-CoA synthetase (MatB) from Rhodopseudomonas palustris and the bifunctional malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus are codon-optimized for E. coli and cloned into a suitable expression vector (e.g., pETDuet-1). The MCR can be expressed as a full-length protein or as two separate fragments, MCR-N (amino acids 1-549) and MCR-C (amino acids 550-1219), to potentially improve activity.[5]

  • Host Strain: E. coli BL21(DE3) or similar strains suitable for protein expression are used as the host.

  • Cultivation:

    • A single colony of the recombinant E. coli is inoculated into 5 mL of LB medium containing the appropriate antibiotic and incubated overnight at 37°C with shaking.

    • The overnight culture is then used to inoculate a larger volume of production medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose or malonate).

    • Cells are grown at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced with a suitable inducer (e.g., 0.1 mM IPTG) and the culture is further incubated at a lower temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours).

Enzyme Activity Assays
  • Malonyl-CoA Reductase (MCR) Assay:

    • Prepare cell-free extracts by sonication or French press, followed by centrifugation.

    • The assay mixture (300 µL) contains 100 mM Tris-HCl (pH 7.8), 2 mM MgCl₂, 0.4 mM NADPH, and purified enzyme or cell-free extract.[5]

    • The reaction is initiated by adding 0.15 mM malonyl-CoA and incubated at the optimal temperature (e.g., 57°C for the enzyme from C. aurantiacus).[5]

    • The oxidation of NADPH is monitored by the decrease in absorbance at 365 nm (ε₃₆₅ₙₘ = 3.4 x 10³ M⁻¹cm⁻¹).[5]

  • Malonate Semialdehyde Reductase Assay:

    • This assay is coupled with the MCR reaction to generate the substrate, malonate semialdehyde, in situ.[6]

    • The assay mixture contains 100 mM MOPS-KOH (pH 7.4), 5 mM MgCl₂, 5 mM 1,4-dithioerythritol, 0.5 mM NADPH, and a purified MCR enzyme that primarily produces malonate semialdehyde (e.g., from Sulfolobus tokodaii).[6]

    • After the formation of malonate semialdehyde, the reaction is initiated by adding the cell extract or purified enzyme containing the malonate semialdehyde reductase activity.

    • The further oxidation of NADPH is monitored spectrophotometrically at 340 nm.

Metabolite Extraction and Quantification
  • Extraction of Organic Acids:

    • Centrifuge the cell culture to separate the supernatant and cell pellet.

    • For extracellular metabolites, the supernatant can be directly analyzed or subjected to extraction.

    • For intracellular metabolites, quench the metabolism of the cell pellet rapidly (e.g., with cold methanol).

    • Extract the organic acids using a suitable solvent system, such as ethyl acetate or by using solid-phase extraction columns.[7]

  • Quantification by GC-MS or LC-MS:

    • Derivatization (for GC-MS): The extracted organic acids are derivatized to increase their volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

    • Chromatographic Separation: The derivatized samples are injected into a gas chromatograph (GC) or liquid chromatograph (LC) for separation.

    • Mass Spectrometry (MS) Detection: The separated compounds are detected and quantified by a mass spectrometer.[9]

    • Standard Curves: The concentration of 3-HP and other organic acids is determined by comparing the peak areas to those of known standards.

¹³C-Metabolic Flux Analysis (MFA)
  • Isotope Labeling: The engineered strains are cultivated in a defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose).

  • Sample Analysis: The isotopic labeling patterns of intracellular metabolites (especially amino acids derived from central metabolic intermediates) are determined by GC-MS or LC-MS/MS.

  • Flux Calculation: The labeling data, along with measured substrate uptake and product secretion rates, are used in a computational model of the cell's metabolic network to estimate the intracellular metabolic fluxes. Software tools like INCA or OpenFLUX can be used for these calculations.[10] This analysis helps to understand how the novel pathway integrates with the host metabolism and to identify potential bottlenecks.

References

Navigating Metabolic Crossroads: A Comparative Analysis of Pathways With and Without Malonylsemialdehyde-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of metabolic pathways is paramount. This guide provides a comparative metabolomic analysis of pathways involving Malonylsemialdehyde-CoA, a key intermediate in various biosynthetic routes. We will explore the metabolic landscape in the presence of this intermediate and contrast it with a scenario where its processing is deliberately blocked, supported by experimental data from engineered fungal systems.

This comparison will focus on the production of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. In many engineered biosynthetic pathways for 3-HP, Malonyl-CoA is a central precursor. One of the downstream intermediates that can be formed is this compound, which is then typically reduced to 3-HP. However, the presence of malonate semialdehyde dehydrogenase can divert this intermediate away from the desired product, representing a significant metabolic bottleneck. By deleting the gene encoding this enzyme, a direct comparison of the metabolic consequences can be made.

Quantitative Metabolomic Comparison

The following table summarizes the relative intracellular metabolite levels in an engineered Aspergillus strain capable of producing 3-HP (the "parent strain," representing the pathway with this compound degradation) and a mutant strain where the malonate semialdehyde dehydrogenase gene (ald6) has been deleted (representing the pathway without this compound degradation). The data is presented as log2 fold change relative to the parent strain, based on findings from metabolic engineering studies.[1][2][3]

MetabolitePathway RoleLog2 Fold Change (Δald6 vs. Parent Strain)
3-Hydroxypropionic acid (3-HP) Target Product Increased
Malonyl-CoAPrecursorSlightly Increased
Acetyl-CoAPrimary PrecursorNo Significant Change
PyruvateCentral Carbon MetabolismNo Significant Change
CitrateTCA Cycle IntermediateDecreased
SuccinateTCA Cycle IntermediateDecreased
FumarateTCA Cycle IntermediateDecreased
MalateTCA Cycle IntermediateDecreased

Note: This table is a qualitative representation based on reported trends in metabolomics data from engineered Aspergillus species.[1][2][3] Precise quantitative values can vary based on specific experimental conditions.

The key takeaway from this data is the significant increase in the accumulation of the target product, 3-HP, upon deletion of the malonate semialdehyde dehydrogenase. This indicates a successful redirection of metabolic flux towards 3-HP synthesis by preventing the degradation of the this compound intermediate. The slight increase in the precursor Malonyl-CoA suggests a potential feedback mechanism or a slight bottleneck in the downstream conversion to 3-HP in the deletion strain. The decrease in TCA cycle intermediates may suggest a redirection of carbon flux from central metabolism towards the engineered 3-HP pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Fungal Strain Cultivation and Metabolite Extraction
  • Strains and Media: Aspergillus pseudoterreus or Aspergillus niger strains, including the parent engineered strain and the Δald6 mutant, are cultivated in a defined minimal medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

  • Cultivation Conditions: Shake flask cultures are incubated at a controlled temperature (e.g., 30-37°C) with constant agitation for a specified period (e.g., 4-7 days).

  • Metabolite Extraction:

    • Mycelia are harvested by filtration and rapidly quenched in a cold solvent (e.g., -20°C methanol/water mixture) to halt metabolic activity.

    • The quenched mycelia are then subjected to a solvent-based extraction procedure, often involving a chloroform/methanol/water partition to separate polar and nonpolar metabolites.

    • The polar extract, containing the organic acids and sugar phosphates of interest, is collected, dried, and reconstituted in a suitable solvent for analysis.

Metabolomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation: The extracted metabolites are separated using a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase or HILIC column. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically employed.

  • Mass Spectrometry Detection: The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Data is acquired in both positive and negative ion modes to cover a wide range of metabolites.

  • Data Processing and Analysis: The raw LC-MS data is processed using specialized software to perform peak picking, alignment, and quantification. Statistical analysis, such as t-tests or volcano plots, is used to identify metabolites that are significantly different between the parent and mutant strains.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways discussed.

Pathway_With_Malonylsemialdehyde_CoA cluster_main 3-HP Biosynthesis Pathway (Parent Strain) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase This compound This compound Malonyl-CoA->this compound Malonyl-CoA reductase 3-Hydroxypropionate 3-Hydroxypropionate This compound->3-Hydroxypropionate 3-HP dehydrogenase Malonate Semialdehyde Malonate Semialdehyde This compound->Malonate Semialdehyde Malonate Semialdehyde Dehydrogenase (ald6) Further Metabolism Further Metabolism Malonate Semialdehyde->Further Metabolism

Pathway with this compound degradation.

Pathway_Without_Malonylsemialdehyde_CoA cluster_main 3-HP Biosynthesis Pathway (Δald6 Mutant) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA carboxylase This compound This compound Malonyl-CoA->this compound Malonyl-CoA reductase 3-Hydroxypropionate 3-Hydroxypropionate This compound->3-Hydroxypropionate 3-HP dehydrogenase Malonate Semialdehyde Malonate Semialdehyde This compound->Malonate Semialdehyde Blocked Step (ald6 deleted)

References

Safety Operating Guide

Navigating the Disposal of Malonylsemialdehyde-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Malonylsemialdehyde-CoA with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All manipulations of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Waste Segregation and Storage: The First Line of Defense

Proper segregation of chemical waste is the foundational step in a compliant disposal process.[1] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.

  • Waste Container : Utilize a clean, non-reactive, and sealable container. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked.

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] It is particularly important to keep it separate from acids, bases, and strong oxidizing agents.[1] Halogenated and non-halogenated solvent wastes should also be segregated.[1][2]

Disposal Procedures: A Step-by-Step Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company.[1] It is crucial to consult with your institution's EHS office to ensure compliance with all local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol:

  • Initial Collection : Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any rinsate from cleaning contaminated glassware, in the designated hazardous waste container.[1]

  • Container Management : Keep the waste container securely sealed when not in use. Store the container in a well-ventilated, designated hazardous waste accumulation area.[1]

  • Arrange for Pickup : Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[1]

In-Laboratory Treatment Considerations

While in-lab treatment of some aldehydes to less toxic carboxylic acids via oxidation is possible, this should not be attempted for this compound without a thoroughly vetted and approved protocol from your institution's EHS department.[3] Such procedures can be complex and may generate other hazardous byproducts.[1]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and chemical properties for disposal are not available. The following table provides general guidelines for the disposal of reactive aldehydes.

ParameterGuidelineSource
pH Range for Aqueous Waste 5.5 - 9.0 (before disposal)General laboratory safety protocols
Container Type Glass or HDPE[1]
Storage Temperature Cool, well-ventilated area[4]
Accumulation Time Limit Varies by institution; consult EHS[1]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, a general protocol for the handling and disposal of a reactive aldehyde waste is provided below. This should be adapted in consultation with your institution's EHS office.

Protocol: General Handling and Collection of Reactive Aldehyde Waste

  • Personnel Protective Equipment (PPE) : Don safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area : Conduct all work in a certified chemical fume hood.

  • Waste Collection :

    • Designate a clearly labeled, sealable, and compatible hazardous waste container for "Reactive Aldehyde Waste."

    • Carefully transfer all waste containing the aldehyde into the container using appropriate tools (e.g., funnel, secondary containment).

    • Avoid splashing or generating aerosols.

  • Container Sealing and Storage :

    • Securely seal the container cap when not in use.

    • Wipe the exterior of the container with an appropriate decontaminating solution.

    • Store the container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request :

    • When the container is full or the designated accumulation time has been reached, submit a request for hazardous waste pickup through your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical decision points and safety measures.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste into a Dedicated, Labeled Container fume_hood->segregate storage Store Sealed Container in a Designated Hazardous Waste Area segregate->storage contact_ehs Contact Institutional EHS for Disposal Guidance storage->contact_ehs in_lab_treatment In-Lab Treatment Approved? contact_ehs->in_lab_treatment Consult perform_treatment Perform Approved Treatment Protocol in_lab_treatment->perform_treatment Yes waste_pickup Arrange for Hazardous Waste Pickup in_lab_treatment->waste_pickup No perform_treatment->waste_pickup end End: Compliant Disposal waste_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.